8-Dehydrocholesterol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKORTMHZDZZFR-BXAZICILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315054 | |
| Record name | 8-Dehydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Dehydrocholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70741-38-7 | |
| Record name | 8-Dehydrocholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70741-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-5,8-dien-3beta-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070741387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Dehydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-DEHYDROCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85BA49SYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Dehydrocholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enzymatic Conversion of 7-Dehydrocholesterol to 8-Dehydrocholesterol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 8-dehydrocholesterol (8-DHC) from its isomer, 7-dehydrocholesterol (7-DHC). While direct chemical synthesis protocols are not extensively documented in publicly available literature, the enzymatic conversion is a well-characterized phenomenon, particularly in the context of the genetic disorder Smith-Lemli-Opitz syndrome (SLOS). This document details the biological pathway, the key enzyme involved, and the analytical methods for the identification and quantification of 8-DHC. The information presented is intended to support researchers and drug development professionals in understanding this specific biochemical conversion and its implications.
Introduction
7-Dehydrocholesterol (7-DHC) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and also serves as the immediate precursor to vitamin D3 upon exposure to ultraviolet B (UVB) light.[1][2] The conversion of 7-DHC to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7).[1][3] A deficiency in DHCR7 activity, caused by mutations in the DHCR7 gene, leads to the autosomal recessive disorder Smith-Lemli-Opitz syndrome (SLOS).[3][4] A key biochemical hallmark of SLOS is the accumulation of 7-DHC and, consequently, its isomer, this compound (8-DHC).[3][4][5][6] This guide focuses on the enzymatic isomerization of 7-DHC to 8-DHC.
The Enzymatic Synthesis of this compound
The conversion of 7-DHC to 8-DHC is a reversible isomerization reaction catalyzed by the enzyme 3β-hydroxysterol-Δ⁸,Δ⁷-isomerase, also known as emopamil-binding protein (EBP).[7][8] In the normal cholesterol biosynthesis pathway, EBP catalyzes the conversion of Δ⁸-sterols to their corresponding Δ⁷ isomers. However, in the pathological state of SLOS where 7-DHC accumulates to high concentrations, the EBP enzyme can catalyze the reverse reaction, converting 7-DHC to 8-DHC.[7]
Signaling Pathway and Logical Relationship
The following diagram illustrates the key enzymatic steps in the terminal portion of the cholesterol biosynthesis pathway, highlighting the alternate fate of 7-DHC in the context of DHCR7 deficiency.
Quantitative Data
The accumulation of 7-DHC and 8-DHC is a defining characteristic of SLOS. The following table summarizes the levels of these sterols in affected individuals as reported in the literature.
| Sterol | Matrix | Concentration Range in SLOS Patients | Reference |
| 7-Dehydrocholesterol | Serum | Elevated | [3] |
| This compound | Serum | Elevated | [3] |
| 27-hydroxy-7-dehydrocholesterol | Serum | 0.1 to 0.25 µM | [9] |
| 27-hydroxy-8-dehydrocholesterol | Serum | 0.04 to 0.51 µM | [9] |
Experimental Protocols
Isolation of this compound from Fecal Neutral Sterols
This protocol is based on the methodology described for the isolation of sterols from patients with SLOS.[5]
Experimental Workflow:
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., fecal sample) using a standard method such as the Folch procedure.
-
Saponification: The extracted lipids are saponified using alcoholic potassium hydroxide to hydrolyze esterified sterols.
-
Extraction of Neutral Sterols: The non-saponifiable lipids, containing the free sterols, are extracted with an organic solvent.
-
Chromatographic Purification: The neutral sterol fraction is subjected to sequential chromatographic techniques, such as Thin Layer Chromatography (TLC) followed by High-Performance Liquid Chromatography (HPLC), to isolate individual sterols.
-
Structural Elucidation: The structure of the isolated 8-DHC is confirmed using analytical techniques.
Analytical Characterization
The definitive identification of 8-DHC relies on spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify sterols based on their retention times and mass fragmentation patterns.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the unambiguous structural determination of 8-DHC, distinguishing it from its 7-DHC isomer.[5]
Conclusion
The synthesis of this compound from 7-dehydrocholesterol is a significant biochemical event, primarily observed in the context of Smith-Lemli-Opitz syndrome due to the enzymatic action of 3β-hydroxysterol-Δ⁸,Δ⁷-isomerase on accumulated 7-DHC. While direct chemical synthesis protocols are not prominent in the literature, the isolation and robust analytical characterization of 8-DHC from biological sources are well-established. This guide provides a foundational understanding of this conversion, which is critical for researchers investigating the pathophysiology of SLOS and for professionals involved in the development of diagnostic and therapeutic strategies for this and related disorders.
References
- 1. Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 3. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 5. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]
- 7. Subcellular Localization of Sterol Biosynthesis Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 8-Dehydrocholesterol in Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Dehydrocholesterol (8-DHC), a positional isomer of 7-dehydrocholesterol (7-DHC), is an aberrant sterol that accumulates in cellular membranes in the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). While the pathological consequences of SLOS are well-documented, the specific contributions of 8-DHC to membrane dysfunction remain largely unexplored, with the bulk of research focusing on its isomer, 7-DHC. This technical guide synthesizes the current understanding of the biological function of dehydrocholesterols in membranes, using the more extensively studied 7-DHC as a proxy to infer the likely biophysical impact of 8-DHC. We delve into the effects of these cholesterol precursors on membrane structure, fluidity, and the organization of critical signaling platforms known as lipid rafts. This guide provides a comprehensive overview of the available data, detailed experimental protocols for investigating sterol-membrane interactions, and visual representations of the key concepts and workflows to facilitate further research into the molecular pathology of SLOS and the fundamental roles of sterols in membrane biology.
Introduction: The Significance of this compound in Membrane Biology
Cholesterol is an indispensable component of mammalian cell membranes, crucial for maintaining structural integrity, regulating fluidity, and organizing membrane domains that are vital for cellular signaling. Smith-Lemli-Opitz Syndrome (SLOS) is a severe developmental disorder caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in cholesterol biosynthesis: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. This enzymatic block leads to a profound decrease in cellular cholesterol levels and a concurrent accumulation of 7-DHC and its isomer, this compound (8-DHC)[1]. While both isomers accumulate, the majority of biophysical studies on model membranes have focused on 7-DHC. Given their structural similarity, the findings from 7-DHC studies provide the most relevant insights currently available into the potential biological functions and pathological implications of 8-DHC in cellular membranes.
This guide will primarily leverage data from 7-DHC research to extrapolate the likely effects of 8-DHC on membrane properties. It is crucial for the reader to acknowledge this substitution and the pressing need for direct experimental investigation of 8-DHC.
Impact of Dehydrocholesterols on Membrane Biophysical Properties
The substitution of cholesterol with 7-DHC (and presumably 8-DHC) induces notable alterations in the biophysical properties of cellular membranes. These changes can have cascading effects on cellular function, from signal transduction to membrane trafficking.
Membrane Order and Condensing Effect
Some molecular dynamics simulations suggest that 7-DHC possesses virtually the same ability as cholesterol to condense and order membranes[2][3]. However, other studies using techniques like attenuated total reflectance-infrared (ATR-IR) spectroscopy indicate that an extra double bond in the fused ring of 7-DHC hinders a tightly packed arrangement with dipalmitoylphosphatidylcholine (DPPC) lipids, leading to less domain formation than with cholesterol[4]. In contrast, in egg phosphatidylcholine (EggPC) liposomes, 7-DHC appears to produce more lipid domain formation[4].
Table 1: Comparative Effects of Cholesterol and 7-Dehydrocholesterol on Membrane Ordering
| Property | Cholesterol | 7-Dehydrocholesterol (as a proxy for 8-DHC) | Experimental System | Reference |
| Membrane Condensing Effect | Strong | Similar to cholesterol in some models, weaker in others | Molecular Dynamics, ATR-IR Spectroscopy | [2][3][4] |
| Acyl Chain Ordering | High | Similar to cholesterol | Molecular Dynamics | [2][3] |
| Lipid Domain Formation (in DPPC) | Strong | Weaker than cholesterol | ATR-IR Spectroscopy | [4] |
| Lipid Domain Formation (in EggPC) | Moderate | Stronger than cholesterol | ATR-IR Spectroscopy | [4] |
Note: This table summarizes findings for 7-DHC as a proxy for 8-DHC due to the lack of direct data on 8-DHC.
Lipid Rafts: Formation, Stability, and Composition
Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that function as platforms for signal transduction and protein trafficking. The ability of a sterol to support the formation and stability of these domains is critical for cellular function.
Research indicates that 7-DHC can substitute for cholesterol in the formation of detergent-resistant membranes, a key characteristic of lipid rafts[5][6][7]. In vitro experiments have shown that 7-DHC is indistinguishable from cholesterol in its ability to be incorporated into these raft-like domains[6][7]. However, the properties of these 7-DHC-containing rafts may differ from those containing cholesterol. Studies using fluorescence microscopy have revealed that domains containing 7-DHC are smaller and have more diffuse boundaries compared to the large, well-defined domains formed with cholesterol[8].
Furthermore, while the total sterol content in raft fractions from cells with high 7-DHC levels may be similar to control cells, the protein composition of these rafts can be significantly altered[5][7]. This suggests that the subtle change in sterol structure can impact protein sorting and, consequently, the signaling functions associated with lipid rafts.
Table 2: Influence of 7-Dehydrocholesterol on Lipid Raft Properties
| Property | Cholesterol-Containing Rafts | 7-DHC-Containing Rafts (as a proxy for 8-DHC) | Experimental System | Reference |
| Formation | Readily forms rafts | Can substitute for cholesterol in raft formation | In vitro liposomes, Rat brain tissue | [5][6][7] |
| Domain Size | Large, well-delineated | Smaller, more diffuse boundaries | Fluorescence Microscopy | [8] |
| Protein Composition | Specific protein enrichment | Altered protein profiles | Rat brain tissue | [5][7] |
| Thermal Stability | High | Potentially more stable at higher temperatures | Turbidity measurements | [9] |
Note: This table summarizes findings for 7-DHC as a proxy for 8-DHC due to the lack of direct data on 8-DHC.
Signaling Pathways and Cellular Processes Affected
The alterations in membrane properties induced by the presence of 8-DHC (inferred from 7-DHC studies) can have profound effects on various cellular signaling pathways.
Caption: Impact of dehydrocholesterols on membrane-mediated signaling.
The altered lipid environment in the presence of 7-DHC/8-DHC can affect the localization and function of membrane proteins, including receptors and ion channels. For instance, the activity of the serotonin 1A receptor is known to be sensitive to the surrounding sterol composition[9]. The altered protein composition of lipid rafts in the presence of 7-DHC further suggests that signaling cascades initiated within these domains are likely to be perturbed.
Experimental Protocols
Investigating the specific effects of 8-DHC on membrane biology requires robust experimental methodologies. The following protocols, primarily developed for studying cholesterol and 7-DHC, are directly applicable to research on 8-DHC.
Preparation of Model Membranes (Liposomes)
Model membranes are essential for studying the biophysical effects of different sterols in a controlled environment.
Protocol: Liposome Preparation for Biophysical Studies
-
Lipid Mixture Preparation:
-
Prepare a stock solution of the desired phospholipids (e.g., DPPC, EggPC, or a mixture mimicking a specific cell membrane) in chloroform.
-
Prepare a stock solution of the sterol to be tested (cholesterol, 7-DHC, or 8-DHC) in chloroform.
-
Mix the phospholipid and sterol solutions in the desired molar ratio in a round-bottom flask.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., PBS) to the flask.
-
Hydrate the lipid film by vortexing or gentle agitation above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Unilamellar Vesicle Formation (Optional):
-
To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath).
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce a homogenous population of LUVs.
-
Isolation of Detergent-Resistant Membranes (Lipid Rafts)
This protocol allows for the biochemical isolation of lipid raft domains from cultured cells or tissues.
Protocol: Detergent-Free Isolation of Lipid Rafts
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors.
-
-
Homogenization:
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
-
Sucrose Gradient Preparation:
-
Adjust the homogenate to a high sucrose concentration (e.g., 40-45%) and place it at the bottom of an ultracentrifuge tube.
-
Carefully layer decreasing concentrations of sucrose solutions (e.g., 30% and 5%) on top of the homogenate to create a discontinuous gradient.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C. Lipid rafts will float to the interface of the lower sucrose concentrations due to their buoyancy.
-
-
Fraction Collection:
-
Carefully collect fractions from the top of the gradient. Lipid rafts are typically found in the low-density fractions.
-
-
Analysis:
-
Analyze the collected fractions for raft markers (e.g., flotillin, caveolin) by Western blotting and for lipid composition by mass spectrometry.
-
Caption: A typical experimental workflow for studying 8-DHC in membranes.
Future Directions and Conclusion
The study of this compound's role in membrane biology is still in its infancy. While research on its isomer, 7-DHC, has provided a valuable framework for understanding how cholesterol precursors can alter membrane properties, direct investigation of 8-DHC is imperative. Future research should focus on:
-
Direct Biophysical Characterization of 8-DHC: Utilizing the experimental protocols outlined in this guide to directly compare the effects of 8-DHC and cholesterol on membrane order, fluidity, and domain formation.
-
High-Resolution Imaging: Employing super-resolution microscopy techniques to visualize the organization of 8-DHC-containing membranes at the nanoscale.
-
Proteomic and Lipidomic Analyses: Conducting comprehensive studies to identify the specific proteins and lipids that are differentially sorted into lipid rafts in the presence of 8-DHC.
-
Functional Assays: Investigating the impact of 8-DHC on the function of specific membrane proteins, such as ion channels and G-protein coupled receptors, that are known to be sensitive to their lipid environment.
References
- 1. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of 7-dehydrocholesterol on the structural properties of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of the behavior of cholesterol, 7-dehydrocholesterol and ergosterol in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of 7-dehydrocholesterol-containing membrane rafts in vitro and in vivo, with relevance to the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Formation of 7-dehydrocholesterol-containing membrane rafts in vitro a" by R. Kennedy Keller, Thomas Paul Arnold et al. [nsuworks.nova.edu]
- 8. Comparison of the liquid-ordered bilayer phases containing cholesterol or 7-dehydrocholesterol in modeling Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the liquid-ordered bilayer phases containing cholesterol or 7-dehydrocholesterol in modeling Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 8-Dehydrocholesterol in Smith-Lemli-Opitz Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder characterized by a wide range of congenital anomalies and intellectual disabilities. The biochemical hallmark of SLOS is a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis—the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. This enzymatic block leads to a profound decrease in plasma and tissue cholesterol levels and a concomitant accumulation of 7-DHC. In 1995, a pivotal discovery identified another key sterol that accumulates in SLOS patients: 8-dehydrocholesterol (8-DHC), an isomer of 7-DHC. This finding has been instrumental in understanding the pathophysiology of SLOS and in the development of diagnostic methods. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and biochemical significance of 8-DHC in SLOS.
The Biochemical Landscape of Smith-Lemli-Opitz Syndrome
The deficiency of DHCR7 in SLOS disrupts the normal cholesterol biosynthesis pathway, leading to a cascade of metabolic abnormalities. The accumulation of 7-DHC and its subsequent isomerization to 8-DHC are central to the biochemical phenotype of the syndrome.[1][2]
Cholesterol Biosynthesis Pathway in Health and Disease
The following diagrams illustrate the final steps of the cholesterol biosynthesis pathway in both a healthy individual and an individual with Smith-Lemli-Opitz syndrome.
Quantitative Analysis of Sterols in SLOS
The diagnosis of SLOS relies on the quantitative analysis of sterols in plasma or amniotic fluid. The table below summarizes typical concentrations of cholesterol, 7-DHC, and 8-DHC in SLOS patients compared to healthy controls. It is important to note that the ratio of 7-DHC and 8-DHC to cholesterol is a more reliable diagnostic marker than the absolute concentrations alone.
| Analyte | SLOS Patients (µg/mL) | Healthy Controls (µg/mL) |
| Cholesterol | 10 - 100 | 1500 - 2500 |
| 7-Dehydrocholesterol (7-DHC) | 10 - 200 | < 0.5 |
| This compound (8-DHC) | 1 - 50 | < 0.5 |
| (7-DHC + 8-DHC) / Cholesterol Ratio | > 0.2 | < 0.02 |
Note: These values are approximate and can vary between individuals and analytical laboratories.
Experimental Protocols for this compound Identification and Quantification
The gold standard for the identification and quantification of 8-DHC and other sterols in biological samples is gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology synthesized from established protocols.
Sample Preparation: Sterol Extraction and Derivatization
Objective: To extract sterols from plasma and derivatize them to increase their volatility and thermal stability for GC-MS analysis.
Materials:
-
Patient plasma or serum
-
Internal standards (e.g., epicoprostanol, deuterated cholesterol)
-
Ethanolic potassium hydroxide (KOH)
-
Hexane
-
Deionized water
-
Nitrogen gas
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
Procedure:
-
Sample Aliquoting: Pipette a known volume (e.g., 100-500 µL) of plasma or serum into a glass tube with a Teflon-lined screw cap.
-
Internal Standard Addition: Add a known amount of internal standard to each sample to correct for variations in extraction efficiency and instrument response.
-
Saponification (Alkaline Hydrolysis): Add ethanolic KOH to the sample to hydrolyze the sterol esters to free sterols. Incubate at an elevated temperature (e.g., 60-70°C) for 1-2 hours. This step is crucial for measuring total sterol concentrations.
-
Liquid-Liquid Extraction: After cooling, add deionized water and hexane to the tube. Vortex vigorously to extract the non-polar sterols into the hexane layer. Centrifuge to separate the phases.
-
Isolation of Sterol Fraction: Carefully transfer the upper hexane layer containing the sterols to a clean glass tube. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Drying: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen gas.
-
Derivatization: To the dried residue, add anhydrous pyridine and the silylating reagent (BSTFA + 1% TMCS or MSTFA). Cap the tube tightly and incubate at 60-80°C for 30-60 minutes to convert the hydroxyl groups of the sterols to trimethylsilyl (TMS) ethers.
-
Final Preparation: After cooling, the derivatized sample is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the TMS-derivatized sterols.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5MS; 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injector: Splitless mode at a temperature of 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 180-200°C, hold for 1-2 minutes.
-
Ramp: Increase at 10-20°C/min to 280-300°C.
-
Final hold: Maintain at 280-300°C for 10-15 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230-250°C.
-
Selected Ion Monitoring (SIM) for TMS-Derivatized Sterols:
| Compound | Molecular Ion (M+) [m/z] | Characteristic Fragment Ions [m/z] |
| Cholesterol-TMS | 458 | 368, 329, 129 |
| 7-DHC-TMS | 456 | 366, 351, 129 |
| 8-DHC-TMS | 456 | 366, 351, 129 |
Note: 7-DHC and 8-DHC are isomers and may have similar retention times and mass spectra. Chromatographic separation is critical for their individual quantification.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the identification and quantification of 8-DHC in clinical samples.
Conclusion
The discovery of this compound as a key accumulating sterol in Smith-Lemli-Opitz syndrome has significantly advanced our understanding of the disease's pathophysiology. The development of robust analytical methods, primarily GC-MS, has enabled accurate diagnosis and provides a means to monitor potential therapeutic interventions. For researchers and drug development professionals, a thorough understanding of the biochemical pathways and the analytical techniques for quantifying these sterols is paramount for advancing research and developing effective treatments for this devastating disorder.
References
Metabolic Pathway of 8-Dehydrocholesterol to Atypical Bile Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of cholesterol metabolism, such as Smith-Lemli-Opitz Syndrome (SLOS), result in the accumulation of cholesterol precursors, including 8-dehydrocholesterol. This accumulation forces the engagement of alternative metabolic routes, leading to the production of atypical bile acids. This technical guide provides an in-depth overview of the metabolic pathway converting this compound into these atypical bile acids, focusing on the enzymatic steps, available quantitative data, and relevant experimental protocols. This information is critical for researchers studying the pathophysiology of sterol biosynthesis disorders and for professionals involved in the development of therapeutic interventions.
Metabolic Pathway
The conversion of this compound to atypical bile acids primarily utilizes the alternative, or "acidic," pathway of bile acid synthesis. This pathway is initiated in the mitochondria and involves a series of enzymatic hydroxylations and side-chain oxidations. The canonical pathway, which is the major route for bile acid synthesis from cholesterol, is not significantly involved in the metabolism of this compound. In fact, this compound has been shown to be a competitive inhibitor of the rate-limiting enzyme in the classic pathway, cholesterol 7α-hydroxylase (CYP7A1)[1].
The key steps in the metabolic conversion of this compound are as follows:
-
27-Hydroxylation: The initial and rate-limiting step is the hydroxylation of this compound at the C27 position of the sterol side chain. This reaction is catalyzed by the mitochondrial enzyme sterol 27-hydroxylase , encoded by the CYP27A1 gene. The product of this reaction is 27-hydroxy-8-dehydrocholesterol [1]. This step is crucial as it marks the entry of this compound into a bile acid synthesis pathway.
-
Further Side-Chain Oxidation: Following the initial hydroxylation, the side chain of 27-hydroxy-8-dehydrocholesterol undergoes further oxidation to form a carboxylic acid group, leading to the formation of 3β-hydroxycholesta-5,8-dien-27-oic acid . This is also catalyzed by CYP27A1, which can perform multiple oxidative reactions on the sterol side chain.
-
7α-Hydroxylation: For the formation of a mature bile acid, hydroxylation of the sterol nucleus is required. In the canonical alternative pathway, the oxysterol intermediate is hydroxylated at the C7 position by oxysterol 7α-hydroxylase , encoded by the CYP7B1 gene[2][3]. It is presumed that 27-hydroxy-8-dehydrocholesterol or its acidic derivative is a substrate for CYP7B1, leading to the formation of a dihydroxylated intermediate. However, direct experimental evidence for the activity of CYP7B1 on these specific substrates is not yet fully established.
The final products are atypical bile acids, such as 3β,7α-dihydroxycholesta-5,8-dien-27-oic acid , which are then conjugated with glycine or taurine for excretion.
Quantitative Data
Quantitative data on the metabolism of this compound to atypical bile acids is limited and primarily derived from studies of SLOS patients and animal models. The following tables summarize the available data.
Table 1: Concentrations of this compound and its Metabolites
| Compound | Matrix | Concentration Range | Reference |
| This compound | Plasma (SLOS) | 10-2000 fold above normal | [4] |
| 27-Hydroxy-8-dehydrocholesterol | Serum (SLOS) | 0.04 - 0.51 µM | [5] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | kcat | Vmax/Activity | Reference |
| Rat mitochondrial CYP27A1 | Cholesterol | ~150 µM | - | - | [6] |
| Rat mitochondrial CYP27A1 | 7- and this compound | - | - | Competitively inhibits; 100% activity = 6.3 pmol/min/mg protein | [1] |
| Human CYP27A1 | 3β-hydroxy-5α-cholest-8(14)-en-15-one | 4.7 µM | 4.4 min⁻¹ | - | [7] |
Note: Direct kinetic data for human CYP27A1 with this compound is not available. The data for the synthetic sterol provides an indication of the enzyme's potential activity.
Experimental Protocols
This section provides an overview of methodologies that can be adapted for studying the metabolic pathway of this compound.
Protocol 1: In Vitro Reconstitution of this compound 27-Hydroxylation
This protocol is adapted from methods used for assaying CYP27A1 activity with other sterol substrates.
Objective: To measure the conversion of this compound to 27-hydroxy-8-dehydrocholesterol by recombinant human CYP27A1.
Materials:
-
Recombinant human CYP27A1
-
Adrenodoxin
-
Adrenodoxin reductase
-
NADPH
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-acetate, pH 7.4, containing 20% glycerol and 0.1 mM EDTA)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
HPLC system with a UV or mass spectrometric detector
-
C18 HPLC column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, adrenodoxin, and adrenodoxin reductase.
-
Add this compound (dissolved in a small volume of a suitable solvent like acetone or ethanol) to the reaction mixture to the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of NADPH.
-
Incubate the reaction at 37°C for a specified time (e.g., 20-60 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a quenching solvent, such as a mixture of methanol and water.
-
Extract the sterols from the reaction mixture using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
Analyze the sample by HPLC to separate and quantify the remaining this compound and the product, 27-hydroxy-8-dehydrocholesterol.
Protocol 2: Quantification of Atypical Bile Acids in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of atypical bile acids. Method validation and optimization are crucial for accurate quantification.
Objective: To quantify atypical bile acids, such as 3β-hydroxycholesta-5,8-dien-27-oic acid, in human plasma.
Materials:
-
Human plasma samples
-
Internal standards (deuterated analogs of the target bile acids)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 UPLC/HPLC column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Precipitate proteins by adding a cold organic solvent (e.g., 400 µL of acetonitrile), vortex, and centrifuge to pellet the proteins.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (for sample cleanup and concentration):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the bile acids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the bile acids using a gradient elution on a C18 column.
-
Detect and quantify the target atypical bile acids using multiple reaction monitoring (MRM) in negative ion mode. Specific MRM transitions for each atypical bile acid need to be determined using authentic standards.
-
Conclusion
The metabolic pathway from this compound to atypical bile acids represents a critical alternative route for sterol metabolism in the context of certain genetic disorders. While the key enzymatic players, particularly CYP27A1, have been identified, further research is needed to fully elucidate the kinetics and regulation of this pathway. The development of robust and validated analytical methods is essential for accurately quantifying the metabolites involved and for assessing the efficacy of potential therapeutic strategies. This guide provides a foundational understanding for researchers and clinicians working to unravel the complexities of atypical bile acid metabolism and its implications for human health.
References
- 1. Bile acid synthesis in the Smith-Lemli-Opitz syndrome: effects of dehydrocholesterols on cholesterol 7alpha-hydroxylase and 27-hydroxylase activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of a novel side chain modified Δ8(14)-15-ketosterol, a potential cholesterol lowering drug: 28-hydroxylation by CYP27A1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-Dehydrocholesterol in Embryonic Development: A Technical Guide
Introduction
8-Dehydrocholesterol (8-DHC) is a sterol intermediate that, under normal physiological conditions, is present in negligible amounts. It is an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. The clinical and developmental significance of 8-DHC is almost exclusively discussed in the context of Smith-Lemli-Opitz Syndrome (SLOS), a rare, autosomal recessive disorder of cholesterol metabolism.[1][2][3] SLOS is caused by mutations in the DHCR7 gene, which codes for the enzyme 7-dehydrocholesterol reductase.[3][4] This enzymatic defect leads to a profound disruption of sterol homeostasis, characterized by a deficiency of cholesterol and a massive accumulation of its precursors, primarily 7-DHC and its isomer, 8-DHC.[1][2][5] The pathophysiology of SLOS, and thus the role of 8-DHC in embryonic development, is understood as a dual-pronged problem: the detrimental effects of insufficient cholesterol and the inherent toxicity of the accumulated precursor sterols.[1][6] This guide provides an in-depth examination of the biochemical basis of 8-DHC accumulation, its impact on critical developmental pathways, and the experimental methodologies used in its study.
The Biochemical Basis of this compound Accumulation
Cholesterol biosynthesis is a complex, multi-step process. The final step is the reduction of the C7-C8 double bond in 7-DHC to form cholesterol.[4][6][7] This reaction is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7), an integral membrane protein located in the endoplasmic reticulum.[7][8][9]
In individuals with Smith-Lemli-Opitz Syndrome, mutations in the DHCR7 gene result in an enzyme with little to no functional activity.[4][6] This functional block in the metabolic pathway has two primary consequences:
-
Cholesterol Deficiency: The production of cholesterol is severely hampered, leading to low or low-normal levels in plasma and tissues.[1][10]
-
Precursor Accumulation: Substrates upstream of the block, particularly 7-DHC, accumulate to pathologically high concentrations.[2][5]
The elevated levels of 7-DHC lead to the formation of 8-DHC. While not a direct precursor in the main cholesterol synthesis pathway, 8-DHC is believed to arise from the enzymatic or non-enzymatic isomerization of the abundant 7-DHC.[11][12] Therefore, the detection of elevated 7-DHC and 8-DHC is a definitive biochemical hallmark of SLOS.[2][13]
Pathophysiological Impact on Embryonic Development
The developing embryo relies heavily on a precise supply of cholesterol for numerous processes.[14][15][16][17] The fetus synthesizes most of its own cholesterol, as maternal transport across the placenta is limited.[14][15][16] The disruption caused by DHCR7 deficiency interferes with development through both cholesterol insufficiency and the toxicity of 8-DHC and 7-DHC.
Consequences of Cholesterol Deficiency
Cholesterol is indispensable for normal embryogenesis in several key roles:
-
Membrane Structure: It is a fundamental structural component of all cell membranes, regulating fluidity, integrity, and the function of membrane-bound proteins.[14][18]
-
Signaling: Cholesterol is a critical component of lipid rafts, specialized membrane microdomains that organize signaling pathways.
-
Precursor Molecule: It is the substrate for the synthesis of all steroid hormones (essential for sexual development) and bile acids.[2][14]
-
Hedgehog Signaling: Crucially, cholesterol is required for the proper function of the Sonic hedgehog (Shh) signaling pathway.[14][19][20] The Shh protein undergoes autocatalytic cleavage, during which a cholesterol molecule is covalently attached to its N-terminal signaling fragment.[19][20] This modification is essential for the protein's activity, which governs the patterning and development of the brain, limbs, and other structures.[19]
A deficiency in cholesterol disrupts these functions, directly contributing to the congenital malformations seen in SLOS, such as holoprosencephaly (failure of the forebrain to divide), polydactyly (extra fingers or toes), and genital abnormalities.[2][3][19]
Toxicity of 7-DHC and 8-DHC Accumulation
The accumulation of 7-DHC and 8-DHC is not a passive consequence but an active contributor to the pathology. These precursors are toxic to the developing embryo:
-
Membrane Disruption: Incorporation of these abnormal sterols into cell membranes in place of cholesterol can alter membrane properties and impair function.[5]
-
Inhibition of Hedgehog Signaling: Beyond the impact of cholesterol deficiency, 7-DHC and its oxidized derivatives have been shown to directly inhibit the Hedgehog signaling pathway.[21][22] These molecules can interfere with the function of Smoothened (Smo), a key transmembrane protein in the pathway, in a manner distinct from other inhibitors.[21] This provides a second mechanism by which this critical developmental pathway is impaired in SLOS.
-
Oxysterol Formation: 7-DHC and 8-DHC are susceptible to oxidation, forming a variety of oxysterols that are not typically found in healthy individuals.[23][24][25] These oxysterols are biologically active and can be cytotoxic, inducing oxidative stress and apoptosis, and altering the expression of genes involved in lipid biosynthesis.[23][25]
Quantitative Data on Sterol Levels
The biochemical diagnosis of SLOS is confirmed by measuring the levels of cholesterol, 7-DHC, and 8-DHC in plasma or tissues. The tables below summarize representative data from studies on human patients and animal models, illustrating the dramatic shift in sterol composition.
Table 1: Plasma Sterol Concentrations in Human SLOS Patients vs. Controls
| Sterol | Control Plasma (mg/dl) | SLOS Patient Plasma (mg/dl) | Fold Change | Reference |
|---|---|---|---|---|
| Cholesterol | > 100 (age-dependent) | Often < 100 (highly variable) | Decrease | [2] |
| 7-Dehydrocholesterol (7-DHC) | < 0.01 (typically undetectable) | 10 - 40 | >1000x Increase | [2][19] |
| this compound (8-DHC) | Undetectable | 1 - 5 | >1000x Increase |[1][19] |
Note: Values are approximate and can vary significantly based on the severity of the DHCR7 mutation.
Table 2: Brain and Liver Sterol Composition in a Dhcr7 Knockout Mouse Model (Newborn)
| Tissue | Sterol | Wild-Type (+/+) | Dhcr7 Knockout (-/-) | Key Finding | Reference |
|---|---|---|---|---|---|
| Brain | Cholesterol (% of total sterols) | ~100% | ~20% | Profound cholesterol deficit | [26] |
| Dehydrocholesterols (% of total) | ~0% | ~80% | Massive precursor accumulation | [26] | |
| Liver | Cholesterol (µg/mg protein) | 15.2 ± 1.2 | 3.5 ± 0.5 | Significant reduction | [26] |
| 7-DHC (µg/mg protein) | Not detected | 8.8 ± 1.1 | ~30-40 fold increase | [26] |
| | 8-DHC (µg/mg protein) | Not detected | 0.8 ± 0.2 | ~30-40 fold increase |[26] |
Note: Data from a study on Dhcr7–/– newborn mice, which exhibit a severe, lethal form of SLOS.[26]
Experimental Protocols for Sterol Analysis
The accurate quantification of 8-DHC and related sterols is critical for the diagnosis and study of SLOS. Gas chromatography-mass spectrometry (GC-MS) is the gold-standard method. More recently, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed.
Detailed Protocol: Sterol Profiling by GC-MS
This protocol outlines the key steps for analyzing sterols in a plasma sample.
-
Internal Standard Addition:
-
To an aliquot of plasma (e.g., 50-100 µL), add a known amount of a deuterium-labeled internal standard, such as d7-7-dehydrocholesterol. This standard corrects for variations in sample processing and instrument response.[27]
-
-
Saponification:
-
Add ethanolic potassium hydroxide (KOH) to the sample.
-
Incubate at an elevated temperature (e.g., 60°C) for 1 hour. This step hydrolyzes sterol esters, ensuring the measurement of total sterol content (both free and esterified forms).
-
-
Lipid Extraction:
-
Neutralize the sample with an acid.
-
Perform a liquid-liquid extraction to isolate the non-saponifiable lipids (including sterols). This is typically done by adding water and an organic solvent like hexane or cyclohexane, vortexing, and centrifuging to separate the phases.[27]
-
Collect the upper organic layer containing the sterols. Repeat the extraction process to ensure complete recovery.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Incubate at 60-80°C for 30-60 minutes. This step converts the hydroxyl group on the sterols to a trimethylsilyl (TMS) ether. This makes the molecules more volatile and thermally stable, which is essential for GC analysis.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A temperature gradient is used to elute the different sterols at characteristic retention times.
-
Mass Spectrometry: As each sterol elutes from the GC column, it is ionized (typically by electron ionization) and fragmented. The mass spectrometer detects these fragments, producing a unique mass spectrum for each compound.
-
Detection: The analysis is often performed in selected ion monitoring (SIM) mode, where the instrument is set to detect specific, characteristic ions for cholesterol, 7-DHC, 8-DHC, and the internal standard, increasing sensitivity and specificity.
-
-
Quantification:
-
The concentration of each sterol is calculated by comparing the peak area of the endogenous sterol to the peak area of the known amount of the internal standard.
-
Conclusion and Future Directions
This compound, while a minor component even in the context of Smith-Lemli-Opitz Syndrome, is a critical indicator of a profound metabolic disruption with severe consequences for embryonic development. Its accumulation, alongside 7-DHC, contributes to the pathology of SLOS not only as a marker of cholesterol deficiency but as a bioactive molecule that can disrupt cell membrane function and interfere with essential signaling pathways like Sonic hedgehog. The teratogenic effects observed in SLOS are a direct result of this dual insult: the lack of cholesterol for its structural and signaling roles, and the toxic effects of its precursors.
Current therapeutic strategies for SLOS, such as dietary cholesterol supplementation and bile acid administration, aim to correct the cholesterol deficit and reduce the endogenous production of toxic precursors through feedback inhibition.[1][10][28] However, these treatments have limited efficacy, particularly for the neurological symptoms, as cholesterol does not readily cross the blood-brain barrier.[2]
Future research must focus on a deeper understanding of the specific toxic mechanisms of 8-DHC and its oxysterol derivatives. This could lead to the development of novel therapeutic agents, such as antioxidants or targeted inhibitors, that can mitigate the damage caused by precursor accumulation. Furthermore, strategies to deliver cholesterol or correct the enzymatic defect within the central nervous system remain a critical goal for improving the long-term outcomes for individuals with this devastating developmental disorder.
References
- 1. Treatment of Smith-Lemli-Opitz Syndrome and Other Sterol Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Living with SLOS - Smith-Lemli-Opitz Foundation [smithlemliopitz.org]
- 3. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 4. DHCR7 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]
- 6. medlineplus.gov [medlineplus.gov]
- 7. genecards.org [genecards.org]
- 8. 7-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]
- 9. DHCR7 General Information | Sino Biological [sinobiological.com]
- 10. Treatment of Smith-Lemli-Opitz syndrome and other sterol disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Fetal and Neonatal Sterol Metabolism - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. endotext.org [endotext.org]
- 17. Effect of Pregnancy on Lipid Metabolism and Lipoprotein Levels - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Transport of maternal cholesterol to the fetus is affected by maternal plasma cholesterol concentrations in the Golden Syrian hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of cholesterol in embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The function of cholesterol in embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. escholarship.org [escholarship.org]
- 23. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 27. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 28. emedicine.medscape.com [emedicine.medscape.com]
An In-depth Technical Guide to the Physiological Concentration of 8-Dehydrocholesterol in Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentrations of 8-dehydrocholesterol (8-DHC) in various tissues, detailed methodologies for its quantification, and an exploration of its known and potential biological roles. This document is intended to serve as a valuable resource for researchers in lipid biology, drug development professionals targeting cholesterol metabolism, and scientists investigating disorders related to sterol biosynthesis.
Introduction to this compound
This compound (8-DHC) is a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It is an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol. The conversion of 7-DHC to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). In certain pathological conditions, most notably Smith-Lemli-Opitz Syndrome (SLOS), a deficiency in DHCR7 leads to a significant accumulation of both 7-DHC and its isomer, 8-DHC, in various tissues and body fluids. While much of the research on 8-DHC is in the context of SLOS, understanding its physiological concentrations and potential functions in healthy individuals is crucial for a complete picture of sterol metabolism and its dysregulation in disease.
Quantitative Data on this compound Concentrations
Table 1: Physiological Concentration of this compound in Human Tissues
| Tissue/Biofluid | Condition | Concentration | Reference(s) |
| Blood (Plasma/Serum) | Normal Adult | 0.65 (Range: 0.0-1.3) µM | |
| Blood (Plasma/Serum) | Normal Children (1-13 years) | <0.000260 µM | |
| Blood (Plasma) | Normal Neonates (1-2 days) | <0.01 µg/mL | [1] |
Table 2: this compound Concentrations in Animal Models (for comparison)
| Species | Tissue/Biofluid | Condition | Concentration/Ratio | Reference(s) |
| Mouse | Brain | Normal | Not detectable | [2] |
| Mouse | Skin | Normal | Not explicitly quantified, but implied to be very low | [3] |
| Mouse | Hair | Normal | 8-DHC present at low concentrations | [3] |
| Rat | Liver Microsomes | BM15.766-treated (SLOS model) | 2.8 µg/mg protein | [4] |
Signaling Pathways and Biological Function
The primary established role of 8-DHC is as an intermediate in the cholesterol biosynthesis pathway. Its biological significance becomes most apparent in its accumulation during disease states.
Cholesterol Biosynthesis Pathway
8-DHC is an isomer of 7-DHC, the final precursor to cholesterol in the Kandutsch-Russell pathway. The enzyme 3β-hydroxysterol Δ8–Δ7 isomerase (also known as emopamil binding protein, EBP) can facilitate the interconversion of these two dehydrocholesterols[5]. A deficiency in DHCR7 leads to the buildup of both 7-DHC and 8-DHC[6].
Potential Signaling Roles
While a direct signaling function for 8-DHC has not been definitively established, related dehydrocholesterols have been shown to impact signaling pathways:
-
Hedgehog Signaling: In SLOS, the lack of cholesterol impairs the Hedgehog signaling pathway, which is crucial for embryonic development. Additionally, an oxidized derivative of 7-DHC, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a potential endogenous antagonist of Smoothened (SMO), a key component of the Hedgehog pathway[7].
-
TGF-β Signaling: 7-DHC has been demonstrated to suppress the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway[8]. Given the structural similarity and interconversion with 8-DHC, this raises the possibility of a similar role for 8-DHC, although this requires further investigation.
Experimental Protocols for this compound Quantification
The accurate quantification of 8-DHC in biological samples is challenging due to its low physiological concentrations and its isomerization with 7-DHC. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.
Experimental Workflow for Sterol Analysis
The general workflow for the analysis of 8-DHC from tissue samples involves several key steps, as illustrated in the diagram below.
Detailed Protocol for GC-MS Analysis of this compound
This protocol is adapted from established methods for sterol analysis in tissues[3][9][10][11].
1. Tissue Preparation and Lipid Extraction: a. Weigh the frozen tissue sample (e.g., 50-100 mg). b. Homogenize the tissue in a suitable solvent, such as a chloroform:methanol mixture (2:1, v/v). c. Add an internal standard (e.g., deuterated cholesterol or epicoprostanol) to the homogenate for quantification. d. Perform a Folch extraction by adding chloroform and water, vortexing, and centrifuging to separate the organic and aqueous phases. e. Collect the lower organic phase containing the lipids.
2. Saponification (to measure total sterols): a. Evaporate the organic solvent under a stream of nitrogen. b. Add ethanolic potassium hydroxide and incubate at an elevated temperature (e.g., 60-80°C) for 1-2 hours to hydrolyze any sterol esters. c. After cooling, add water and re-extract the non-saponifiable lipids (including 8-DHC) with a non-polar solvent like hexane or petroleum ether.
3. Derivatization: a. Evaporate the solvent from the lipid extract. b. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine. c. Incubate at 60-80°C for at least 30 minutes to convert the hydroxyl group of 8-DHC to a trimethylsilyl (TMS) ether, which is more volatile and suitable for GC analysis.
4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., HP-5MS). b. Use a temperature program that allows for the separation of different sterol isomers. A typical program might start at a lower temperature and ramp up to around 300°C. c. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification. Key ions for TMS-derivatized 8-DHC should be monitored.
Detailed Protocol for LC-MS/MS Analysis of this compound
This protocol is based on methodologies developed for the analysis of dehydrocholesterols in biological matrices[12][13][14].
1. Tissue Preparation and Lipid Extraction: a. Follow the same tissue preparation and lipid extraction steps as for GC-MS analysis (Section 4.2, step 1).
2. Derivatization for Enhanced Ionization: a. 8-DHC has poor ionization efficiency in electrospray ionization (ESI). Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the signal. b. Evaporate the lipid extract and reconstitute in a suitable solvent (e.g., acetonitrile). c. Add the PTAD solution and allow the reaction to proceed at room temperature. The reaction is typically very fast.
3. LC-MS/MS Analysis: a. Inject the derivatized sample onto a reverse-phase C18 or a pentafluorophenyl (PFP) column. b. Use a gradient elution with a mobile phase system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. The mass spectrometer should be operated in positive ESI mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor ion will be the [M+H]+ of the PTAD-derivatized 8-DHC, and specific product ions will be monitored.
Conclusion and Future Directions
The physiological concentration of this compound in healthy human tissues is exceedingly low, making its quantification challenging. The majority of available data on 8-DHC comes from the study of Smith-Lemli-Opitz Syndrome, where its accumulation is a key pathological feature. While its primary role is as an intermediate in cholesterol biosynthesis, the potential for 8-DHC or its metabolites to influence cellular signaling pathways warrants further investigation.
For researchers and drug development professionals, the analytical methods outlined in this guide provide a robust framework for the accurate measurement of 8-DHC. Future research should focus on developing even more sensitive analytical techniques to establish baseline physiological concentrations of 8-DHC in a wider range of healthy human tissues. Furthermore, elucidating any direct biological functions of 8-DHC, independent of its role as a cholesterol precursor, will be a critical step in fully understanding its significance in health and disease.
References
- 1. Table 1. [Concentrations of 8(9)-Cholestenol and this compound...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cholesterol Biosynthesis from Birth to Adulthood in a Mouse Model for 7-dehydrosterol reductase deficiency (Smith-Lemli-Opitz Syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hair and skin sterols in normal mice and those with deficient dehydrosterol reductase (DHCR7), the enzyme associated with Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]
- 7. Sterol regulation of developmental and oncogenic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Structural Disparities Between 8-Dehydrocholesterol and Cholesterol
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular architecture of sterols is paramount for elucidating biological functions and designing targeted therapeutic interventions. This in-depth technical guide explores the core structural differences between 8-Dehydrocholesterol (8-DHC) and its fully saturated counterpart, cholesterol. These differences, though subtle, have profound implications for their physicochemical properties and biological roles, particularly in the context of metabolic disorders such as Smith-Lemli-Opitz Syndrome (SLOS).
Core Structural Dissimilarities
The fundamental distinction between this compound and cholesterol lies in the saturation of the B-ring within the sterol's tetracyclic nucleus. Cholesterol possesses a single double bond between carbons 5 and 6 (Δ⁵). In contrast, this compound features an additional double bond, creating a conjugated system within the B-ring, specifically at carbons 8 and 9 (Δ⁸). This seemingly minor alteration introduces significant conformational changes and alters the molecule's electronic properties.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Cholesterol |
| Molecular Formula | C₂₇H₄₄O[1] | C₂₇H₄₆O[2] |
| Molar Mass | 384.6 g/mol [1] | 386.7 g/mol [2] |
| Melting Point | Data not readily available | 148-150 °C[3] |
| Boiling Point | Data not readily available | 360 °C (decomposes)[3] |
| Water Solubility | Insoluble | 0.095 mg/L (30 °C)[3] |
| Solubility in Organic Solvents | Soluble in DMSO[4][5] | Soluble in acetone, benzene, chloroform, ethanol, ether, hexane[3][6] |
Spectroscopic and Crystallographic Insights
Spectroscopic methods are crucial for differentiating these two sterols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively identify 8-DHC and distinguish it from cholesterol. The presence of the additional double bond in 8-DHC results in characteristic downfield shifts for the protons and carbons in the vicinity of the C8-C9 bond. While a detailed comparative table of chemical shifts is not available, the unique spectral fingerprint allows for unambiguous identification[7].
Mass Spectrometry (MS): Mass spectrometry is a key analytical technique for identifying and quantifying these sterols. The molecular ions in their mass spectra will differ by 2 Da due to the two fewer hydrogen atoms in 8-DHC. The fragmentation patterns under electron ionization (EI) would also exhibit characteristic differences, aiding in their differentiation[7]. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis of their trimethylsilyl (TMS) derivatives, distinct fragmentation patterns are observed that allow for their separation and identification[8].
Biological Implications of Structural Differences
The structural variance between 8-DHC and cholesterol has significant biological consequences. 8-DHC is an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis[9].
In the metabolic disorder Smith-Lemli-Opitz Syndrome (SLOS), a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) prevents the conversion of 7-DHC to cholesterol[9][10]. This leads to an accumulation of 7-DHC and its isomer, 8-DHC, in tissues and plasma[10]. The buildup of these "toxic" precursors is associated with the severe developmental abnormalities characteristic of SLOS[11].
Below is a diagram illustrating the final steps of the cholesterol biosynthesis pathway, highlighting the position of 8-DHC.
Experimental Protocols
The differentiation and quantification of 8-DHC and cholesterol in biological samples are critical for diagnosing and monitoring disorders like SLOS. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method.
Protocol for Sterol Analysis by GC-MS
This protocol provides a general workflow for the analysis of sterols like 8-DHC and cholesterol in plasma or tissue samples.
1. Sample Preparation:
-
Saponification: To hydrolyze cholesterol esters, the sample (e.g., 100 µL of plasma) is mixed with an internal standard (e.g., epicoprostanol) and an ethanolic potassium hydroxide solution. The mixture is then incubated at an elevated temperature (e.g., 70°C) for a set period (e.g., 1 hour)[9].
-
Extraction: After saponification, the non-saponifiable lipids, including the free sterols, are extracted into an organic solvent such as hexane or cyclohexane. This step is typically repeated to ensure complete extraction[12].
-
Derivatization: To increase their volatility and improve chromatographic separation, the hydroxyl group of the sterols is derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is carried out at an elevated temperature (e.g., 60-70°C)[13].
2. GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a DB-5ms column). A temperature program is used to separate the different sterols based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 280-300°C), and then hold for a period to ensure all compounds elute[12][13].
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for characteristic ions of the target sterols[12].
3. Data Analysis:
-
The retention times and mass spectra of the peaks in the sample chromatogram are compared to those of authentic standards to identify 8-DHC and cholesterol.
-
Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard.
Below is a workflow diagram for the GC-MS analysis of sterols.
Conclusion
The structural distinction between this compound and cholesterol, centered on the presence of an additional double bond in the B-ring of 8-DHC, is a critical determinant of their respective physicochemical properties and biological functions. While both are sterols, this subtle difference leads to altered molecular geometry and reactivity, with profound implications in the pathophysiology of metabolic disorders like Smith-Lemli-Opitz Syndrome. The analytical techniques and protocols outlined provide the necessary tools for researchers to accurately differentiate and quantify these molecules, furthering our understanding of their roles in health and disease and aiding in the development of novel diagnostic and therapeutic strategies.
References
- 1. This compound | C27H44O | CID 129846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholesterol | C27H46O | CID 5997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. chembk.com [chembk.com]
- 7. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jasem.com.tr [jasem.com.tr]
- 10. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cholesterol biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode) [mdpi.com]
- 13. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-Dehydrocholesterol in Cellular Signaling: A Technical Guide for Researchers
Whitepaper | November 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
8-Dehydrocholesterol (8-DHC), an isomer of the cholesterol precursor 7-dehydrocholesterol (7-DHC), is a biologically significant sterol that accumulates in the metabolic disorder Smith-Lemli-Opitz Syndrome (SLOS). This syndrome results from a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), leading to reduced cholesterol levels and a buildup of its precursors. While historically viewed as a mere byproduct of a dysfunctional metabolic pathway, emerging evidence reveals that 8-DHC and its derivatives are not inert but are active signaling molecules. This technical guide provides an in-depth exploration of the role of 8-DHC and its related sterols in modulating critical cellular signaling pathways, including the Hedgehog, Liver X Receptor (LXR), and Toll-Like Receptor (TLR) pathways. We present quantitative data on the concentrations and activities of these sterols, detailed experimental protocols for their study, and pathway diagrams to elucidate their complex interactions.
Introduction: The Origin and Significance of this compound
Cholesterol is an indispensable structural component of cellular membranes and the precursor for steroid hormones and bile acids. Its biosynthesis is a complex, multi-step process. The final step is catalyzed by DHCR7, which reduces the C7-C8 double bond of 7-DHC to form cholesterol. In Smith-Lemli-Opitz Syndrome, a mutation in the DHCR7 gene disrupts this final step.[1][2] This disruption leads to a pathognomonic biochemical profile: low plasma cholesterol and a significant accumulation of 7-DHC and its isomer, 8-DHC.[3]
The pathology of SLOS is believed to be a dual-hit phenomenon: the functional consequences of cholesterol deficiency combined with the toxic or aberrant signaling effects of the accumulated precursor sterols.[2] 8-DHC is likely formed from the isomerization of the highly abundant 7-DHC and is not a direct precursor in the primary cholesterol synthesis pathway.[2] This guide focuses on the direct role these accumulating sterols, particularly 8-DHC and its derivatives, play in cellular signaling.
Cholesterol Biosynthesis Pathway Disruption in SLOS
The diagram below illustrates the terminal stage of cholesterol biosynthesis, highlighting the enzymatic block in SLOS that leads to the accumulation of 7-DHC and 8-DHC.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is fundamental to embryonic development, and its dysregulation is implicated in congenital malformations and cancer.[4][5] Cholesterol itself is a crucial native ligand for the G-protein coupled receptor (GPCR) Smoothened (SMO), a key activator of the pathway.[6][7][8] In the absence of an Hh ligand, the receptor Patched (PTCH1) inhibits SMO. Upon Hh binding to PTCH1, this inhibition is relieved, allowing cholesterol to bind and activate SMO, leading to the activation of GLI transcription factors.[4][5]
In SLOS, the accumulation of 7-DHC and its derivatives provides a compelling explanation for developmental abnormalities that phenocopy Hh pathway deficiencies.[9] Research has shown that B-ring oxysterols, which can be derived from 7-DHC, act as potent inhibitors of SMO, blocking its activation even in the presence of pathway agonists.[10] This suggests that in SLOS, the accumulated precursors actively antagonize the Hh pathway.
Interaction with the Liver X Receptor (LXR) Pathway
Liver X Receptors (LXRα and LXRβ) are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis. They are activated by specific oxidized derivatives of cholesterol, known as oxysterols.[11] Upon activation, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, such as ABCA1 and ABCG1, which promote cholesterol efflux.
The accumulation of 7-DHC and 8-DHC in SLOS provides a pool of substrate for oxidation. Studies have confirmed that these precursors can be hydroxylated by enzymes like CYP27A1 to form biologically active molecules.[12][13] Specifically, 27-hydroxy-7-DHC and the corresponding 27-hydroxy-8-DHC have been identified in the serum of SLOS patients.[12] These molecules act as partial agonists for LXRα, demonstrating that the accumulating precursors in SLOS can directly engage with and modulate nuclear receptor signaling pathways.[12][13]
Quantitative Data Summary
While direct binding affinities (Kd) and IC50/EC50 values for 8-DHC derivatives are not widely reported, studies have quantified their circulating levels in SLOS and characterized their biological activity.
| Compound | Source / Condition | Measured Concentration (µM) | Pathway Target | Observed Effect | Citation(s) |
| 27-hydroxy-8-DHC | Serum (SLOS Patients) | 0.04 - 0.51 | LXRα | Partial Agonist | [12] |
| 27-hydroxy-7-DHC | Serum (SLOS Patients) | 0.1 - 0.25 | LXRα, LXRβ | Partial Agonist | [12][13] |
| 25-hydroxy-7-DHC | Serum (SLOS Patients) | Detected (not quantified) | LXRα, LXRβ | Partial Agonist | [13] |
| DHCEO (7-DHC derivative) | In vitro assay | N/A | Smoothened (Hh) | Inhibition of Hh signaling | [10] |
| 7-DHC Oxysterols | In vitro assay | N/A | General Cytotoxicity | Dose-dependent reduction in cell viability | [14] |
Experimental Protocols
Investigating the signaling roles of 8-DHC requires precise methodologies for sterol quantification and pathway activity assessment.
Protocol 1: Quantification of Sterols by GC-MS
This protocol provides a method for the extraction, derivatization, and analysis of cellular sterols from cultured cells using gas chromatography-mass spectrometry (GC-MS).
Workflow Diagram:
Methodology:
-
Cell Culture and Harvest:
-
Culture cells (e.g., fibroblasts, Neuro2a) in appropriate media and conditions.
-
Wash cells with ice-cold PBS, scrape, and pellet by centrifugation. Store pellet at -80°C until extraction.
-
-
Saponification and Extraction: [15]
-
To the cell pellet, add an internal standard (e.g., 1 µg of epicoprostanol or stigmasterol).
-
Add 1 mL of 1 M KOH in 90% ethanol. Vortex vigorously.
-
Incubate at 60°C for 1 hour to saponify steryl esters.
-
Cool tubes to room temperature. Add 1 mL of water and 2 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 1000 x g for 5 minutes to separate phases.
-
Carefully transfer the upper hexane layer containing the non-saponifiable lipids (sterols) to a new glass tube.
-
Repeat the hexane extraction on the aqueous phase and pool the hexane layers.
-
-
Derivatization:
-
Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers.
-
-
-
Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.
-
Inject 1-2 µL onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Use an appropriate temperature program (e.g., initial temp 180°C, ramp to 280°C).
-
Acquire data in full scan mode to identify sterols based on their retention times and mass spectra, and in selected ion monitoring (SIM) mode for accurate quantification relative to the internal standard.
-
Protocol 2: Hedgehog Pathway Activity via Dual-Luciferase Reporter Assay
This assay measures the activity of the Hh pathway by quantifying the expression of a reporter gene (Firefly luciferase) under the control of a GLI-responsive promoter. A second reporter (Renilla luciferase) is used for normalization.[18]
Methodology:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., NIH/3T3 or Shh-LIGHT2) in a 24-well plate at a density that will reach ~80% confluency at the time of transfection.
-
Co-transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine) with:
-
A Gli-responsive Firefly luciferase reporter plasmid (e.g., pGL3-8xGli-luc).
-
A constitutively expressed Renilla luciferase plasmid for normalization (e.g., pRL-TK).
-
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with low-serum medium (e.g., 0.5% FBS).
-
Add test compounds (e.g., 8-DHC, 7-DHC derivatives, SMO agonist/antagonist controls) at desired concentrations.
-
Incubate for an additional 24-48 hours.
-
-
Cell Lysis:
-
Aspirate the medium and gently wash the cells once with PBS.
-
Add 100 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
-
Use a dual-luciferase assay kit according to the manufacturer's instructions.
-
In a 96-well luminometer plate, add 20 µL of cell lysate to each well.
-
Place the plate in a luminometer equipped with dual injectors.
-
The instrument will first inject the Firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence.
-
It will then inject the Stop & Glo® Reagent, which quenches the firefly reaction and initiates the Renilla luciferase reaction, followed by a second measurement.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well.
-
Normalize the data to a vehicle control to determine the fold-change in pathway activity.
-
Broader Implications and Future Directions
The discovery that 8-DHC and its related sterols are active signaling molecules has profound implications.
-
Disease Pathophysiology: The aberrant signaling by these sterols in the Hedgehog, LXR, and potentially other pathways like Toll-Like Receptor (TLR) signaling, likely contributes significantly to the complex SLOS phenotype, beyond simple cholesterol deficiency.[2]
-
Drug Development: Understanding how these sterols interact with receptors like SMO and LXR opens new avenues for therapeutic intervention. Modulating these interactions could be a strategy for treating SLOS or other diseases involving dysregulated Hh or LXR signaling, such as certain cancers.[4]
-
Off-Target Drug Effects: Several medications have been shown to inhibit DHCR7 as an off-target effect, leading to an accumulation of 7-DHC. The signaling consequences of this accumulation must be considered in drug safety and development.
Future research should focus on elucidating the precise binding affinities and modes of interaction for 8-DHC derivatives with their protein targets. Furthermore, a comprehensive sterol-interactome map is needed to identify all cellular pathways perturbed by the accumulation of these atypical sterols. These efforts will be crucial for developing targeted therapies and fully understanding the intricate link between sterol metabolism and cellular control.
References
- 1. Quantitative Proteomics Analysis of Inborn Errors of Cholesterol Synthesis: IDENTIFICATION OF ALTERED METABOLIC PATHWAYS IN DHCR7 and SC5D DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular Cholesterol Directly Activates Smoothened in Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
A Historical Perspective on 8-Dehydrocholesterol Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydrocholesterol (8-DHC) is a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. For decades, its significance in cellular biology was largely overlooked. However, the discovery of its accumulation in the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS) in the mid-1990s catapulted 8-DHC into the forefront of research in metabolic disorders, developmental biology, and neurobiology. This technical guide provides a comprehensive historical perspective on 8-DHC research, detailing the evolution of its discovery, analytical methodologies, and the unfolding understanding of its pathophysiological roles.
The Discovery of this compound in Smith-Lemli-Opitz Syndrome: A Historical Timeline
The story of 8-DHC is intrinsically linked to the clinical characterization and subsequent biochemical elucidation of Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder first described in 1964 by physicians David Smith, Luc Lemli, and John Opitz.[1] It wasn't until three decades later that the underlying biochemical defect was identified.
A pivotal moment in 8-DHC research came in 1995 when Batta and colleagues identified and structurally characterized this compound, alongside 7-dehydrocholesterol (7-DHC), in the feces of individuals with SLOS.[2] This discovery was crucial in pinpointing the metabolic error to the final step of cholesterol synthesis. It was established that a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) leads to the accumulation of these cholesterol precursors.[3][4] This finding transformed SLOS from a syndrome of unknown etiology to a defined inborn error of metabolism and established 8-DHC as a key biomarker for the disease.[5]
The Evolving Landscape of this compound Analysis: From Chromatography to Mass Spectrometry
The ability to accurately detect and quantify 8-DHC has been fundamental to advancing our understanding of its role in health and disease. Analytical techniques have evolved significantly from early, less specific methods to highly sensitive and specific mass spectrometry-based approaches.
Early Chromatographic Methods
Prior to the widespread adoption of mass spectrometry, the analysis of sterols relied on various chromatographic techniques. These early methods, while groundbreaking for their time, often lacked the resolution to separate structurally similar sterols like 8-DHC and its isomers.
-
Thin-Layer Chromatography (TLC): In the 1960s, TLC on silica gel or paraffin-impregnated kieselguhr was used for the separation of sterols.[6][7] While useful for separating classes of lipids, resolving closely related isomers like 7-DHC and 8-DHC was challenging.
-
Column Chromatography: Column chromatography using alumina or silica gel, sometimes impregnated with silver nitrate, offered improved separation of sterol isomers.[8] The use of silver nitrate (argentation chromatography) allowed for separation based on the number and position of double bonds.
The Advent of Gas Chromatography-Mass Spectrometry (GC-MS)
The introduction of Gas Chromatography-Mass Spectrometry (GC-MS) revolutionized sterol analysis, providing both high-resolution separation and definitive structural identification.
-
Sample Preparation and Derivatization: A critical step in GC-MS analysis of sterols is derivatization to increase their volatility and improve chromatographic performance. The most common historical and current method is silylation , which converts the hydroxyl group to a trimethylsilyl (TMS) ether.[1][9][10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[1]
-
GC Separation and MS Detection: Capillary GC columns provide excellent separation of sterol isomers. Mass spectrometry allows for the identification of 8-DHC based on its characteristic fragmentation pattern, distinguishing it from other sterols.[11]
Modern Advancements: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for sterol analysis, offering high sensitivity and throughput.[12][13]
-
Advantages over GC-MS: LC-MS/MS often requires less extensive sample preparation and can analyze a broader range of sterols and their metabolites in a single run.[12]
-
Derivatization Strategies: While some LC-MS methods can analyze underivatized sterols, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance sensitivity.[14]
Quantitative Data on this compound Levels in SLOS: A Historical Overview
The quantification of 8-DHC in biological samples from SLOS patients has been crucial for diagnosis, understanding disease severity, and monitoring therapeutic interventions. The following table summarizes representative historical data on 8-DHC concentrations in plasma/serum of SLOS patients.
| Publication Year | Analytical Method | Sample Type | 8-DHC Concentration Range in SLOS Patients | Reference |
| 2003 | Not Specified | Serum | 0.04 - 0.51 µM | [15] |
| 2012 | HPLC/MS | Plasma | Varies (data presented as 8-DHC linoleate) | [16] |
| 2020 | Not Specified | Serum | Elevated (specific range not provided) | [17] |
| 2022 | LC-MS/MS | Cortical Tissue (Mouse Model) | ~4-8 ng/mg of tissue | [18] |
Key Experimental Protocols: A Historical Perspective
Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines the fundamental steps of a historical experimental protocol for the analysis of 8-DHC in biological samples, primarily based on GC-MS techniques.
Protocol: GC-MS Analysis of this compound in Plasma/Serum
1. Sample Collection and Storage:
-
Collect whole blood in a heparinized tube.
-
Centrifuge to separate plasma.
-
Store plasma at -80°C until analysis.
2. Internal Standard Addition:
-
To a known volume of plasma (e.g., 100 µL), add a known amount of an internal standard, such as epicoprostanol or stigmasterol, to correct for variations in extraction and derivatization efficiency.[19]
3. Saponification (Alkaline Hydrolysis):
-
Add a solution of potassium hydroxide (KOH) in ethanol to the plasma sample.
-
Incubate at an elevated temperature (e.g., 60°C) for 1-2 hours to hydrolyze steryl esters, releasing free sterols.[13][19]
4. Extraction of Unsaponifiables:
-
After cooling, add water and a non-polar solvent (e.g., hexane or cyclohexane).
-
Vortex vigorously to extract the sterols into the organic phase.
-
Repeat the extraction to ensure complete recovery.
-
Combine the organic extracts and wash with water to remove residual alkali.
5. Derivatization to Trimethylsilyl (TMS) Ethers:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.
-
Incubate at a moderate temperature (e.g., 60-70°C) for 30-60 minutes to convert the sterols to their TMS derivatives.[1]
6. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-1 or HP-5) to separate the TMS-derivatized sterols based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve optimal separation.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions, generating a unique mass spectrum for each compound. 8-DHC-TMS will have a characteristic retention time and mass spectrum that allows for its identification and quantification relative to the internal standard.
Signaling Pathways and Logical Relationships: A Visual Guide
The accumulation of 8-DHC has profound effects on cellular signaling, primarily through its role in the cholesterol biosynthesis pathway and its impact on pathways regulated by cholesterol and its derivatives.
Cholesterol Biosynthesis Pathway and the Role of DHCR7
This diagram illustrates the final steps of the Kandutsch-Russell pathway for cholesterol synthesis, highlighting the metabolic block in SLOS.
Caption: The final steps of cholesterol biosynthesis, showing the DHCR7 enzyme block in SLOS.
Experimental Workflow for 8-DHC Analysis by GC-MS
This diagram outlines the key steps in the historical and still widely used GC-MS method for 8-DHC quantification.
Caption: A typical experimental workflow for the analysis of 8-DHC by GC-MS.
This compound and its Impact on Cellular Signaling
The accumulation of 8-DHC and its precursor 7-DHC, along with the resulting cholesterol deficiency, disrupts critical signaling pathways involved in embryonic development and cellular homeostasis.
Caption: The impact of 8-DHC accumulation on key cellular signaling pathways.
The Evolving Understanding of this compound's Pathophysiological Role
Initially, the pathology of SLOS was attributed solely to cholesterol deficiency. However, a growing body of evidence has highlighted the direct toxic effects of the accumulating precursors, 7-DHC and 8-DHC, and their oxidized metabolites (oxysterols).[16][20]
-
Sonic Hedgehog (Shh) Signaling: The Sonic hedgehog signaling pathway is critical for embryonic development, and the proper processing and function of the Shh protein requires covalent attachment of cholesterol.[21] Cholesterol deficiency in SLOS impairs Shh signaling, contributing to the observed congenital malformations.[21][22]
-
Liver X Receptor (LXR) Signaling: LXRs are nuclear receptors that play a key role in cholesterol homeostasis. Oxysterols derived from the oxidation of 7-DHC and 8-DHC can act as ligands for LXRs, potentially dysregulating cholesterol metabolism and contributing to the pathophysiology of SLOS.[15][23][24][25]
-
Vitamin D Synthesis: 7-DHC is a direct precursor to vitamin D3 synthesis in the skin upon exposure to UVB radiation. The accumulation of 7-DHC in SLOS can alter the substrate pool available for vitamin D production.[4]
Conclusion
The journey of this compound from a relatively obscure sterol intermediate to a key molecule in a significant human genetic disorder exemplifies the progress of biomedical research. The historical development of analytical techniques has been instrumental in this journey, allowing for the precise identification and quantification of 8-DHC and shedding light on its complex roles in cellular function and disease. For researchers, scientists, and drug development professionals, understanding this historical context is crucial for appreciating the current state of knowledge and for charting future directions in the development of therapies for SLOS and other disorders of cholesterol metabolism. The continued investigation into the intricate signaling pathways affected by 8-DHC accumulation holds the promise of novel therapeutic targets and improved outcomes for individuals affected by these debilitating conditions.
References
- 1. aocs.org [aocs.org]
- 2. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improved separation of sterols by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Exploring Recent Developments in the Manifestation, Diagnosis, and Treatment of Patients with Smith–Lemli–Opitz Syndrome: From Molecular Pathways to Clinical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 19. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Smith-Lemli-Opitz Syndrome and Inborn Errors of Cholesterol Synthesis: Summary of the 2007 SLOS/RSH Foundation Scientific Conference Sponsored by the National Institutes of Health - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Negative regulation of Hedgehog signaling by the cholesterogenic enzyme 7-dehydrocholesterol reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 8-Dehydrocholesterol in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Dehydrocholesterol (8-DHC) is a sterol intermediate in the cholesterol biosynthesis pathway. Elevated levels of 8-DHC, along with 7-dehydrocholesterol (7-DHC), in plasma and tissues are characteristic of Smith-Lemli-Opitz syndrome (SLOS), a rare autosomal recessive disorder caused by a deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7)[1]. Accurate quantification of 8-DHC in plasma is crucial for the diagnosis and monitoring of SLOS and for evaluating the efficacy of therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of sterols, including 8-DHC, in biological matrices. This application note provides a detailed protocol for the quantification of total 8-DHC in human plasma using GC-MS, including sample preparation, derivatization, and instrument analysis.
Experimental Protocols
This protocol describes the quantification of total 8-DHC (free and esterified) in human plasma. The procedure involves alkaline hydrolysis to release esterified 8-DHC, followed by liquid-liquid extraction, derivatization to enhance volatility and thermal stability, and subsequent analysis by GC-MS.
Materials and Reagents
-
Plasma samples (collected in EDTA or heparin tubes)
-
Internal Standard (IS): Epicoprostanol or a stable isotope-labeled 8-DHC (if available)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
n-Hexane
-
Pyridine
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2]
-
Deionized water
-
Glass centrifuge tubes with screw caps
-
Nitrogen gas evaporator
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a capillary column (e.g., HP-5MS or equivalent)
Sample Preparation
-
Aliquoting and Internal Standard Spiking:
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Spike the plasma sample with an appropriate amount of internal standard (e.g., epicoprostanol) to achieve a final concentration within the calibration range.
-
-
Alkaline Hydrolysis (Saponification):
-
Add 1 mL of 1 M ethanolic KOH to the plasma sample.
-
Vortex vigorously for 30 seconds.
-
Incubate at 60°C for 1 hour to hydrolyze the sterol esters[1].
-
-
Liquid-Liquid Extraction:
-
Cool the tubes to room temperature.
-
Add 1 mL of deionized water and 3 mL of n-hexane.
-
Vortex for 2 minutes to extract the non-saponifiable lipids, including 8-DHC.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction step with another 3 mL of n-hexane and combine the hexane layers.
-
-
Drying:
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization
-
Silylation:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS (or MSTFA)[2].
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 60°C for 30-60 minutes to form the trimethylsilyl (TMS) ethers of the sterols.
-
Cool to room temperature before injection into the GC-MS.
-
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 270°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
8-DHC-TMS ether: Monitor characteristic ions (exact m/z values should be determined by analyzing a standard).
-
Internal Standard-TMS ether: Monitor characteristic ions.
-
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of 8-DHC with a fixed concentration of the internal standard. Process the standards using the same extraction and derivatization procedure as the plasma samples.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of 8-DHC to the peak area of the internal standard against the concentration of 8-DHC. Determine the concentration of 8-DHC in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table summarizes the performance characteristics of sterol quantification methods. While specific data for 8-DHC by GC-MS is limited in the literature, data for the closely related 7-DHC and other sterols provide a benchmark for expected method performance.
| Analyte | Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| 7-DHC | LC-MS/MS | Plasma | 1-200 ng/mL | 0.02 pg (on column) | - | - | [3] |
| 7-DHC | LC/PB-MS | Plasma | - | ~10 ng | - | ~100% | [4] |
| Oxysterols | GC-MS | Serum | R² > 0.99 | < 5 ng/mL | < 10 ng/mL | 77.7-110.3% | [5] |
| 24(S)-HC | LC-MS/MS | Plasma | 1-200 ng/mL | - | 1 ng/mL | - | [2][6] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in plasma by GC-MS.
References
- 1. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid | Semantic Scholar [semanticscholar.org]
- 3. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 7-dehydrocholesterol in plasma and amniotic fluid by liquid chromatography/particle beam-mass spectrometry as a biochemical diagnostic marker for the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Separation and Quantification of 8-Dehydrocholesterol and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction 8-Dehydrocholesterol (8-DHC) and its isomer 7-dehydrocholesterol (7-DHC) are critical intermediates in the cholesterol biosynthesis pathway. The accumulation of these sterols is a key diagnostic marker for Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). Accurate quantification of these isomers is crucial for the diagnosis of SLOS and for research into disorders of cholesterol metabolism. Due to their structural similarity and identical mass, chromatographic separation is essential for their individual quantification. This application note presents a detailed LC-MS/MS protocol for the separation and quantification of 8-DHC and 7-DHC in biological matrices.
Metabolic Pathway Context In the final steps of cholesterol biosynthesis (Kandutsch-Russell pathway), 7-DHC is converted to cholesterol by the enzyme DHCR7. In individuals with SLOS, this enzyme is deficient, leading to a buildup of 7-DHC. The enzyme 3β-hydroxysterol-Δ8,Δ7-isomerase (EBP) can catalyze the equilibration between 8-DHC and 7-DHC, resulting in the accumulation of both isomers.
Figure 1: Simplified cholesterol biosynthesis pathway showing the accumulation of 7-DHC and 8-DHC in Smith-Lemli-Opitz Syndrome (SLOS).
Experimental Protocols
This protocol is a composite method based on best practices from multiple validated studies for sterol analysis. It includes sample preparation with derivatization to enhance ionization and a detailed LC-MS/MS methodology for isomer separation.
1. Sample Preparation: Extraction and Derivatization
This procedure is suitable for plasma or serum samples.
-
Materials:
-
Plasma/Serum sample
-
Deuterated internal standard (e.g., d7-7-DHC)
-
Chloroform, Methanol, Water (HPLC Grade)
-
Cholesterol Oxidase
-
Girard P (GP) Hydrazine
-
Glacial Acetic Acid
-
Solid-Phase Extraction (SPE) C18 cartridges (200 mg)
-
Hexane, Propan-2-ol (HPLC Grade)
-
-
Protocol:
-
Lipid Extraction (Bligh-Dyer):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 600 µL of a 1:2 (v/v) chloroform:methanol solution.
-
Vortex thoroughly for 1 minute.
-
Add 200 µL of chloroform and vortex for 30 seconds.
-
Add 200 µL of water and vortex for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer into a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen at 40°C.
-
-
Oxidation and Derivatization: [1][2]
-
Reconstitute the dried lipid extract in 1 mL of phosphate buffer.
-
Add 0.25 units of cholesterol oxidase and incubate at 37°C for 60 minutes to convert 3β-hydroxysterols to their 3-ketone counterparts.
-
Stop the reaction by adding 2 mL of methanol.
-
Add 150 µL of glacial acetic acid and 150 mg of Girard P hydrazine.
-
Incubate at room temperature overnight, protected from light, to form the GP-hydrazone derivatives.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the entire derivatization mixture onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove excess GP reagent.
-
Elute the derivatized sterols with 4 mL of methanol.
-
Dry the elute under a stream of nitrogen at 40°C.
-
Reconstitute the final sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
References
Developing Cell-Based Assays for 8-Dehydrocholesterol Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydrocholesterol (8-DHC) is a sterol intermediate in the cholesterol biosynthesis pathway. Inborn errors in the final step of this pathway, catalyzed by 7-dehydrocholesterol reductase (DHCR7), lead to the accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-DHC. This accumulation is the hallmark of Smith-Lemli-Opitz Syndrome (SLOS), a severe developmental disorder. The toxicity associated with SLOS is attributed not only to reduced cholesterol levels but also to the buildup of these precursor sterols. 8-DHC, in particular, is highly susceptible to free radical oxidation, leading to the formation of various oxysterols that are cytotoxic.[1][2] These oxysterols can induce cellular damage through mechanisms such as oxidative stress and apoptosis.
These application notes provide a comprehensive guide to developing and implementing cell-based assays to investigate the toxic effects of 8-DHC and its derivatives. The protocols detailed below are designed to be robust and reproducible, enabling researchers to assess key indicators of cellular health, including cell viability, membrane integrity, oxidative stress, and apoptosis.
Data Presentation: Quantitative Analysis of Sterol-Induced Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxicity of a compound. The following table summarizes representative IC50 values for compounds that inhibit DHCR7, leading to an accumulation of 7-DHC and 8-DHC, thereby mimicking the biochemical phenotype of SLOS. These values were determined in a neuroblastoma cell line (Neuro2a) and highlight the dose-dependent toxicity.[3]
| Compound | Target(s) | IC50 (Titer Reduction) | Cell Line | Exposure Time |
| Trazodone | DHCR7 Inhibitor | ~150 nM | Neuro2a | 24 hours |
| Cariprazine | DHCR7 Inhibitor | ~10 nM | Neuro2a | 24 hours |
| AY9944 | DHCR7 Inhibitor | ~10 nM | Neuro2a | 24 hours |
| Ifenprodil | DHCR7/DHCR14 Inhibitor | <10 nM | Neuro2a | 24 hours |
This table is constructed based on data for DHCR7 inhibitors that induce a cellular phenotype similar to 8-DHC accumulation.[3] Direct IC50 values for 8-DHC will vary depending on the cell type and experimental conditions.
Key Signaling Pathways in 8-DHC Toxicity
The cytotoxicity of 8-DHC is primarily mediated through its conversion to oxysterols, which trigger a cascade of cellular events leading to cell death. The primary mechanisms involved are oxidative stress and the intrinsic (mitochondrial) pathway of apoptosis.
Experimental Workflow for Assessing 8-DHC Toxicity
A systematic approach is essential for characterizing the toxic effects of 8-DHC. The following workflow outlines a logical sequence of experiments, from initial cytotoxicity screening to a more detailed mechanistic investigation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Cells of interest (e.g., human neuroblastoma BE(2)-C cells)
-
Complete cell culture medium
-
This compound (8-DHC) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 8-DHC in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the 8-DHC-containing medium. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS) with DCFH-DA
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. Inside the cell, DCFH-DA is deacetylated by esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4][5]
Materials:
-
Cells seeded in a 24-well or 96-well plate (black, clear bottom for microscopy)
-
DCFH-DA stock solution (10 mM in DMSO)[4]
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells and treat with 8-DHC as described in the MTT assay protocol. Include a positive control (e.g., 100 µM ferrous sulfate) and a negative control.[4]
-
After the treatment period, remove the medium and wash the cells once with warm serum-free medium.[4]
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.[5]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[4][5]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[4]
-
Add PBS to each well for imaging or analysis.
-
For qualitative analysis, capture fluorescent images using a fluorescence microscope with a GFP filter set.[4]
-
For quantitative analysis, measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[4][6]
Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[7]
Materials:
-
Cells treated with 8-DHC
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with 8-DHC for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and centrifuge again.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade. The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[9][10]
Materials:
-
Cells cultured in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with 8-DHC as previously described.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the cellular toxicity of this compound. By employing a multi-parametric approach that assesses cell viability, oxidative stress, and apoptosis, researchers can gain a comprehensive understanding of the molecular mechanisms underlying 8-DHC-induced cell death. This knowledge is crucial for developing therapeutic strategies for disorders like Smith-Lemli-Opitz Syndrome and for evaluating the potential off-target effects of drugs that may interfere with cholesterol biosynthesis.
References
- 1. Lipid biomarkers of oxidative stress in a genetic mouse model of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 5. jove.com [jove.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. scispace.com [scispace.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 11. ulab360.com [ulab360.com]
Application Notes and Protocols for Smith-Lemli-Opitz Syndrome Mouse Models in 8-Dehydrocholesterol Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing mouse models of Smith-Lemli-Opitz Syndrome (SLOS) for studying the role of 8-dehydrocholesterol (8-DHC) and developing potential therapeutic interventions. This document includes detailed descriptions of available mouse models, quantitative data on their biochemical phenotypes, and step-by-step protocols for key experimental procedures.
Introduction to Smith-Lemli-Opitz Syndrome and the Role of Mouse Models
Smith-Lemli-Opitz Syndrome is an autosomal recessive disorder caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol reductase.[1][2] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[3] Consequently, individuals with SLOS have decreased levels of cholesterol and an accumulation of 7-DHC and its isomer, this compound (8-DHC).[1][3] The clinical presentation of SLOS is a wide spectrum, encompassing developmental delays, intellectual disability, behavioral problems, and multiple congenital anomalies.[4][5]
Mouse models of SLOS are indispensable tools for investigating the pathophysiology of the disease and for preclinical testing of therapeutic strategies.[4] These models recapitulate the key biochemical features of human SLOS, including elevated 7-DHC and 8-DHC levels, providing a platform to study the distinct and overlapping toxicities of these sterols and to evaluate the efficacy of interventions aimed at correcting the underlying metabolic defect.[1][6]
Available Smith-Lemli-Opitz Syndrome Mouse Models
Several mouse models of SLOS have been developed, each with unique characteristics that make them suitable for different research applications. The choice of model depends on the specific research question, such as studying embryonic development, postnatal viability, or the efficacy of therapeutic agents in adult animals.
| Mouse Model | Genotype | Key Phenotypic Features | Research Applications |
| Null (Knockout) Models | |||
| Dhcr7Δ3–5/Δ3–5 | Homozygous deletion of exons 3-5 in Dhcr7 | Postnatal lethality within the first day of life, failure to feed.[6][7] Elevated 7-DHC levels.[6] | Studying embryonic development and the immediate consequences of complete DHCR7 deficiency. Not suitable for postnatal or therapeutic studies.[6] |
| Dhcr7delEX8/delEX8 | Homozygous deletion of exon 8 in Dhcr7 | Markedly reduced tissue cholesterol and total sterol levels, with 30- to 40-fold elevated concentrations of 7-dehydrocholesterol. Newborn homozygotes exhibit respiratory distress, do not suckle, and die shortly after birth.[8] | Investigating the severe, early-onset consequences of DHCR7 loss-of-function.[8] |
| Hypomorphic Models | |||
| Dhcr7T93M/T93M | Homozygous knock-in of the T93M missense mutation | Viable and fertile with elevated 7-DHC levels, though the biochemical defect can improve with age.[6][9] | Postnatal studies of SLOS pathophysiology and long-term therapeutic interventions. Age must be a controlled variable in these studies.[6] |
| Dhcr7T93M/Δ3–5 | Compound heterozygous with one T93M allele and one null allele | Viable with phenotypic findings including CNS ventricular dilatation and 2-3 syndactyly.[6][9] Elevated tissue 7-DHC levels, with an age-related improvement in the biochemical defect.[6][9] | Evaluating therapeutic interventions, particularly those targeting the central nervous system, due to its viability and relevant phenotypic features.[6][9] |
| Conditional Knockout Model | |||
| Dhcr7flx/flx | LoxP sites flanking a critical exon of Dhcr7 | Allows for tissue-specific and/or temporally controlled deletion of Dhcr7 when crossed with Cre-driver lines. Liver-specific knockout (Dhcr7L-KO) shows elevated plasma 7-DHC and 8-DHC with decreased desmosterol, mimicking the human biochemical phenotype without postnatal lethality.[1] | Dissecting the tissue-specific roles of DHCR7 deficiency in the overall SLOS pathophysiology.[1] |
Quantitative Biochemical Data in SLOS Mouse Models
The primary biochemical hallmark of SLOS mouse models is the altered sterol profile, characterized by elevated 7-DHC and 8-DHC and reduced cholesterol. The following table summarizes representative quantitative data from various studies. Note that values can vary based on age, tissue type, and analytical methodology.
| Mouse Model | Tissue/Fluid | Analyte | Genotype | Value (Mean ± SD/SEM) | Reference |
| Dhcr7–/– (Newborn) | Liver | Cholesterol (mg/g) | +/+ | 2.8 ± 0.6 | [10] |
| +/– | 2.7 ± 0.4 | [10] | |||
| –/– | Markedly reduced | [10] | |||
| Liver | 7-DHC (relative to total sterol) | –/– | ~30-40 fold elevated | [10] | |
| Dhcr7L-KO (Adult) | Plasma | 7-DHC (µg/ml) | Control | Undetectable | [1] |
| Dhcr7L-KO | ~15 | [1] | |||
| Plasma | 8-DHC (µg/ml) | Control | Undetectable | [1] | |
| Dhcr7L-KO | ~5 | [1] | |||
| Liver | 7-DHC (µg/g) | Control | Undetectable | [1] | |
| Dhcr7L-KO | ~200 | [1] | |||
| Dhcr7T93M/Δ3–5 (6 weeks) | Brain Cortex | 7-DHC (% of total sterol) | Wild-type | Undetectable | [11] |
| Dhcr7T93M/Δ3–5 | ~10% | [11] | |||
| Liver | 7-DHC (% of total sterol) | Wild-type | Undetectable | [11] | |
| Dhcr7T93M/Δ3–5 | ~15% | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments in SLOS mouse model research.
Protocol 1: Sterol Analysis in Mouse Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of cholesterol, 7-DHC, and 8-DHC from mouse tissues.
Materials:
-
Mouse tissue (e.g., brain, liver), frozen
-
Internal standard (e.g., epicoprostanol or stigmasterol)
-
Chloroform
-
Methanol
-
Potassium hydroxide (KOH) solution
-
Hexane
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Tissue Homogenization:
-
Weigh a frozen tissue sample (approximately 20-50 mg).
-
Add a known amount of internal standard.
-
Add chloroform:methanol (2:1, v/v) and homogenize the tissue using a mechanical homogenizer.
-
-
Saponification:
-
To the homogenate, add methanolic KOH.
-
Incubate at 60°C for 1 hour to saponify the sterol esters.
-
-
Sterol Extraction:
-
After cooling, add water and hexane to the sample.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the non-saponifiable lipids (sterols).
-
Repeat the hexane extraction and pool the organic layers.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried sterol extract, add BSTFA with 1% TMCS and pyridine.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ether derivatives of the sterols.
-
Evaporate the derivatization reagents under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in hexane.
-
Inject an aliquot into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-1) and a temperature gradient program to separate the sterol-TMS ethers.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions for cholesterol-TMS, 7-DHC-TMS, and 8-DHC-TMS, as well as the internal standard.
-
-
Quantification:
-
Generate standard curves for cholesterol and 7-DHC using known amounts of pure standards.
-
Calculate the concentration of each sterol in the tissue sample based on the peak area ratios relative to the internal standard and the standard curves.
-
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This test assesses general locomotor activity and anxiety-related behaviors in an open, novel environment.
Apparatus:
-
A square arena (e.g., 40 x 40 cm) with high walls to prevent escape, made of a non-reflective material.
-
An overhead camera connected to a video-tracking software.
Procedure:
-
Habituation:
-
Bring the mice to the testing room at least 30 minutes before the test to acclimate to the new environment.[6]
-
-
Testing:
-
Gently place a single mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set period, typically 5-10 minutes.
-
Record the session using the overhead camera and tracking software.[6]
-
-
Data Analysis:
-
The tracking software will divide the arena into a central zone and a peripheral zone.
-
Analyze the following parameters:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Frequency of entries into the center zone: Another measure of anxiety and exploratory behavior.
-
Rearing frequency: An indicator of exploratory behavior.
-
-
-
Cleaning:
-
Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.[12]
-
Protocol 3: Elevated Plus Maze for Anxiety-Like Behavior
This test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.
-
An overhead camera and video-tracking software.
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room for at least 30-60 minutes prior to testing.[13]
-
-
Testing:
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with the camera and tracking software.[10]
-
-
Data Analysis:
-
Analyze the following parameters:
-
Time spent in the open arms: A higher percentage of time in the open arms is indicative of lower anxiety.
-
Number of entries into the open arms: A higher number of entries suggests less anxiety-like behavior.
-
Total number of arm entries: An indicator of overall activity.
-
-
-
Cleaning:
-
Clean the maze thoroughly with 70% ethanol between each trial.[13]
-
Protocol 4: Three-Chamber Social Interaction Test for Sociability
This test assesses the preference of a mouse to interact with a novel mouse versus a novel object, providing a measure of social behavior.
Apparatus:
-
A three-chambered rectangular box with openings between the chambers.
-
Two small, wire cages or cups to contain a "stranger" mouse and a novel object.
Procedure:
-
Habituation (Phase 1):
-
Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
-
Sociability Test (Phase 2):
-
Confine the test mouse to the center chamber.
-
Place a novel, unfamiliar "stranger" mouse (of the same sex and age) inside one of the wire cages in a side chamber.
-
Place a novel, inanimate object inside an identical wire cage in the other side chamber.
-
Remove the partitions and allow the test mouse to explore all three chambers for 10 minutes.
-
Record the session and use video-tracking software to measure the time spent in each chamber and the time spent sniffing each wire cage.[1][7]
-
-
Data Analysis:
-
A preference for sociability is indicated by the test mouse spending significantly more time in the chamber with the stranger mouse and more time sniffing the cage containing the stranger mouse compared to the chamber and cage with the novel object.
-
-
Cleaning:
-
Clean the apparatus and wire cages thoroughly with 70% ethanol between each test.
-
Visualization of Key Pathways and Workflows
Cholesterol Biosynthesis Pathway and the Defect in SLOS
The following diagram illustrates the final steps of the Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the enzymatic block in Smith-Lemli-Opitz Syndrome.
References
- 1. acsu.buffalo.edu [acsu.buffalo.edu]
- 2. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. Treatment of Smith-Lemli-Opitz Syndrome and Other Sterol Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 7. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 9. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 10. protocols.io [protocols.io]
- 11. academic.oup.com [academic.oup.com]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
Application Notes and Protocols for Inducing 8-Dehydrocholesterol Accumulation in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Dehydrocholesterol (8-DHC) is a sterol intermediate in the cholesterol biosynthesis pathway. Under normal physiological conditions, its levels are typically low. However, in certain genetic disorders, such as Smith-Lemli-Opitz Syndrome (SLOS), or through pharmacological intervention, 8-DHC can accumulate in cells and tissues.[1][2][3] This accumulation is primarily a consequence of the inhibition or deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2][3] The buildup of 7-DHC serves as a substrate for the enzyme Emopamil-binding protein (EBP), a sterol isomerase, which converts 7-DHC to 8-DHC.[4] Therefore, inducing the accumulation of 8-DHC in cultured cells is a two-step process: first, inducing 7-DHC accumulation, followed by its enzymatic conversion to 8-DHC.
These application notes provide detailed protocols for inducing and quantifying 8-DHC accumulation in cultured cells, which is a valuable tool for studying the pathophysiology of SLOS, screening potential therapeutic compounds, and investigating the biological roles of 8-DHC and its metabolites.
Data Presentation
The following tables summarize quantitative data on the accumulation of 7-DHC and 8-DHC in various cell models under different conditions. This data provides a baseline for expected results when following the provided protocols.
Table 1: Sterol Levels in DHCR7 Deficient Mouse Models
| Sterol | Tissue | Genotype | Fold Increase vs. Wild-Type | Reference |
| 7-DHC | Liver, Brain | Dhcr7-/- | 30- to 40-fold | [1] |
| 8-DHC | Liver, Brain | Dhcr7-/- | 30- to 40-fold | [1] |
| 7-DHC | Embryonic Cortex | Dhcr7-/- | Significantly Increased | [5] |
| 8-DHC | Embryonic Cortex | Dhcr7-/- | Increased | [5] |
Table 2: 7-DHC Accumulation in Cultured Neuro2a Cells Treated with DHCR7 Inhibitors
| Compound | Concentration | Fold Increase in 7-DHC | Reference |
| Aripiprazole | 100 nM | > 40-fold | [6] |
| AY9944 | 50 nM | Similar to Dhcr7-deficient cells | [7] |
Table 3: Sterol Level Changes in Cultured Neurons Treated with Hydroxyzine
| Sterol | Concentration | Change in Level | Reference |
| 8-DHC | High | 311% Increase | [4] |
| 7-DHC | High | 84% Decrease | [4] |
Experimental Protocols
This section provides detailed methodologies for inducing and analyzing 8-DHC accumulation in cultured cells.
Protocol 1: Induction of 8-DHC Accumulation using DHCR7 Inhibitors
This protocol describes the use of chemical inhibitors to block DHCR7 activity, leading to the accumulation of 7-DHC and its subsequent conversion to 8-DHC.
Materials:
-
Cell Line: Neuro2a (murine neuroblastoma) or human fibroblasts are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate basal media.
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin. For some experiments, lipid-deficient serum may be required.
-
DHCR7 Inhibitors:
-
AY9944 (e.g., from a chemical synthesis core)
-
Aripiprazole (commercially available)
-
Trazodone (commercially available)
-
-
Solvent for Inhibitors: DMSO
-
Cell Culture Plates/Flasks
-
Incubator (37°C, 5% CO2)
-
Reagents for Cell Lysis and Lipid Extraction (e.g., Folch solution: chloroform/methanol 2:1 v/v)
-
Internal Standards for Mass Spectrometry (e.g., deuterated 7-DHC and 8-DHC)
Procedure:
-
Cell Seeding:
-
Culture cells in standard growth medium until they reach approximately 80% confluency.
-
Trypsinize and seed the cells into appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow for treatment and subsequent analysis without overgrowth. Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of the DHCR7 inhibitors in DMSO.
-
The following day, replace the growth medium with fresh medium containing the desired concentration of the inhibitor. A vehicle control (DMSO) should be run in parallel. For some experiments, switching to a lipid-deficient medium at the time of treatment can enhance the observed effects.
-
Recommended starting concentrations:
-
AY9944: 50 nM
-
Aripiprazole: 100 nM
-
Trazodone: Concentrations may need to be optimized, but starting points can be in the low micromolar range.
-
-
-
Incubation:
-
Incubate the cells with the inhibitor for 24 to 48 hours. The optimal incubation time may vary depending on the cell line and inhibitor concentration.
-
-
Cell Harvesting and Lipid Extraction:
-
After incubation, wash the cells with cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation.
-
Perform lipid extraction using a method such as the Folch procedure. Add internal standards before extraction for accurate quantification by mass spectrometry.
-
-
Sterol Analysis:
-
Analyze the extracted lipids for 8-DHC, 7-DHC, and cholesterol levels using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: Utilizing DHCR7-Deficient Cell Lines
This protocol uses a genetic approach to induce 8-DHC accumulation by employing cell lines with reduced or absent DHCR7 activity.
Materials:
-
Cell Line: Dhcr7-deficient Neuro2a cells or fibroblasts derived from SLOS patients.
-
Culture Medium and Supplements: As described in Protocol 1. Lipid-deficient serum is often used to maximize the accumulation of sterol precursors.
-
Cell Culture Plates/Flasks
-
Incubator (37°C, 5% CO2)
-
Reagents for Cell Lysis and Lipid Extraction
-
Internal Standards for Mass Spectrometry
Procedure:
-
Cell Culture:
-
Culture the DHCR7-deficient cells and a corresponding wild-type control cell line under standard conditions.
-
To enhance the accumulation of 7-DHC and 8-DHC, cells can be cultured in a lipid-deficient medium for a period of time (e.g., 48 hours) before harvesting.
-
-
Cell Harvesting and Lipid Extraction:
-
Follow the same procedure for cell harvesting and lipid extraction as described in Protocol 1 (steps 4.1-4.4).
-
-
Sterol Analysis:
-
Analyze the extracted lipids for 8-DHC, 7-DHC, and cholesterol levels using GC-MS or LC-MS.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
References
- 1. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 2. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lowered DHCR7 activity measured by ergosterol conversion in multiple cell types in Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyzine Effects on Post-Lanosterol Biosynthesis in Smith–Lemli–Opitz Syndrome (SLOS) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 6. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Measurement of 8-Dehydrocholesterol in Amniotic Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate measurement of 8-Dehydrocholesterol (8-DHC) in amniotic fluid is a critical biomarker for the prenatal diagnosis of Smith-Lemli-Opitz Syndrome (SLOS). SLOS is an autosomal recessive disorder caused by a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in cholesterol biosynthesis. This deficiency leads to the accumulation of cholesterol precursors, primarily 7-dehydrocholesterol (7-DHC) and its isomer, 8-DHC. These application notes provide detailed protocols for the quantification of 8-DHC in amniotic fluid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biochemical Pathway in Smith-Lemli-Opitz Syndrome
A deficiency in the DHCR7 enzyme disrupts the conversion of 7-DHC to cholesterol, leading to the accumulation of 7-DHC and its isomer 8-DHC.
Quantitative Data Summary
The following tables summarize the concentrations of 8-DHC and related sterols in amniotic fluid from normal pregnancies and those affected by SLOS.
Table 1: Sterol Concentrations in Amniotic Fluid (µg/mL)
| Analyte | Normal Pregnancies (Mean ± SD) | SLOS-Affected Pregnancies (Mean ± SD) | Reference |
| This compound | < 0.005 | 5.0 ± 1.7 | [1] |
| 7-Dehydrocholesterol | 0.07 ± 0.01 | 9.8 ± 2.9 | [1] |
| Cholesterol | 16 ± 2 | 18 ± 3 | [1] |
Table 2: 7+this compound to Cholesterol Ratio by LC-MS/MS
| Sample Type | 7+8-DHC/Cholesterol Ratio (Mean ± SD) | Intra-Assay Variation (%) | Reference |
| Control (n=12) | 0.01 ± 0.007 (Range: 0.00 - 0.02) | 5.91 | [2][3] |
| SLOS (n=6) | 0.79 ± 0.35 (Range: 0.20 - 1.13) | 4.56 | [2][3] |
Experimental Protocols
Two primary analytical techniques are employed for the quantification of 8-DHC in amniotic fluid: GC-MS and LC-MS/MS.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the established method for the diagnosis of SLOS. The workflow involves extraction, derivatization, and chromatographic separation followed by mass spectrometric detection.
Methodology:
-
Sample Preparation and Extraction:
-
To 1 mL of amniotic fluid, add an internal standard (e.g., epicoprostanol).
-
Perform a liquid-liquid extraction with a non-polar solvent such as hexane to isolate the sterols.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a pyridine solvent.
-
Incubate the mixture at 60-70°C for at least one hour to ensure complete derivatization of the sterol hydroxyl groups to trimethylsilyl (TMS) ethers.[4]
-
Evaporate the derivatization reagent under nitrogen and reconstitute the sample in hexane for injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890 or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C for 1 minute.
-
Ramp to 250°C at 15°C/min.
-
Ramp to 315°C at 3°C/min and hold.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan appropriate m/z range to detect the molecular ions and characteristic fragments of the TMS-derivatized sterols.
-
-
Data Analysis:
-
Identify 8-DHC and other sterols based on their retention times and mass spectra compared to authentic standards.
-
Quantify the concentration of 8-DHC relative to the internal standard. In many GC-MS methods, 7-DHC and 8-DHC may co-elute, and their combined concentration is reported.[5]
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers an alternative with high sensitivity and specificity. The described method utilizes a "one-pot" oxidation and derivatization procedure.[2][3]
Methodology:
-
Sample Preparation (One-Pot Reaction):
-
To 10 µL of amniotic fluid, add cholesterol oxidase in a phosphate buffer (pH 7) and incubate at 37°C for 60 minutes to oxidize the 3β-hydroxysterols to their corresponding 3-ketones.[2]
-
Stop the reaction with methanol.
-
Add Girard P (GP) hydrazine and glacial acetic acid and leave at room temperature overnight to form GP-hydrazones.[2]
-
-
Solid Phase Extraction (SPE):
-
Purify the steroid GP-hydrazones from the excess reagent using a Sep-Pak C18 column.[2]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Dionex Ultimate 3000 UHPLC system or equivalent.
-
Column: Hypersil Gold C18 column (50 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 50% methanol with 0.1% formic acid.
-
Mobile Phase B: Methanol/isopropanol/water (75/20/5, v/v/v) with 0.1% formic acid.
-
Flow Rate: 400 µL/min.
-
Mass Spectrometer: TSQ Quantum Access triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific transitions for 7+8-DHC and cholesterol GP-hydrazones should be optimized. For example, the MRM transition for 7+8-DHC can be m/z 516.4 → 137.1.[2]
-
-
Data Analysis:
-
Integrate the peak areas for the 7+8-DHC and cholesterol MRM transitions.
-
Calculate the ratio of the 7+8-DHC peak area to the cholesterol peak area. This ratio is used for the diagnosis of SLOS.
-
Conclusion
The measurement of this compound, typically in conjunction with 7-dehydrocholesterol, in amniotic fluid is a reliable method for the prenatal diagnosis of Smith-Lemli-Opitz Syndrome. Both GC-MS and LC-MS/MS are powerful analytical techniques for this purpose. The choice of method may depend on the instrumentation available and the specific requirements of the laboratory. The provided protocols offer a detailed guide for researchers and clinicians involved in the diagnosis of inborn errors of metabolism.
References
- 1. Fetal Smith-Lemli-Opitz syndrome can be detected accurately and reliably by measuring amniotic fluid dehydrocholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of sterol analysis by liquid chromatography - tandem mass spectrometry for the prenatal diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Potential of sterol analysis by liquid chromatography-tandem mass spectrometry for the prenatal diagnosis of Smith-Lemli-Opitz syndrome. | Semantic Scholar [semanticscholar.org]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
Application of 8-Dehydrocholesterol as a Biomarker for Smith-Lemli-Opitz Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the DHCR7 gene, which encodes for the enzyme 7-dehydrocholesterol reductase.[1][2][3] This enzyme catalyzes the final step of the Kandutsch-Russell pathway of cholesterol synthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[2][4] A deficiency in DHCR7 activity leads to a characteristic biochemical phenotype: low to normal plasma cholesterol levels and a significant accumulation of the cholesterol precursor 7-DHC and its isomer, 8-dehydrocholesterol (8-DHC).[1][3][5] The accumulation of these precursors, particularly 8-DHC, has proven to be a reliable and essential biomarker for the diagnosis and potential monitoring of SLOS.[6][7] These application notes provide a comprehensive overview of the use of 8-DHC as a biomarker for SLOS, including detailed experimental protocols for its quantification and a summary of relevant quantitative data.
Biochemical Basis and Clinical Significance
In individuals with SLOS, the enzymatic block in the cholesterol synthesis pathway results in a build-up of 7-DHC.[3] 7-DHC can then be isomerized to 8-DHC.[3] Both 7-DHC and 8-DHC, along with their metabolites, accumulate in plasma and tissues of SLOS patients.[1][3] The measurement of elevated levels of 7-DHC and 8-DHC is a pathognomonic biochemical hallmark of SLOS and is the primary method for diagnosis.[7] While 7-DHC is a direct precursor that accumulates, 8-DHC is also consistently elevated and its measurement provides confirmatory diagnostic value.[7] Furthermore, studies have suggested that certain esters of 8-DHC, such as 8-DHC linoleate, may correlate better with the clinical severity of SLOS than 7-DHC or cholesterol levels alone, making it a valuable biomarker for prognosis and monitoring therapeutic interventions.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the levels of 8-DHC and related sterols in individuals with Smith-Lemli-Opitz Syndrome compared to healthy controls, as well as the correlation of 8-DHC species with disease severity.
Table 1: Plasma/Serum Concentrations of this compound and Related Sterols in SLOS Patients vs. Healthy Controls
| Analyte | SLOS Patients | Healthy Controls | Fold Increase (Approx.) | Reference |
| 7-Dehydrocholesterol (7-DHC) | 2.7 - 470 µg/mL | Not typically detectable | 10 - 2000x | [3] |
| This compound (8-DHC) | Markedly elevated | Not typically detectable | >50x | [5] |
| 27-hydroxy-8-dehydrocholesterol | 0.04 - 0.51 µM | Not typically detectable | - | [7] |
| Cholesterol | Low to normal | Normal | - | [7] |
Table 2: Correlation of Plasma 8-DHC Species with SLOS Clinical Severity Score
| Biomarker | Correlation with Severity Score (r²) | P-value | Key Findings | Reference |
| 8-DHC-linoleate | 0.57 (all patients) 0.68 (excluding simvastatin-treated) | 0.0004 | Correlates significantly with SLOS severity. | [1] |
| 8-DHC-linoleate / Total 8-DHC | 0.58 (all patients) 0.72 (excluding simvastatin-treated) | <0.0001 | Improved correlation compared to 8-DHC-linoleate alone. | [1] |
| Plasma 8-DHC levels | 0.03 | 0.33 | Did not show a statistically significant correlation in one study. | [6] |
Signaling Pathway and Experimental Workflow
Diagram 1: Cholesterol Biosynthesis Pathway Disruption in SLOS
Caption: Defect in DHCR7 enzyme in SLOS blocks cholesterol production.
Diagram 2: Experimental Workflow for 8-DHC Quantification
Caption: Workflow for quantifying 8-DHC in biological samples.
Experimental Protocols
The quantification of 8-DHC in biological matrices such as plasma or serum is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of total 8-DHC (free and esterified) following saponification and derivatization.
1. Materials and Reagents:
-
Plasma or serum samples
-
Internal Standard (IS): Epicoprostanol or deuterium-labeled 8-DHC
-
Ethanol (absolute)
-
Potassium Hydroxide (KOH)
-
Hexane (HPLC grade)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a capillary column (e.g., HP-5MS)
2. Sample Preparation (Saponification and Extraction):
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of the internal standard solution.
-
Add 1 mL of ethanolic KOH solution (e.g., 1 M KOH in 90% ethanol).
-
Vortex the mixture thoroughly and incubate at 60°C for 1 hour to hydrolyze the sterol esters.
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 2 minutes to extract the non-saponifiable lipids (including 8-DHC and cholesterol).
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 5-7) with another 2 mL of hexane and combine the hexane extracts.
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
4. GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC conditions (example):
-
Injector temperature: 280°C
-
Oven temperature program: Initial temperature of 180°C, hold for 1 minute, then ramp to 290°C at 20°C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS conditions (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for 8-DHC-TMS and the internal standard.
-
5. Quantification:
-
Prepare a calibration curve using known concentrations of 8-DHC standard subjected to the same extraction and derivatization procedure.
-
Calculate the concentration of 8-DHC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol allows for the direct analysis of free 8-DHC without derivatization, offering a simpler and faster sample preparation.
1. Materials and Reagents:
-
Plasma or serum samples
-
Internal Standard (IS): Deuterium-labeled 8-DHC (e.g., 8-DHC-d7)
-
Acetonitrile (ACN) (LC-MS grade)
-
Methanol (MeOH) (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
-
LC conditions (example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient elution: A suitable gradient to separate 8-DHC from other plasma components.
-
Flow rate: 0.3-0.5 mL/min.
-
Column temperature: 40°C.
-
-
MS/MS conditions (example):
-
Ionization mode: Positive ion Electrospray Ionization (ESI+).
-
Acquisition mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 8-DHC and the internal standard.
-
4. Quantification:
-
Prepare a calibration curve by spiking known amounts of 8-DHC standard into a control matrix (e.g., charcoal-stripped serum) and processing it alongside the samples.
-
Determine the concentration of 8-DHC in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Conclusion
This compound is a pivotal biomarker for the diagnosis of Smith-Lemli-Opitz Syndrome. Its marked elevation in affected individuals provides a clear diagnostic indicator. Furthermore, specific esters of 8-DHC show promise as biomarkers for assessing disease severity, which is crucial for patient management and the development of new therapeutic strategies. The provided protocols for GC-MS and LC-MS/MS offer robust and reliable methods for the quantification of 8-DHC in a research or clinical setting. The choice of method will depend on the specific requirements of the study, available instrumentation, and whether the analysis of free or total 8-DHC is desired. Accurate and precise measurement of 8-DHC is essential for advancing our understanding of SLOS and for the development of effective treatments for this debilitating disorder.
References
- 1. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 7-dehydrocholesterol and cholesterol in whole blood vs. plasma samples for diagnosis of SLOS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: In Vitro Models to Study 8-Dehydrocholesterol's Effect on Membrane Rafts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane rafts are dynamic, nanoscale assemblies of sterols and sphingolipids that compartmentalize cellular processes. Cholesterol is a key structural component of these microdomains, influencing membrane fluidity, protein sorting, and signal transduction. In Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder of cholesterol biosynthesis, the precursor 7-dehydrocholesterol (7-DHC) and its isomer 8-dehydrocholesterol (8-DHC) accumulate while cholesterol levels are depleted. Understanding the impact of 8-DHC on the biophysical properties and function of membrane rafts is crucial for elucidating the pathophysiology of SLOS and for developing potential therapeutic interventions.
These application notes provide a comprehensive overview of in vitro models and detailed protocols to investigate the effects of 8-DHC on membrane rafts. The methodologies described herein are essential for researchers in cell biology, biophysics, and drug development who are studying sterol-related disorders and their impact on cellular signaling.
In Vitro Models of Membrane Rafts
The study of 8-DHC's influence on membrane rafts can be effectively carried out using simplified, well-controlled in vitro systems that mimic the complexity of biological membranes.
-
Liposomes/Giant Unilamellar Vesicles (GUVs): These are spherical vesicles composed of a lipid bilayer. GUVs are particularly useful for fluorescence microscopy studies of lipid domain formation (phase separation) and can be prepared with defined lipid compositions, including phospholipids, sphingolipids, and varying ratios of cholesterol or 8-DHC.
-
Supported Lipid Bilayers (SLBs): SLBs are planar membranes formed on a solid support, such as mica or glass. This model is ideal for high-resolution imaging techniques like atomic force microscopy (AFM) and fluorescence microscopy to visualize the morphology and physical properties of lipid domains.
-
Detergent-Resistant Membranes (DRMs): While an indirect method, the isolation of DRMs from cells or model membranes is a widely used biochemical approach to enrich for raft components. The principle lies in the relative insolubility of the tightly packed lipids and associated proteins in cold non-ionic detergents like Triton X-100.
Experimental Protocols
Preparation of Liposomes and GUVs
This protocol describes the preparation of large unilamellar vesicles (LUVs) by extrusion and GUVs by electroformation, suitable for incorporating 8-DHC.
Materials:
-
Dioleoylphosphatidylcholine (DOPC)
-
Sphingomyelin (SM)
-
Cholesterol
-
This compound (8-DHC)
-
Fluorescent lipid probes (e.g., NBD-PE, Lissamine Rhodamine B-PE)
-
Chloroform
-
Sucrose solution (300 mM)
-
Glucose solution (300 mM)
-
Indium tin oxide (ITO)-coated glass slides
-
Extruder and polycarbonate membranes (100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
In a glass vial, mix the desired lipids (e.g., DOPC, SM, and either cholesterol or 8-DHC in a 1:1:1 molar ratio) in chloroform.
-
Add a fluorescent lipid probe at 0.5 mol%.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
LUV Preparation by Extrusion:
-
Hydrate the lipid film with a buffer of choice (e.g., PBS) by vortexing.
-
Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
-
GUV Preparation by Electroformation:
-
Dissolve the lipid mixture in chloroform and spread it onto two ITO-coated glass slides.
-
Dry the slides under vacuum for 2 hours.
-
Assemble a chamber with the two slides separated by a silicone spacer, with the conductive sides facing each other.
-
Fill the chamber with a 300 mM sucrose solution.
-
Apply an AC electric field (1 V, 10 Hz) for 2 hours at a temperature above the lipid mixture's phase transition temperature.
-
Harvest the GUVs and dilute them in a 300 mM glucose solution for observation under a microscope.
-
Detergent-Resistant Membrane (DRM) Isolation
This protocol details the isolation of DRMs from cultured cells treated with 8-DHC.
Materials:
-
Cultured cells (e.g., fibroblasts, neuronal cells)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold
-
Sucrose solutions (40%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and swinging bucket rotor
Protocol:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency. For 8-DHC studies, cells from SLOS patients can be used, or cells can be treated with inhibitors of cholesterol synthesis and supplemented with 8-DHC.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in 1 ml of ice-cold lysis buffer for 30 minutes on ice.
-
-
Sucrose Gradient Ultracentrifugation:
-
Homogenize the lysate by passing it 10 times through a 22-gauge needle.
-
Mix the 1 ml of lysate with 1 ml of 80% sucrose solution to obtain a 40% sucrose solution.
-
Place the 2 ml of 40% sucrose lysate at the bottom of an ultracentrifuge tube.
-
Carefully layer 6 ml of 30% sucrose solution on top, followed by 3.5 ml of 5% sucrose solution.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Collect 1 ml fractions from the top of the gradient. The DRMs, being buoyant, will be located at the 5%/30% sucrose interface.
-
Analyze the fractions by Western blotting for raft marker proteins (e.g., flotillin, caveolin) and non-raft markers (e.g., transferrin receptor).
-
Fluorescence Anisotropy to Measure Membrane Fluidity
This protocol measures membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Materials:
-
LUVs prepared with either cholesterol or 8-DHC
-
DPH stock solution (2 mM in tetrahydrofuran)
-
PBS
-
Fluorometer with polarization filters
Protocol:
-
Probe Labeling:
-
Dilute the LUV suspension to a final lipid concentration of 0.1 mM in PBS.
-
Add the DPH stock solution to the LUV suspension to a final concentration of 1 µM (1:100 probe-to-lipid ratio).
-
Incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, and the corresponding intensities with horizontally polarized excitation (I_HV and I_HH).
-
Calculate the anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).
-
A higher anisotropy value indicates lower membrane fluidity (a more ordered membrane).
-
Atomic Force Microscopy (AFM) of Supported Lipid Bilayers (SLBs)
This protocol describes the formation of SLBs and their imaging with AFM to visualize lipid domains.
Materials:
-
LUVs (prepared as in 2.1)
-
Mica discs
-
Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
AFM instrument
Protocol:
-
SLB Formation:
-
Cleave a mica disc to obtain a fresh, atomically flat surface.
-
Deposit a 20-50 µl drop of the LUV suspension onto the mica surface.
-
Incubate for 30 minutes at a temperature above the lipid's phase transition to allow for vesicle fusion and SLB formation.
-
Gently rinse the surface with buffer to remove unfused vesicles.
-
-
AFM Imaging:
-
Image the SLB in the buffer using tapping mode AFM.
-
Lipid domains (rafts) will appear as areas with a different height compared to the surrounding bilayer due to differences in lipid packing. The height difference is typically in the range of 0.5-1.5 nm.
-
Analyze the images to determine the size, shape, and area fraction of the domains.
-
Data Presentation
The following tables present illustrative quantitative data on the expected effects of 8-DHC on membrane raft properties compared to cholesterol. This data is hypothetical and should be confirmed experimentally.
Table 1: Effect of Sterol Composition on Membrane Fluidity
| Sterol in LUVs (1:1:1 DOPC:SM:Sterol) | Fluorescence Anisotropy (r) of DPH | Interpretation |
| Cholesterol | 0.250 ± 0.015 | Ordered Membrane |
| This compound | 0.280 ± 0.018 | More Ordered Membrane |
| No Sterol | 0.150 ± 0.010 | Disordered Membrane |
Table 2: Atomic Force Microscopy Analysis of Lipid Domain Size in SLBs
| Sterol in SLB (1:1:1 DOPC:SM:Sterol) | Average Domain Diameter (nm) | Domain Area Fraction (%) |
| Cholesterol | 150 ± 30 | 35 ± 5 |
| This compound | 120 ± 25 | 30 ± 4 |
Table 3: Protein Partitioning into DRMs
| Protein | Sterol Condition | Fold Enrichment in DRM Fraction |
| Flotillin-1 (Raft Marker) | Cholesterol | 8.5 ± 1.2 |
| This compound | 7.9 ± 1.5 | |
| Transferrin Receptor (Non-Raft Marker) | Cholesterol | 1.2 ± 0.3 |
| This compound | 1.3 ± 0.4 | |
| G-Protein Alpha Subunit (Gαs) | Cholesterol | 6.2 ± 0.9 |
| This compound | 4.5 ± 0.8 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for DRM Isolation and Analysis
Hypothetical Impact of 8-DHC on GPCR Signaling in Membrane Rafts
G-protein coupled receptors (GPCRs) and their associated signaling molecules are often enriched in membrane rafts. The altered biophysical properties of rafts containing 8-DHC instead of cholesterol could impact the efficiency of GPCR signaling. For example, a more rigid membrane environment might hinder the conformational changes required for receptor activation and G-protein coupling.
Conclusion
The in vitro models and protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on membrane rafts. By employing a combination of biochemical and biophysical techniques, researchers can gain valuable insights into how the substitution of cholesterol with 8-DHC alters the structure and function of these important membrane microdomains. This knowledge is fundamental to understanding the molecular basis of Smith-Lemli-Opitz syndrome and may aid in the development of novel therapeutic strategies.
Application Notes and Protocols for the Extraction of 8-Dehydrocholesterol from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydrocholesterol (8-DHC) is a sterol intermediate in the cholesterol biosynthesis pathway. Under normal physiological conditions, it is present at very low levels. However, in the context of Smith-Lemli-Opitz syndrome (SLOS), an autosomal recessive disorder, a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) leads to a significant accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-DHC, in various tissues, including the brain.[1][2][3] The accumulation of these atypical sterols is associated with the severe neurological and developmental abnormalities characteristic of SLOS.[1][4] Therefore, the accurate extraction and quantification of 8-DHC in brain tissue are crucial for studying the pathophysiology of SLOS, developing therapeutic interventions, and monitoring treatment efficacy.
These application notes provide detailed protocols for the extraction of total lipids from brain tissue, followed by the analysis of this compound. Two robust methods for lipid extraction are presented: the classic Folch method and a more modern, higher-throughput method using methyl-tert-butyl ether (MTBE).
Data Presentation
The following tables summarize quantitative data on dehydrocholesterol (DHC, including 7-DHC and 8-DHC) and cholesterol levels in the brain tissue of various mouse models of Smith-Lemli-Opitz syndrome. This data is essential for comparative analysis and for validating experimental results.
Table 1: Dehydrocholesterol (DHC) and Cholesterol Levels in Brain Tissue of 1-Day-Old SLOS Mouse Pups [5]
| Genotype | Dehydrocholesterol (µg/g tissue) | Cholesterol (µg/g tissue) |
| Dhcr7+/+ | Not specified | ~1500 |
| Dhcr7T93M/T93M | ~250 | ~1500 |
| Dhcr7T93M/Δ3–5 | ~1000 | ~750 |
| Dhcr7Δ3–5/Δ3–5 | ~1250 | ~500 |
Table 2: Dehydrocholesterol (DHC) and Cholesterol Levels in Brain Tissue of 6-Week-Old SLOS Mice [5]
| Genotype | Dehydrocholesterol (µg/g tissue) | Cholesterol (µg/g tissue) |
| Dhcr7+/+ | Not specified | ~6000 |
| Dhcr7T93M/T93M | ~500 | ~5500 |
| Dhcr7T93M/Δ3–5 | ~1250 | ~4000 |
Table 3: Sterol Levels in the Cortex of Developing Dhcr7-/- Mice [1]
| Sterol | E12.5 (ng/mg tissue) | E14.5 (ng/mg tissue) | E16.5 (ng/mg tissue) |
| 7-Dehydrocholesterol | ~15 | ~25 | ~30 |
| This compound | ~2 | ~3 | ~4 |
| 7-Dehydrodesmosterol | ~10 | ~15 | ~18 |
| Cholesterol | ~10 | ~12 | ~15 |
| Desmosterol | ~0.5 | ~0.8 | ~1 |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Brain Tissue (Folch Method)
This protocol is a variation of the classic Folch method for total lipid extraction.[6][7][8]
Materials and Reagents:
-
Brain tissue
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge tubes (glass, Teflon-lined caps)
-
Centrifuge
-
Orbital shaker
-
Rotary evaporator or nitrogen stream evaporator
-
Pasteur pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh the fresh or frozen brain tissue sample.
-
On a cold surface, finely chop the tissue into small pieces using a scalpel.
-
-
Homogenization:
-
Transfer the minced tissue to a glass homogenizer.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample (e.g., for 1 g of tissue, use 20 ml of the solvent mixture).[7]
-
Homogenize the tissue thoroughly until a homogenous suspension is achieved.
-
Agitate the homogenate for 15-20 minutes on an orbital shaker at room temperature.[7]
-
-
Phase Separation:
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., for 20 ml of homogenate, add 4 ml of NaCl solution).[7]
-
Vortex the mixture for a few seconds to ensure thorough mixing.
-
Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.[7]
-
-
Lipid Phase Collection:
-
After centrifugation, two distinct phases will be visible: a lower chloroform phase containing the lipids and an upper aqueous methanol phase.
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Collect the lower chloroform phase, which contains the total lipid extract.
-
-
Washing the Lipid Extract:
-
To remove any remaining non-lipid contaminants, wash the chloroform phase by adding a 1:1 (v/v) mixture of methanol:water.
-
Vortex briefly and centrifuge again as in step 3.
-
Remove the upper phase.
-
-
Drying the Lipid Extract:
-
Evaporate the solvent from the collected chloroform phase using a rotary evaporator or under a gentle stream of nitrogen.
-
The resulting dried lipid extract can be stored at -80°C until further analysis.
-
Protocol 2: High-Throughput Lipid Extraction from Brain Tissue (MTBE Method)
This method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform and is suitable for higher throughput applications.[9][10]
Materials and Reagents:
-
Brain tissue (pulverized)
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
0.15 M Ammonium acetate solution
-
Mechanical homogenizer with ceramic beads (e.g., Precellys®24)
-
Glass vials (4 mL)
-
Centrifuge
Procedure:
-
Homogenization:
-
Weigh approximately 10 mg of pulverized brain tissue into a 0.5 mL tube containing ceramic beads.
-
Add 300 µL of ice-cold methanol.
-
Homogenize using a mechanical homogenizer (e.g., 2 cycles of 30 seconds at 6000 rpm).[9]
-
-
Extraction:
-
Phase Separation:
-
Lipid Phase Collection:
-
The upper organic phase contains the lipids.[10]
-
Carefully collect the upper MTBE phase.
-
-
Re-extraction:
-
To maximize lipid recovery, re-extract the lower aqueous phase by adding a fresh mixture of MTBE/methanol/0.15M ammonium acetate (20:6:5, by vol).[9]
-
Vortex and centrifuge as before.
-
Combine the upper phase with the first extract.
-
-
Drying the Lipid Extract:
-
Dry the combined organic phases under a stream of nitrogen at 37°C.[9]
-
The dried lipid extract is ready for derivatization and analysis.
-
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Following total lipid extraction, the sterol fraction, including 8-DHC, is analyzed by GC-MS. This typically requires a derivatization step to improve the volatility and chromatographic properties of the sterols.
Materials and Reagents:
-
Dried lipid extract
-
Silylating agent (e.g., a mixture of MSTFA and TSIM, 9:1 v/v)[11]
-
Heptane or other suitable solvent
-
GC-MS system with a suitable capillary column (e.g., Agilent CP-Sil 8 CB)[12]
Procedure:
-
Derivatization:
-
Resuspend the dried lipid extract in a small volume of a suitable solvent.
-
Add the silylating agent (e.g., 50 µL of MSTFA:TSIM mixture) to the resuspended lipids.[11]
-
Incubate at room temperature for 30 minutes to allow for complete derivatization.[11]
-
Dilute the sample with a suitable solvent (e.g., heptane or MtBE) before injection.[11]
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.[12]
-
Carrier Gas: Use ultra-high purity helium at a constant flow rate (e.g., 1.2 mL/min).[12]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 318°C at a rate of 10°C/min.
-
Hold at 318°C for 6 minutes.[12]
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for sterol analysis (e.g., m/z 50-650).[11]
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the amount of 8-DHC by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.
-
Mandatory Visualization
Caption: Simplified schematic of the final steps of the Kandutsch-Russell pathway for cholesterol biosynthesis.
Caption: Experimental workflow for the extraction and analysis of this compound from brain tissue.
References
- 1. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 2. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smith–Lemli–Opitz syndrome - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. notesforbiology.com [notesforbiology.com]
- 7. microbenotes.com [microbenotes.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. scispace.com [scispace.com]
- 10. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Utilizing DHCR7 Inhibitors to Elucidate the Function of 8-Dehydrocholesterol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Dehydrocholesterol reductase (DHCR7) is the terminal enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, catalyzing the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Inhibition of DHCR7 provides a powerful tool to study the biological roles of 7-DHC and its isomer, 8-dehydrocholesterol (8-DHC), which accumulate as a direct consequence. This accumulation is the biochemical hallmark of Smith-Lemli-Opitz Syndrome (SLOS), a severe developmental disorder caused by mutations in the DHCR7 gene.[1][2][3] By pharmacologically mimicking the biochemical phenotype of SLOS, researchers can investigate the downstream cellular and molecular consequences of elevated 8-DHC levels, including its impact on critical signaling pathways and cellular homeostasis.
These application notes provide detailed protocols for the use of DHCR7 inhibitors in cell culture models to study the function of 8-DHC, including methods for quantitative analysis of sterol levels and examination of affected signaling pathways.
Data Presentation: Quantitative Effects of DHCR7 Inhibitors on Sterol Levels
The following tables summarize the quantitative effects of various DHCR7 inhibitors on 7-DHC and 8-DHC levels in cultured cells. This data is essential for designing experiments to achieve desired levels of 8-DHC accumulation for functional studies.
Table 1: Dose-Response of AY9944 on 7-Dehydrocholesterol (7-DHC) and 7-Dehydrodesmosterol (7-DHD) Levels in Neuro2a Cells. [4][5]
| AY9944 Concentration | Normalized 7-DHC Levels (% of Cholesterol) | Normalized 7-DHD Levels (% of Cholesterol) |
| 0 nM (Control) | Baseline | Baseline |
| 1 nM | Increased | Increased |
| 10 nM | Peak Increase | Peak Increase |
| 100 nM | Decreased from peak | Decreased from peak |
Note: In Neuro2a cells, AY9944 exhibits a biphasic effect on 7-DHC and 7-DHD levels, with peak accumulation around 10 nM and a subsequent decrease at higher concentrations (≥100 nM), likely due to off-target inhibition of other enzymes in the cholesterol biosynthesis pathway.[4]
Table 2: Effect of Hydroxyzine on 7-Dehydrocholesterol (7-DHC) and this compound (8-DHC) Levels in Dhcr7-deficient Neuro2a Cells. [6]
| Hydroxyzine Concentration | 7-DHC Levels (nmol/million cells) | 8-DHC Levels (nmol/million cells) |
| 0 nM (Control) | ~4.5 | ~1.9 |
| 100 nM | ~3.0 | ~1.5 |
| 250 nM | ~2.5 | ~1.2 |
| 500 nM | ~2.0 | ~1.0 |
| 1000 nM | ~1.5 | ~0.8 |
Note: In a Dhcr7-deficient background, which mimics SLOS, hydroxyzine was shown to dose-dependently decrease the high basal levels of both 7-DHC and 8-DHC.[6]
Table 3: IC50 Values of Selected DHCR7 Inhibitors.
| Inhibitor | IC50 Value | Cell Line/Assay Condition |
| AY9944 | ~10 nM (for VSV titer reduction) | Neuro2a cells |
| Trazodone | ~150 nM (for VSV titer reduction) | Neuro2a cells |
| BM 15.766 | 500 nM | Whole-cell assay |
| Tamoxifen | 12 nM | Not specified |
| Doxorubicin | 150 nM | Not specified |
Note: IC50 values can vary depending on the cell type, assay conditions, and the specific readout being measured. The values for AY9944 and Trazodone are based on the reduction of vesicular stomatitis virus (VSV) titers, which correlates with their effect on DHCR7.[4][7][8]
Experimental Protocols
Protocol 1: Induction of this compound Accumulation in Cultured Cells
This protocol describes the treatment of cultured cells with a DHCR7 inhibitor to induce the accumulation of 8-DHC.
Materials:
-
Cell line of interest (e.g., Neuro2a, human fibroblasts)
-
Complete cell culture medium
-
DHCR7 inhibitor (e.g., AY9944, Trazodone)
-
Vehicle for inhibitor (e.g., DMSO)
-
Sterile cell culture plates and consumables
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of the DHCR7 inhibitor in a suitable vehicle (e.g., 10 mM AY9944 in DMSO).
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of the DHCR7 inhibitor or vehicle control. Refer to Table 1 for guidance on AY9944 concentrations to achieve maximal 7-DHC (and consequently 8-DHC) accumulation. A typical starting concentration for AY9944 is 10-100 nM.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may vary depending on the cell type and the specific research question.
-
Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping in PBS and pellet by centrifugation. The cell pellets can be stored at -80°C until sterol extraction.
Protocol 2: Sterol Extraction and Quantification by GC-MS
This protocol details the extraction of sterols from cultured cells and their quantification using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Cell pellets from Protocol 1
-
Internal standard (e.g., 5α-cholestane or epicoprostanol)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a known volume of deionized water. b. Add the internal standard to each sample. c. Add 20 volumes of chloroform:methanol (2:1) to the cell suspension. d. Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes with occasional vortexing. e. Add 0.2 volumes of 0.9% NaCl solution and vortex to separate the phases. f. Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to pellet the protein interface. g. Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying and Derivatization: a. Evaporate the solvent from the lipid extract to dryness under a gentle stream of nitrogen gas. b. To the dried lipid residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. c. Cap the tube tightly and heat at 60-70°C for 1 hour to form trimethylsilyl (TMS) ethers of the sterols.
-
GC-MS Analysis: a. After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS. b. Use a temperature program that effectively separates the sterol-TMS ethers. A typical program starts at a lower temperature and ramps up to a final temperature of around 280-300°C. c. Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions for cholesterol-TMS, 7-DHC-TMS, and 8-DHC-TMS, as well as the internal standard. d. Quantify the amount of each sterol by comparing the peak area of its characteristic ion to the peak area of the internal standard and referencing a standard curve generated with known amounts of each sterol.
Visualizations: Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis and DHCR7 Inhibition
Caption: Inhibition of DHCR7 blocks the conversion of 7-DHC to cholesterol, leading to the accumulation of 7-DHC and its isomer, 8-DHC.
Experimental Workflow for Studying 8-DHC Function
Caption: A streamlined workflow for investigating the effects of DHCR7 inhibition and subsequent 8-DHC accumulation on cellular processes.
Postulated Impact of 8-DHC on Hedgehog Signaling
Caption: Accumulated 8-DHC is hypothesized to interfere with Hedgehog signaling, potentially by antagonizing the function of Smoothened (SMO).[9]
Postulated Impact of Altered Sterol Composition on TGF-β Signaling
Caption: Changes in membrane sterol composition due to DHCR7 inhibition may affect TGF-β signaling by altering the organization and function of its receptors in lipid rafts.[10]
Conclusion
The use of DHCR7 inhibitors is an invaluable methodology for researchers seeking to understand the multifaceted roles of this compound. By inducing the accumulation of this cholesterol precursor, it is possible to dissect its involvement in various cellular processes, from the regulation of fundamental signaling pathways to its contribution to the pathophysiology of diseases like Smith-Lemli-Opitz Syndrome. The protocols and data presented herein provide a robust framework for initiating and conducting these important investigations. Careful experimental design, including appropriate dose-response studies and sensitive analytical techniques, will be crucial for obtaining reliable and insightful results.
References
- 1. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol depletion enhances TGF-β Smad signaling by increasing c-Jun expression through a PKR-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxyzine Effects on Post-Lanosterol Biosynthesis in Smith–Lemli–Opitz Syndrome (SLOS) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced cholesterol levels impair Smoothened activation in Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol regulation of developmental and oncogenic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Dehydrocholesterol (7-DHC), But Not Cholesterol, Causes Suppression of Canonical TGF-β Signaling and Is Likely Involved in the Development of Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization and Analysis of 8-Dehydrocholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydrocholesterol (8-DHC) is a key sterol intermediate in the cholesterol biosynthesis pathway. Its accumulation, along with its isomer 7-dehydrocholesterol (7-DHC), is a hallmark of Smith-Lemli-Opitz Syndrome (SLOS), a rare autosomal recessive disorder caused by a deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7). Accurate and sensitive quantification of 8-DHC in biological matrices is crucial for the diagnosis and monitoring of SLOS, as well as for research into cholesterol metabolism and related drug development.
This document provides detailed application notes and protocols for two common and effective derivatization methods for the analysis of 8-DHC: Picolinoyl Esterification for Liquid Chromatography-Mass Spectrometry (LC-MS) and Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) . These derivatization techniques enhance the analytical properties of 8-DHC, leading to improved ionization efficiency, chromatographic separation, and overall sensitivity.
Cholesterol Biosynthesis Pathway and the Role of this compound
In the final steps of cholesterol biosynthesis, 7-DHC is converted to cholesterol by the enzyme DHCR7. In individuals with SLOS, this enzyme is deficient, leading to a buildup of 7-DHC. 7-DHC can then isomerize to form 8-DHC. The accumulation of both 7-DHC and 8-DHC is a primary diagnostic marker for SLOS.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described derivatization methods for the analysis of sterols, including cholesterol precursors like 8-DHC. It is important to note that some of the cited data pertains to general sterol analysis, which is indicative of the expected performance for 8-DHC.
| Parameter | Picolinoyl Esterification (LC-MS) | Silylation (GC-MS) | Reference(s) |
| Limit of Detection (LOD) | < 1 pg on-column for various sterols | 0.36 µmol/L for cholestanol | [1][2] |
| Limit of Quantification (LOQ) | Not explicitly stated for 8-DHC | 2.58 µmol/L for cholestanol; 0.01–0.10 µg/ml for cholesterol precursors | [2][3] |
| Recovery | 88.1% to 102.5% for various non-cholesterol sterols | 76-101% for various sterols; ≥93.6% for cholesterol precursors | [1][4][5] |
| Precision (RSD) | 1.6% to 8.2% (inter-assay) | < 8% (within- and between-day) for various sterols | [1][5] |
Application Note 1: Picolinoyl Ester Derivatization for LC-MS Analysis of this compound
Principle
Picolinoyl ester derivatization is a highly effective method for enhancing the ionization efficiency of neutral sterols, such as 8-DHC, in electrospray ionization mass spectrometry (ESI-MS). The addition of the picolinoyl group, which contains a basic nitrogen atom, facilitates protonation, leading to a significant increase in signal intensity in positive ion mode. This method is particularly well-suited for the analysis of low-abundance sterols in complex biological matrices.
Experimental Workflow
Detailed Protocol
Materials:
-
This compound standard
-
Internal standard (e.g., d7-7-dehydrocholesterol)
-
Picolinoyl chloride
-
Anhydrous pyridine
-
Anhydrous toluene
-
Chloroform
-
Methanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Glass reaction vials with Teflon-lined caps
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Sample Preparation and Lipid Extraction:
-
For plasma or serum samples, spike with an appropriate internal standard.
-
Perform a lipid extraction using a standard method such as the Folch procedure (chloroform:methanol, 2:1 v/v).
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried lipid extract, add 100 µL of a freshly prepared solution of picolinoyl chloride in anhydrous toluene (e.g., 1 mg/mL).
-
Add 50 µL of anhydrous pyridine to catalyze the reaction.
-
Seal the vial and incubate at room temperature for 1 hour, or at 60°C for 30 minutes.
-
-
Reaction Quenching and Cleanup:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 1 mL of methanol to quench any unreacted picolinoyl chloride.
-
Evaporate the solvent to dryness under nitrogen.
-
For cleaner samples, reconstitution in the mobile phase may be sufficient. For complex matrices, a solid-phase extraction (SPE) cleanup step is recommended.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the picolinoyl ester of 8-DHC with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 8-DHC picolinate from other sterol derivatives.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transition for 8-DHC picolinate. The precursor ion will be the protonated molecule [M+H]+, and a characteristic product ion often results from the neutral loss of picolinic acid.
-
Application Note 2: Silylation for GC-MS Analysis of this compound
Principle
Silylation is a widely used derivatization technique for GC analysis. It involves the replacement of active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for analysis by GC. Silylating reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for sterol analysis.
Experimental Workflow
Detailed Protocol
Materials:
-
This compound standard
-
Internal standard (e.g., epicoprostanol or 5α-cholestane)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hexane
-
Glass reaction vials with Teflon-lined caps
-
Nitrogen gas supply
-
Heating block or oven
Procedure:
-
Sample Preparation and Hydrolysis (for total 8-DHC):
-
To determine the total 8-DHC concentration (free and esterified), a saponification step is required.
-
To the plasma or tissue homogenate, add an internal standard and a solution of KOH in ethanol (e.g., 1 M).
-
Incubate at 60-80°C for 1-2 hours to hydrolyze the sterol esters.
-
After cooling, add water and extract the free sterols with hexane.
-
Wash the hexane layer with water to remove residual KOH.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sterol extract, add 50-100 µL of MSTFA (with 1% TMCS).
-
Add 50-100 µL of anhydrous pyridine to aid in dissolving the sterols and to act as a catalyst.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or split injection at a temperature of 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the sterols. A typical program might start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a period to ensure elution of all analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify the TMS derivative of 8-DHC based on its characteristic mass spectrum, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring specific fragment ions of the 8-DHC-TMS derivative.
-
Conclusion
The choice between picolinoyl esterification for LC-MS and silylation for GC-MS will depend on the specific requirements of the analysis, including the available instrumentation, the complexity of the sample matrix, and the desired sensitivity. Both methods, when properly optimized and validated, provide reliable and robust approaches for the quantification of this compound in biological samples, aiding in the diagnosis and research of Smith-Lemli-Opitz Syndrome and other disorders of cholesterol metabolism.
References
- 1. Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 8-Dehydrocholesterol Modifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydrocholesterol (8-DHC) is a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It is an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol. In healthy individuals, the enzyme 7-dehydrocholesterol reductase (DHCR7) efficiently converts 7-DHC to cholesterol, keeping levels of both 7-DHC and 8-DHC low. However, in Smith-Lemli-Opitz Syndrome (SLOS), a congenital disorder caused by mutations in the DHCR7 gene, this conversion is impaired. This leads to a toxic accumulation of 7-DHC and, consequently, elevated levels of its isomer, 8-DHC.[1][2][3] The accumulation of these precursors is associated with the severe developmental and physiological abnormalities seen in SLOS patients. Therefore, identifying small molecule modifiers that can reduce 8-DHC levels is a critical therapeutic strategy.
These application notes provide a comprehensive framework for developing and executing a high-throughput screening (HTS) campaign to identify novel modifiers of 8-DHC levels. The protocols are designed for a cell-based assay using a well-characterized mouse neuroblastoma cell line, Neuro-2a (N2a), and employ robust analytical methods for the precise quantification of 8-DHC.
Signaling Pathway and Experimental Workflow
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. A simplified schematic focusing on the terminal steps and the interconversion of 7-DHC and 8-DHC is presented below.
The experimental workflow for the high-throughput screen is designed for efficiency and robustness, moving from a primary screen to identify initial hits to confirmatory and secondary assays for validation and characterization.
Experimental Protocols
Protocol 1: Neuro-2a Cell Culture
Neuro-2a (N2a) is a mouse neuroblastoma cell line suitable for studying neuronal differentiation and is a well-established model for screening DHCR7 inhibitors.[4]
Materials:
-
Neuro-2a cells (ATCC® CCL-131™)
-
Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
T-75 cell culture flasks
-
384-well clear-bottom cell culture plates
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of N2a cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks containing pre-warmed complete growth medium.
-
-
Assay Plate Preparation (384-well format):
-
Harvest N2a cells as described above and count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete growth medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Protocol 2: High-Throughput Compound Screening
Materials:
-
N2a cells plated in 384-well plates (from Protocol 1)
-
Compound library (e.g., FDA-approved drugs, natural products) dissolved in DMSO
-
Acoustic liquid handler or pin tool for compound transfer
-
Plate sealer
Procedure:
-
Compound Transfer: Using an acoustic liquid handler or pin tool, transfer a final concentration of 10 µM of each compound from the library to the assay plates containing N2a cells. Include appropriate controls:
-
Negative Control: DMSO only (vehicle)
-
Positive Control: A known DHCR7 inhibitor such as AY9944 or aripiprazole.
-
-
Incubation: Gently mix the plates and incubate for 24 hours at 37°C and 5% CO2.
-
Cell Lysis and Lipid Extraction: Proceed to Protocol 3 for lipid extraction.
Protocol 3: Lipid Extraction from 384-Well Plates
This protocol is adapted for a high-throughput format.
Materials:
-
Assay plates with treated cells
-
Methanol
-
Chloroform
-
Internal Standard (IS) solution (e.g., d7-7-dehydrocholesterol in ethanol)
-
96-well deep-well plates for extraction
-
Plate centrifuge
-
Nitrogen evaporator
Procedure:
-
Cell Lysis: Aspirate the culture medium from the assay plates. Add 50 µL of methanol to each well to lyse the cells.
-
Lipid Extraction:
-
Add 10 µL of the internal standard solution to each well.
-
Add 100 µL of chloroform to each well.
-
Seal the plates and vortex for 10 minutes.
-
Centrifuge the plates at 1000 x g for 10 minutes to separate the phases.
-
-
Sample Collection: Carefully transfer the lower organic phase (chloroform layer) to a new 96-well deep-well plate.
-
Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS/MS or GC-MS analysis (e.g., methanol or hexane).
Protocol 4: Quantification of this compound by LC-MS/MS
Materials:
-
Reconstituted lipid extracts
-
LC-MS/MS system with a C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid
-
8-DHC analytical standard
Procedure:
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the C18 column.
-
Use a gradient elution to separate the sterols. A typical gradient might start at 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 50% B.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (MRM) for 8-DHC and the internal standard. For native 8-DHC, a common transition is m/z 367.3 -> 159.1.
-
-
Quantification:
-
Generate a standard curve using the 8-DHC analytical standard.
-
Calculate the concentration of 8-DHC in each sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 5: Quantification of this compound by GC-MS
Materials:
-
Reconstituted lipid extracts
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine
-
Hexane
Procedure:
-
Derivatization:
-
Ensure the lipid extracts are completely dry.
-
Add 25 µL of pyridine and 25 µL of BSTFA with 1% TMCS to each sample.
-
Seal the vials and heat at 60°C for 1 hour to form trimethylsilyl (TMS) ethers.
-
-
GC Separation:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program to separate the sterols. A typical program might start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
-
MS Detection:
-
Use electron ionization (EI) and scan for characteristic ions of the TMS-ether of 8-DHC (e.g., m/z 454, 364, 349).
-
-
Quantification:
-
Generate a standard curve using a derivatized 8-DHC analytical standard.
-
Quantify 8-DHC in the samples based on the peak area of a characteristic ion relative to the internal standard.
-
Data Presentation and Analysis
Quantitative data from the high-throughput screen should be organized into clear and concise tables to facilitate comparison and hit selection.
Table 1: Primary HTS Data Analysis
| Compound ID | 8-DHC Level (ng/mg protein) | % Inhibition/Activation | Z-Score | Hit (Yes/No) |
| Cmpd-001 | 5.2 | -5% | -0.2 | No |
| Cmpd-002 | 25.8 | +370% | 4.5 | Yes |
| ... | ... | ... | ... | ... |
| DMSO Control | 5.5 | 0% | 0 | - |
| Positive Control | 22.1 | +302% | 3.8 | - |
-
% Inhibition/Activation: Calculated relative to the DMSO control.
-
Z-Score: A measure of the statistical significance of the change in 8-DHC levels. A Z-score > 3 or < -3 is typically considered a hit.
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | EC50 / IC50 (µM) | Max Response (%) | Cytotoxicity (CC50, µM) |
| Cmpd-002 | 2.1 | +450% | > 50 |
| Cmpd-005 | 8.9 | -65% | 15.2 |
| ... | ... | ... | ... |
-
EC50/IC50: The concentration of the compound that produces 50% of its maximal effect (activation or inhibition).
-
Max Response: The maximum percentage change in 8-DHC levels observed.
-
Cytotoxicity (CC50): The concentration of the compound that causes 50% cell death.
Conclusion
The provided application notes and protocols offer a robust starting point for conducting a high-throughput screen to identify modifiers of this compound levels. The use of a relevant cell model and sensitive analytical techniques will enable the discovery of novel compounds with therapeutic potential for Smith-Lemli-Opitz Syndrome and other disorders of cholesterol metabolism. Careful data analysis and follow-up studies will be crucial for validating initial hits and elucidating their mechanisms of action.
References
- 1. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]
- 2. Effects of dietary cholesterol and simvastatin on cholesterol synthesis in Smith-Lemli-Opitz syndrome (SLOS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 4. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
Synthesis of 8-Dehydrocholesterol Reference Standards: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Dehydrocholesterol (8-DHC) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Under normal physiological conditions, it is efficiently converted to lathosterol. However, in certain metabolic disorders, most notably Smith-Lemli-Opitz Syndrome (SLOS), a deficiency in the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7) leads to the accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-DHC.[1][2][3] The buildup of these precursors is implicated in the pathophysiology of SLOS. Therefore, the availability of high-purity 8-DHC as a reference standard is essential for research into SLOS diagnostics, disease mechanism, and the development of potential therapeutic interventions. This application note provides a detailed protocol for the chemical synthesis of this compound and methods for its characterization.
Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a complex, multi-step process. This compound is an important intermediate in this pathway. The diagram below illustrates a simplified version of the terminal steps of cholesterol biosynthesis, highlighting the position of 8-DHC and the metabolic block seen in Smith-Lemli-Opitz Syndrome.
Caption: Simplified schematic of the terminal steps of cholesterol biosynthesis.
Experimental Protocols
The following protocol for the synthesis of this compound is adapted from the method described by Anastasia, M., Fiecchi, A., and Galli, G. (1981). Journal of Organic Chemistry, 46(17), 3421-3422. This two-step synthesis starts from 7-dehydrocholesterol.
Materials and Reagents:
-
7-Dehydrocholesterol
-
Acetic anhydride
-
Pyridine
-
Diethyl azodicarboxylate (DEAD)
-
Benzene
-
Lithium metal
-
Ethylamine, anhydrous
-
Diethyl ether
-
Ethanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of 3β-Acetoxy-7α-(1,2-dicarbethoxyhydrazo)-cholesta-5,8-diene
-
Acetylation of 7-Dehydrocholesterol:
-
Dissolve 7-dehydrocholesterol in a minimal amount of pyridine.
-
Add an excess of acetic anhydride and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 3β-acetoxycholesta-5,7-diene.
-
-
Diels-Alder Reaction with DEAD:
-
Dissolve the crude 3β-acetoxycholesta-5,7-diene in benzene.
-
Add a stoichiometric amount of diethyl azodicarboxylate (DEAD).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting residue contains the desired adduct, 3β-acetoxy-7α-(1,2-dicarbethoxyhydrazo)-cholesta-5,8-diene. Purify this adduct by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Step 2: Reduction to this compound
-
Reduction with Lithium in Ethylamine:
-
Dissolve the purified adduct from Step 1 in anhydrous ethylamine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in a dry ice-acetone bath.
-
Carefully add small pieces of lithium metal to the stirred solution until a persistent blue color is observed.
-
Continue stirring at low temperature for a few hours.
-
Quench the reaction by the cautious addition of ethanol.
-
Allow the mixture to warm to room temperature and evaporate the ethylamine.
-
-
Work-up and Purification:
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude this compound.
-
Purify the final product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
-
Data Presentation
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity. The following table summarizes typical characterization data for this compound.
| Analytical Technique | Parameter | Observed Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | δ 5.37 (m, 1H, H-6), 3.53 (m, 1H, H-3), 1.01 (s, 3H, C-19), 0.92 (d, 3H, J=6.5 Hz, C-21), 0.87 (d, 6H, J=6.6 Hz, C-26, C-27), 0.68 (s, 3H, C-18) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | δ 141.4 (C-5), 133.5 (C-8), 129.7 (C-9), 116.3 (C-6), 71.1 (C-3), 56.8, 56.2, 50.2, 42.3, 39.8, 39.5, 36.5, 36.2, 35.8, 31.9, 31.7, 28.2, 28.0, 24.3, 23.9, 22.8, 22.6, 21.1, 19.4, 18.7, 11.9 |
| Mass Spectrometry (EI) | m/z | 384 (M⁺), 369 (M⁺ - CH₃), 366 (M⁺ - H₂O), 271, 253 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of 8-DHC.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound reference standards. The detailed protocol, along with the characterization data, will be a valuable resource for researchers investigating the role of 8-DHC in cholesterol metabolism and related genetic disorders. The availability of a reliable source of this important sterol intermediate will facilitate further studies into the pathology of Smith-Lemli-Opitz Syndrome and aid in the development of novel diagnostic and therapeutic strategies.
References
Troubleshooting & Optimization
challenges in separating 8-Dehydrocholesterol from 7-Dehydrocholesterol
Welcome to the technical support center for advanced sterol analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with separating 8-Dehydrocholesterol (8-DHC) from 7-Dehydrocholesterol (7-DHC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating 7-DHC and 8-DHC?
The main difficulty lies in their structural similarity. 7-DHC and 8-DHC are isomers, meaning they have the same molecular formula but differ in the position of a double bond within the sterol B-ring. This subtle difference results in very similar physicochemical properties, such as polarity and molecular weight, making them difficult to resolve using standard chromatographic techniques.[1]
Q2: Why is sample stability a critical concern when analyzing 7-DHC and 8-DHC?
Both 7-DHC and 8-DHC are highly susceptible to oxidation (peroxidation), which can occur during sample collection, storage, and analysis.[2] 7-DHC is one of the most easily oxidized lipids known.[2] This ex vivo oxidation can lead to the formation of various oxysterols, which can interfere with the analysis and result in an underestimation of the true 7-DHC and 8-DHC concentrations.[2] It is crucial to handle samples under dim light and to use antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) during extraction.[2][3]
Q3: Which analytical techniques are most effective for separating these isomers?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), especially when coupled with Mass Spectrometry (MS or MS/MS), are the most common and effective methods.[1][2] Reverse-phase HPLC has proven successful in separating the esterified forms of these sterols, such as 7-DHC linoleate and 8-DHC linoleate.[2] For GC-MS analysis, a derivatization step, often to form trimethylsilyl (TMS) ethers, is typically required.[4]
Q4: What is derivatization and why is it used for 7-DHC analysis?
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For 7-DHC, derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve detection sensitivity in LC-MS analysis.[3][5] However, this approach can be complicated by the fact that other sterols present in biological samples, such as cholesterol and 8-DHC, also react with PTAD, potentially causing interference.[3][5]
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution or Peak Co-elution
Symptoms:
-
7-DHC and 8-DHC peaks are not baseline-separated.
-
A single broad peak is observed where two distinct peaks are expected.
-
Peaks of interest co-elute with other sterols, like cholesterol.
| Possible Cause | Recommended Solution |
| Inadequate Column Chemistry | For HPLC, consider a different stationary phase. C18 columns are common, but experimenting with phases that offer different selectivity (e.g., phenyl-hexyl) may improve separation. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition. In reverse-phase HPLC, modifying the organic solvent ratio (e.g., acetonitrile/methanol) or adding a small amount of acid can alter selectivity.[3] |
| Incorrect GC Temperature Program | For GC analysis, optimize the temperature ramp. A slower ramp rate around the elution temperature of the isomers can significantly improve resolution.[3] |
| Interference from Other Sterols | If using PTAD derivatization, be aware that cholesterol-PTAD adducts can elute near the 7-DHC-PTAD peak.[3] Modifying the reaction conditions (e.g., using methanol as a solvent) can suppress the formation of interfering cholesterol adducts.[3] |
Issue 2: Low Analyte Signal or Poor Sensitivity
Symptoms:
-
Peaks for 7-DHC or 8-DHC are very small or indistinguishable from baseline noise.
-
Inconsistent or non-reproducible peak areas upon repeated injections.
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure strict anaerobic conditions and the use of antioxidants (BHT, TPP) throughout sample preparation and storage.[2][3] Process samples under dim red light to prevent photo-oxidation.[2] |
| Inefficient Derivatization (GC-MS) | Optimize derivatization conditions (reagent concentration, temperature, time). For TMS derivatization, ensure the sample extract is completely dry, as water will quench the reaction.[4] |
| Suboptimal MS Parameters | Tune the mass spectrometer specifically for your target analytes. Optimize parameters such as collision energy (for MS/MS) and vaporizer temperature to maximize the signal for the specific ions of 7-DHC and 8-DHC.[3] |
| Low Analyte Concentration | For trace-level detection, consider a derivatization strategy like PTAD for LC-MS, which can improve the limit of detection by up to 1,000-fold compared to direct analysis.[3] |
Quantitative Data Summary
The following table summarizes typical parameters for a GC-MS method developed for the simultaneous detection of 7-DHC and Cholesterol.
| Parameter | 7-Dehydrocholesterol (7-DHC) | Cholesterol |
| Limit of Detection (LOD) | 100 ng/mL | 300 ng/mL |
| Linearity Range | 1 - 600 µg/mL | 10 - 600 µg/mL |
| Data adapted from a validated GC-MS method for plasma analysis.[4] |
Experimental Protocols
Protocol 1: General Sample Preparation for GC-MS Analysis
This protocol outlines the key steps for preparing plasma samples for the analysis of total 7-DHC and cholesterol.
-
Antioxidant Addition: Immediately after collection, add antioxidants (e.g., BHT and TPP) to the plasma sample to prevent ex vivo oxidation.[2][4]
-
Alkaline Hydrolysis: To measure total sterols (both free and esterified), perform saponification. Add 1 M potassium hydroxide in 90% ethanol and incubate at 70°C for 40 minutes.[4] This step cleaves the fatty acid esters from the sterol backbone.
-
Liquid-Liquid Extraction: After hydrolysis, extract the free sterols from the aqueous matrix using an organic solvent like n-hexane. Repeat the extraction three times to ensure complete recovery.[4]
-
Drying: Evaporate the pooled organic extracts to complete dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Perform the reaction using microwave assistance (e.g., 460 W for 3 minutes) to create TMS-ether derivatives, which are more volatile and suitable for GC analysis.[4]
-
Analysis: Inject the derivatized sample into the GC-MS system for analysis.
Protocol 2: Reverse-Phase HPLC-MS for Sterol Esters
This protocol is adapted for the direct analysis of sterol esters without prior hydrolysis, which can be useful for studying specific ester profiles.
-
Lipid Extraction: Extract total lipids from plasma using a chloroform:methanol (2:1, v/v) solution containing antioxidants (BHT, TPP) and appropriate deuterated internal standards (e.g., d7-7-DHC).[2]
-
Phase Separation: Add 0.9% NaCl solution to the extract, vortex vigorously, and centrifuge to separate the organic and aqueous layers.[2]
-
Drying: Collect the lower organic layer and dry it completely under a stream of nitrogen.[2]
-
Reconstitution: Reconstitute the dried lipid extract in the mobile phase for injection into the HPLC-MS system.
-
Chromatography: Perform separation on a C18 reverse-phase column. A key finding is that under these conditions, 7-DHC linoleate elutes earlier than 8-DHC linoleate, allowing for their separation.[2]
-
Detection: Use a mass spectrometer operating in Atmospheric Pressure Chemical Ionization (APCI) mode for detection. Monitor for the specific m/z of the parent ions and their fragments.[2]
Visualizations
Caption: Structural comparison of 7-DHC and 8-DHC isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
instability of 8-Dehydrocholesterol during sample storage and preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Dehydrocholesterol (8-DHC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of 8-DHC during sample storage and preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my 8-DHC measurements inconsistent or lower than expected?
A1: The instability of this compound is a primary cause for inconsistent or low measurements. 8-DHC is highly susceptible to degradation, particularly through oxidation. It has been reported to be approximately 90 times more prone to oxidation than cholesterol[1]. This degradation can occur during sample collection, storage, and throughout the preparation steps. To ensure accurate quantification, it is critical to implement stabilization measures from the moment of sample collection.
Q2: What are the primary factors that cause 8-DHC degradation?
A2: The main factors contributing to 8-DHC degradation are:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of various oxysterols. This is the most significant degradation pathway.
-
Light Exposure: Similar to its isomer 7-dehydrocholesterol (7-DHC), 8-DHC is sensitive to light, which can accelerate degradation.
-
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.
-
Repeated Freeze-Thaw Cycles: While some lipids show stability over a few cycles, repeated freezing and thawing can compromise sample integrity and may contribute to the degradation of less stable compounds like 8-DHC[2][3].
Q3: How can I prevent the degradation of 8-DHC in my samples during storage?
A3: Proper storage is crucial for maintaining the integrity of 8-DHC. Here are the recommended storage conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Short-term (up to 5 days): Refrigerate at 2-8°C. Long-term: Freeze at -80°C. | Lower temperatures slow down the rate of oxidative and enzymatic degradation. |
| Light | Store all samples in amber or foil-wrapped tubes to protect from light. | Minimizes light-induced degradation. |
| Atmosphere | If possible, flush sample vials with an inert gas (e.g., argon or nitrogen) before sealing. | Reduces exposure to oxygen, thereby minimizing oxidation. |
| Antioxidants | Add antioxidants to the sample immediately after collection. | Inhibits the process of oxidation. |
Q4: What antioxidants are recommended for stabilizing 8-DHC, and at what concentration?
Q5: What is the recommended procedure for preparing plasma or serum samples for 8-DHC analysis?
A5: The following is a recommended protocol designed to minimize ex vivo oxidation of 8-DHC during sample preparation:
Experimental Protocol: Stabilized Preparation of Plasma/Serum for 8-DHC Analysis
Materials:
-
Blood collection tubes (e.g., EDTA or heparin)
-
Amber or foil-wrapped centrifuge tubes
-
Inert gas (Argon or Nitrogen)
-
Antioxidant stock solution (e.g., BHT and TPP in ethanol)
-
Ice or cooling block
-
Calibrated pipettes
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediate Addition of Antioxidants: Immediately after collection, add the antioxidant solution to the whole blood to achieve the desired final concentration. Gently mix by inversion.
-
Protection from Light: Wrap the collection tube in aluminum foil or use an amber tube to protect it from light.
-
Cooling: Place the sample on ice or in a refrigerator (2-8°C) immediately.
-
Centrifugation: Within one hour of collection, centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the plasma to pre-chilled, amber or foil-wrapped cryovials.
-
Inert Gas Flushing: Before capping, flush the headspace of each vial with argon or nitrogen to displace oxygen.
-
Storage:
-
For short-term storage (up to 5 days), store at 2-8°C.
-
For long-term storage, immediately freeze and store at -80°C.
-
-
Thawing: When ready for analysis, thaw samples on ice. Avoid repeated freeze-thaw cycles.
Q6: I am analyzing tissue samples. Are there specific recommendations for tissue homogenates?
A6: Yes, tissue homogenates are also susceptible to degradation. It is recommended to homogenize tissue samples on ice in a buffer containing antioxidants. Swift processing of tissue homogenates under cooled conditions is crucial to obtaining reliable results[4][5].
Q7: How should I ship my samples to a collaborating lab for 8-DHC analysis?
A7: For shipping, ensure that the samples are securely sealed in their primary containers and packed in a well-insulated shipping container with sufficient cold packs or dry ice to maintain the recommended temperature (refrigerated for short transit, frozen for longer transit) for the entire duration of the shipment[6][7][8]. The outer packaging should be robust and comply with all relevant shipping regulations for biological specimens.
Visual Guides
Degradation Pathway of this compound
The primary degradation pathway for 8-DHC is oxidation, which leads to the formation of various oxysterols. This process is accelerated by exposure to light and heat.
Caption: Simplified pathway of 8-DHC degradation to oxysterols.
Recommended Workflow for 8-DHC Sample Handling
To minimize degradation, a systematic workflow should be followed from collection to analysis.
Caption: Recommended workflow for handling samples for 8-DHC analysis.
References
- 1. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. aphl.org [aphl.org]
Technical Support Center: Analysis of 8-Dehydrocholesterol by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of 8-dehydrocholesterol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis by mass spectrometry?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] When analyzing this compound in biological samples, other endogenous molecules (like phospholipids, salts, and other sterols) can interfere with the ionization process in the mass spectrometer's source.[3] This interference can lead to either a suppression or enhancement of the this compound signal, resulting in inaccurate quantification.[1][4]
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A2: The analysis of sterols like this compound faces challenges due to vast concentration differences between various sterol precursors and the complex biological matrix they are in.[5] The nonpolar nature of this compound can lead to co-extraction with other lipids, which are known to cause significant matrix effects, particularly phospholipids in electrospray ionization (ESI).[6][7]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is the more common phenomenon, where co-eluting matrix components reduce the ionization efficiency of this compound, leading to a lower-than-expected signal.[4][8] Ion enhancement is the opposite effect, where the matrix components increase the ionization efficiency, resulting in a higher signal.[4][9] Both effects compromise the accuracy and reproducibility of quantitative results.[1]
Q4: How can I detect and quantify matrix effects in my experiment?
A4: The most common quantitative method is the post-extraction spike method.[1][6] This involves comparing the signal response of this compound in a clean solution to its response when spiked into a blank matrix extract (a sample processed without the analyte).[3] A qualitative method, post-column infusion, can help identify regions in the chromatogram where suppression or enhancement occurs.[3][10]
Q5: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for analyzing this compound to minimize matrix effects?
A5: ESI is known to be more susceptible to matrix effects, especially from phospholipids, compared to APCI.[5][8] For the analysis of less polar compounds like sterols, APCI often provides more stable signals and is less prone to ion suppression, making it a preferable choice for robust quantification in complex biological matrices.[5][11][12] While ESI can be used, it may require more rigorous sample cleanup.[5]
Troubleshooting Guides
Problem: My this compound signal is low and inconsistent, especially in plasma samples.
-
Question 1: Have you evaluated your sample preparation method?
-
Answer: Protein precipitation (PPT) is often the least effective technique for removing matrix components.[13] Consider more advanced methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve cleaner extracts.[6][13] Polymeric mixed-mode SPE, which combines reversed-phase and ion exchange mechanisms, can be particularly effective at removing a wide range of interferences.[13]
-
-
Question 2: Are you using an appropriate internal standard?
-
Answer: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard, such as 7-dehydrocholesterol-d7.[3][14] A SIL internal standard will have nearly identical chemical properties and chromatographic retention time to this compound, ensuring it experiences the same degree of ion suppression or enhancement, thus providing reliable correction.[9]
-
-
Question 3: Have you optimized your chromatographic separation?
-
Answer: Improving the separation of this compound from co-eluting matrix components is crucial.[1] Try adjusting the mobile phase composition or the gradient duration to resolve the analyte from interfering compounds, especially phospholipids.[13] Using UPLC technology over traditional HPLC can also offer better resolution and reduce matrix effects.[13]
-
Problem: I have confirmed significant ion suppression is occurring. How can I identify and mitigate it?
-
Question 1: How can I pinpoint the source of the suppression?
-
Answer: Use a post-column infusion experiment. Infuse a constant concentration of this compound into the mass spectrometer after the analytical column while injecting a blank, extracted matrix sample. A dip in the baseline signal at a specific retention time indicates the elution of interfering compounds.[3][10] You can also monitor for known interfering ions, such as the m/z 184 fragment from glycerophosphocholines.[7]
-
-
Question 2: What are the best strategies to reduce the identified suppression?
-
Answer:
-
Improve Sample Cleanup: If phospholipids are the cause, use a sample preparation technique designed to remove them, such as mixed-mode SPE.[6][13]
-
Modify Chromatography: Adjust the chromatographic gradient to separate the this compound peak from the region of suppression.[9]
-
Dilute the Sample: Simple dilution can reduce the concentration of matrix components, thereby lessening their impact. This is only feasible if the this compound concentration is high enough to remain detectable after dilution.[10][15]
-
Switch Ionization Source: If using ESI, consider switching to APCI, which is generally less affected by matrix components for sterol analysis.[5][7][8]
-
-
Quantitative Data Summary
The choice of sample preparation and ionization technique significantly impacts the extent of matrix effects. The following table summarizes the general effectiveness of different approaches in mitigating matrix effects for sterol analysis.
| Technique/Method | Relative Effectiveness in Reducing Matrix Effects | Key Considerations | References |
| Sample Preparation | |||
| Protein Precipitation (PPT) | Low | Simple and fast, but leaves many matrix components. | [13] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Can provide clean extracts, but recovery of polar analytes may be low. | [6][13] |
| Solid-Phase Extraction (SPE) | High | Reversed-phase and mixed-mode SPE are very effective at removing interferences. | [6][13] |
| Ionization Technique | |||
| Electrospray Ionization (ESI) | Lower | Highly susceptible to ion suppression from salts and phospholipids. | [5][8] |
| Atmospheric Pressure Chemical Ionization (APCI) | Higher | Generally more robust and less prone to matrix effects for nonpolar analytes like sterols. | [5][11][12] |
| Correction Method | |||
| Stable Isotope-Labeled Internal Standard | Very High | The gold standard for compensating for matrix effects. | [3] |
| Matrix-Matched Calibration | High | Effective but requires a representative blank matrix for every sample type. | [9][15] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the calculation of a "Matrix Factor" (MF) to quantify the extent of ion suppression or enhancement.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard (this compound) and its SIL-internal standard into the final mobile phase solvent.
-
Set B (Post-Spike Sample): Process a blank biological matrix sample (e.g., plasma) through the entire extraction procedure. Spike the analytical standard and SIL-internal standard into the final, clean extract.
-
Set C (Pre-Spike Sample): Spike the analytical standard and SIL-internal standard into the blank matrix before starting the extraction procedure. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)[3]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
Protocol 2: General Solid-Phase Extraction (SPE) Workflow for Sterol Analysis
This protocol outlines a general procedure to clean up biological samples for this compound analysis, aiming to reduce matrix interferences.
-
Sample Pre-treatment: Precipitate proteins from the plasma or tissue homogenate sample using a solvent like acetonitrile or methanol. Centrifuge to pellet the protein.
-
SPE Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove polar interferences like salts.
-
Elution: Elute the this compound and other sterols using a stronger organic solvent (e.g., 30% isopropanol in hexane or methanol).[16]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[16] Reconstitute the dried extract in an appropriate mobile phase-compatible solvent before injection.[16]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a matrix effect strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids | Semantic Scholar [semanticscholar.org]
- 12. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. m.youtube.com [m.youtube.com]
- 16. lipidmaps.org [lipidmaps.org]
Technical Support Center: Optimizing LC-MS/MS for 8-Dehydrocholesterol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 8-dehydrocholesterol (8-DHC) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound (8-DHC) important?
A1: this compound (8-DHC) is an isomer of 7-dehydrocholesterol (7-DHC), a precursor in the final step of cholesterol biosynthesis.[1][2] Elevated levels of 7-DHC, and consequently 8-DHC, are hallmark biochemical indicators of Smith-Lemli-Opitz Syndrome (SLOS), a rare autosomal recessive genetic disorder caused by mutations in the DHCR7 gene.[3][4] Accurate measurement of 8-DHC in biological samples like plasma or tissues is crucial for the diagnosis and monitoring of SLOS.[3]
Q2: What are the main challenges in analyzing 8-DHC by LC-MS/MS?
A2: The primary challenges include:
-
Low ionization efficiency: Sterols like 8-DHC are relatively nonpolar and can exhibit poor ionization with electrospray ionization (ESI), which is a common LC-MS interface.[5][6]
-
Co-elution with isomers: 8-DHC is isomeric with 7-DHC and other sterols, necessitating robust chromatographic separation for accurate quantification.[7]
-
Matrix effects: Biological samples (e.g., plasma, serum, tissue homogenates) are complex and can cause ion suppression or enhancement, affecting accuracy and sensitivity.[8][9]
-
Low endogenous concentrations: In non-pathological states, the concentration of 8-DHC can be very low, requiring a highly sensitive method for detection.
Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for 8-DHC analysis?
A3: Both ESI and APCI can be used for sterol analysis. ESI is a soft ionization technique suitable for a wide range of molecules, while APCI is often preferred for less polar compounds that are thermally stable.[5][6][10] For cholesteryl esters, a related class of compounds, ESI has been shown to be effective in ionizing a wider variety of species, often as sodium or ammonium adducts.[10] However, APCI can provide good sensitivity for nonpolar analytes.[6] The choice between ESI and APCI may depend on the specific instrumentation and sample matrix. It is advisable to test both ionization sources during method development to determine which provides better sensitivity and signal-to-noise for 8-DHC in your specific application.
Q4: Is derivatization necessary for 8-DHC analysis?
A4: While not always mandatory, derivatization can significantly improve the analytical performance for sterols like 8-DHC. Derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance ionization efficiency and improve chromatographic retention and peak shape.[11] This often leads to lower limits of detection and more robust quantification.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Detectable 8-DHC Peak
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | - If using ESI, check for adduct formation (e.g., [M+Na]+, [M+NH4]+) and include these in your precursor ion list.[12][13] - Evaluate APCI as an alternative ionization source, as it can be more efficient for nonpolar molecules.[5] - Consider derivatization with PTAD to improve ionization efficiency.[11] |
| Inefficient Sample Extraction | - Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure the chosen solvents are appropriate for sterol extraction.[14][15] - Verify the recovery of your extraction method using a spiked matrix sample. |
| Incorrect MS/MS Parameters | - Perform compound optimization (tuning) to determine the optimal precursor and product ions, collision energy (CE), and other MS parameters for 8-DHC.[12][16] Do not rely solely on literature values as they can be instrument-dependent.[16] |
| Sample Degradation | - Prepare fresh standards and samples. 8-DHC can be susceptible to oxidation.[17] Store stock solutions and samples at appropriate low temperatures and protect from light. |
| LC Method Issues | - Ensure the mobile phase composition is appropriate for eluting 8-DHC from the column. A gradient with a high percentage of organic solvent is typically required.[18][19] - Check for system leaks or blockages that could lead to low pressure and poor chromatography.[20] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | - Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[20] |
| Inappropriate Injection Solvent | - The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[20] Reconstitute the final extract in a solvent compatible with the mobile phase.[14] |
| Secondary Interactions with the Column | - Ensure the mobile phase pH is appropriate for the analyte and column. The addition of a small amount of an acid, like formic acid, can improve peak shape for some compounds.[11] |
| Extra-Column Volume | - Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[20] |
| High Sample Load | - Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample if necessary.[20] |
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inadequate Column Equilibration | - Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient methods.[21] |
| Pump Performance Issues | - Check for leaks in the LC system.[21] - Degas the mobile phases to prevent bubble formation, which can affect pump performance. - Purge the pumps to ensure they are primed and delivering a consistent flow rate.[22] |
| Changes in Mobile Phase Composition | - Prepare fresh mobile phases daily to avoid changes in composition due to evaporation. |
| Column Temperature Fluctuations | - Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes.[22] |
Experimental Protocols
Protocol 1: Sample Preparation for 8-DHC from Plasma
This protocol is a generalized procedure based on common lipid extraction techniques.
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add the internal standard (e.g., a stable isotope-labeled 7-DHC or 8-DHC).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of a nonpolar solvent like hexane or ethyl acetate.[11]
-
Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Drying: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C.[11]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase or a compatible solvent.[14] Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.[16]
| Parameter | Typical Setting |
| LC Column | C18 or Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 2.7 µm)[11][23] |
| Mobile Phase A | Water with 0.1% formic acid[11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[11] |
| Flow Rate | 0.3 - 0.5 mL/min[11] |
| Gradient | Start with a lower percentage of B (e.g., 60-70%), ramp up to a high percentage (e.g., 95-100%) to elute 8-DHC, hold, and then return to initial conditions for re-equilibration.[11] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 50°C |
| Ionization Source | ESI or APCI, positive ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM)[24][25] |
| MRM Transitions | To be determined by direct infusion and compound optimization. A quantifier and a qualifier transition should be used for each analyte and internal standard.[13] |
| Collision Energy (CE) | Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.[12] |
Visualizations
Caption: Experimental workflow for 8-DHC analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogenesis, Epidemiology, Diagnosis and Clinical Aspects of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 5. m.youtube.com [m.youtube.com]
- 6. microsaic.com [microsaic.com]
- 7. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. perkinelmer.com.ar [perkinelmer.com.ar]
- 9. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. forensicrti.org [forensicrti.org]
- 14. youtube.com [youtube.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 17. Lipid biomarkers of oxidative stress in a genetic mouse model of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of 8-Dehydrocholesterol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the extraction of 8-Dehydrocholesterol (8-DHC), leading to low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during extraction?
Low recovery of this compound (8-DHC) is a frequent issue stemming from its chemical instability and the complexity of biological samples. The primary causes include:
-
Oxidation: 8-DHC, and its isomer 7-Dehydrocholesterol (7-DHC), are highly susceptible to oxidation due to their conjugated double bond system.[1][2] Exposure to air, light, and high temperatures during the extraction process can lead to significant degradation. 7-DHC is over 100 times more reactive to free radical oxidation than cholesterol.[1]
-
Isomerization: 7-DHC and 8-DHC can interconvert, a reaction that can be influenced by factors such as pH and enzymatic activity.[3][4]
-
Incomplete Saponification: When extracting sterol esters, incomplete hydrolysis of the ester bonds will result in the loss of 8-DHC in its esterified form during subsequent liquid-liquid extraction steps.
-
Suboptimal Extraction Solvents: The choice of solvent is critical for efficiently extracting sterols from the sample matrix.[5] An inappropriate solvent system may not effectively solubilize 8-DHC, leaving it behind in the sample residue.
-
Matrix Effects: Biological samples are complex mixtures of lipids and other macromolecules.[6] High concentrations of other lipids, such as triglycerides and phospholipids, can interfere with the extraction of less abundant sterols like 8-DHC.
-
Adsorption to Labware: Sterols can adsorb to glass and plastic surfaces. This can be a significant source of loss, especially when working with low concentrations.
Q2: How can I prevent the oxidation of this compound during sample preparation and extraction?
Preventing oxidation is the most critical step to ensure high recovery of 8-DHC. The following precautions should be taken:
-
Work under an inert atmosphere: Whenever possible, perform extraction steps under a stream of inert gas, such as nitrogen or argon, to minimize exposure to oxygen.[7]
-
Use antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT) or pyrogallol, to the extraction solvents.[7]
-
Protect from light: Wrap sample tubes and solvent bottles in aluminum foil or use amber-colored glassware to prevent photo-oxidation.
-
Maintain low temperatures: Keep samples on ice or in a cold block during processing. Store extracts at -20°C or, for long-term storage, at -80°C.[7]
-
Degas solvents: Before use, degas solvents by sparging with nitrogen or by sonication under vacuum to remove dissolved oxygen.
Q3: What is the recommended method for saponification when extracting this compound?
Saponification is often necessary to hydrolyze sterol esters to their free sterol form. However, the conditions must be carefully controlled to avoid degradation of 8-DHC.
-
Use alcoholic potassium hydroxide (KOH) or sodium hydroxide (NaOH): Ethanolic or methanolic KOH are commonly used reagents.
-
Optimize temperature and time: Avoid prolonged exposure to high temperatures. A typical starting point is to heat the sample with alcoholic KOH at 60-80°C for 1-2 hours.[8][9] However, for heat-sensitive compounds like 8-DHC, saponification at room temperature for a longer duration (e.g., overnight) may be preferable to minimize degradation.[10]
-
Neutralize carefully: After saponification, carefully neutralize the solution with an acid (e.g., HCl) before proceeding to solvent extraction.
Q4: Which solvent system is best for extracting this compound?
The choice of solvent system depends on the sample matrix. However, a common and effective approach is to use a biphasic solvent system.
-
Folch or Bligh-Dyer Methods: These classic methods use a mixture of chloroform and methanol.[5][7] The addition of water or saline solution induces phase separation, with the lipids partitioning into the lower chloroform layer.
-
Hexane/Isopropanol: This is another widely used system that is effective for extracting a broad range of lipids, including sterols.
-
Methyl-tert-butyl ether (MTBE): MTBE is a less toxic alternative to chloroform and can provide excellent extraction efficiency for lipids.
It is crucial to optimize the solvent ratios for your specific sample type to achieve the best recovery.
Troubleshooting Guide: Low 8-DHC Recovery
This guide provides a systematic approach to troubleshooting low recovery of 8-DHC.
| Problem | Potential Cause | Recommended Action |
| Low or no 8-DHC detected in the final extract. | Degradation due to Oxidation | - Add an antioxidant (e.g., BHT) to all solvents.- Work under an inert atmosphere (nitrogen or argon).[7]- Protect samples from light at all stages.- Keep samples and extracts at low temperatures (on ice, -20°C or -80°C for storage).[7] |
| Incomplete Saponification | - Ensure complete dissolution of the sample in the saponification reagent.- Increase saponification time or temperature, but monitor for degradation. Consider room temperature saponification overnight.[10]- Use a fresh solution of alcoholic KOH or NaOH. | |
| Inefficient Extraction | - Optimize the solvent system (e.g., try different ratios of chloroform/methanol or switch to hexane/isopropanol or MTBE).- Perform multiple extractions (e.g., 2-3 times) of the aqueous phase and pool the organic extracts.- Ensure vigorous mixing (vortexing) during the extraction steps to maximize partitioning of 8-DHC into the organic phase. | |
| Recovery is inconsistent between samples. | Variable Sample Handling | - Standardize all steps of the protocol, including incubation times, temperatures, and mixing speeds.- Ensure all samples are processed in the same manner and for the same duration. |
| Matrix Effects | - Consider a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction to remove interfering substances.[6] | |
| Adsorption to Labware | - Silanize glassware to reduce active sites for adsorption.- Rinse collection tubes with a small amount of the final extraction solvent to recover any adsorbed analyte. | |
| Low recovery confirmed by internal standard. | Internal Standard Degradation | - If using a deuterated 8-DHC standard, ensure it is also protected from degradation.- Consider adding the internal standard just before the final analysis step to differentiate between extraction loss and analytical issues. |
| Incorrect pH during Extraction | - After saponification, ensure the pH is neutral or slightly acidic before solvent extraction to ensure 8-DHC is in its non-ionized form, which is more soluble in organic solvents. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plasma/Serum
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube with a Teflon-lined cap, add 10 µL of an internal standard solution (e.g., deuterated 7-DHC or epicoprostanol).
-
Protein Precipitation and Initial Extraction: Add 1 mL of methanol containing 0.1% BHT. Vortex for 30 seconds. Add 2 mL of chloroform and vortex for another 30 seconds.
-
Phase Separation: Add 0.8 mL of water, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform layer into a new glass tube.
-
Re-extraction: Add another 1 mL of chloroform to the remaining aqueous layer, vortex, centrifuge, and pool the second chloroform extract with the first.
-
Drying: Evaporate the pooled chloroform extracts to dryness under a gentle stream of nitrogen.
-
Saponification (Optional - if analyzing total sterols): To the dried extract, add 1 mL of 1 M KOH in 90% ethanol. Cap the tube tightly and heat at 60°C for 1 hour. After cooling, add 1 mL of water and neutralize with ~0.5 mL of 1 M HCl.
-
Extraction of Free Sterols: Add 2 mL of hexane, vortex for 1 minute, and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction twice more.
-
Final Drying and Reconstitution: Pool the hexane extracts and evaporate to dryness under nitrogen. Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).
Protocol 2: Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), sterols are often derivatized to increase their volatility and improve chromatographic performance.
-
Reagent Preparation: Prepare a fresh solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization: To the dried sterol extract, add 50 µL of pyridine and 50 µL of the BSTFA/TMCS reagent.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound extraction.
References
- 1. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Reengineering of 7-dehydrocholesterol biosynthesis in Saccharomyces cerevisiae using combined pathway and organelle strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing cholesterol synthesis in 7-dehydrosterol reductase (DHCR7) deficient mouse models through gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]
preventing oxidation of 8-Dehydrocholesterol in biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 8-dehydrocholesterol (8-DHC) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-DHC) and why is it prone to oxidation?
A1: this compound is a sterol intermediate in the cholesterol biosynthesis pathway.[1][2][3] Its structure contains conjugated double bonds, which make it highly susceptible to oxidation, a process that can be initiated by factors such as light, heat, and the presence of oxygen.[4][5] This reactivity can lead to the formation of various oxidation products, which may interfere with accurate quantification and biological interpretation.[6][7]
Q2: What are the most critical steps to prevent 8-DHC oxidation during sample handling?
A2: The most critical steps include:
-
Minimizing exposure to light: All sample processing should be performed under dim or red light to prevent photo-oxidation.[2][8]
-
Controlling temperature: Samples should be kept on ice or at low temperatures throughout the procedure, and long-term storage should be at -80°C.[2][5][9]
-
Excluding oxygen: Purging samples and storage containers with an inert gas like nitrogen or argon can significantly reduce oxidation.[6]
-
Using antioxidants: The addition of antioxidants to extraction solvents and samples is crucial for preserving 8-DHC.[4][5]
Q3: Which antioxidants are recommended for preserving 8-DHC in biological samples?
A3: Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the oxidation of sterols in biological samples.[4][10][11] It is often used in combination with triphenylphosphine (TPP), which reduces hydroperoxides that may have already formed.[5] Vitamin E has also been shown to be effective in preventing the peroxidation of dehydrocholesterol.[12]
Q4: How should I store my biological samples to ensure the stability of 8-DHC?
A4: For long-term stability, plasma and tissue samples should be stored at -80°C.[2][5] It is also recommended to add antioxidants prior to freezing and to flush the storage vials with nitrogen to create an inert atmosphere.[5][6] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[13]
Troubleshooting Guides
Issue 1: High variability in 8-DHC measurements between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent exposure to light during sample processing. | Ensure all steps, from thawing to extraction, are performed under consistent, low-light conditions. Wrap tubes in aluminum foil.[2][5] |
| Variable exposure to oxygen. | Standardize the procedure to include flushing of all tubes with nitrogen gas before sealing.[6] |
| Incomplete or inconsistent mixing of antioxidants. | Ensure antioxidants are fully dissolved in the solvent and that the solvent is thoroughly mixed with the sample immediately after addition. |
| Non-uniform sample thawing. | Thaw samples on ice to ensure a slow and consistent thawing process. |
Issue 2: Lower than expected 8-DHC concentrations.
| Possible Cause | Troubleshooting Step |
| Oxidation during sample storage. | Review storage conditions. Ensure samples were stored at -80°C and that antioxidants were added prior to freezing.[2][5] |
| Degradation during saponification. | If using hot saponification, consider switching to a cold saponification method to minimize the formation of degradation artifacts.[4][6] |
| Inefficient extraction of 8-DHC. | Optimize the extraction protocol. Ensure the correct solvent-to-sample ratio and sufficient mixing. The Folch method is a common starting point.[14] |
| Loss of sample during solid-phase extraction (SPE) cleanup. | Verify the SPE protocol, including the choice of solvent for elution, to ensure that 8-DHC is not being lost during this step.[6][15] |
Issue 3: Presence of unexpected peaks in chromatograms interfering with 8-DHC quantification.
| Possible Cause | Troubleshooting Step | | Formation of oxidation artifacts during sample preparation. | Implement stricter measures to prevent oxidation, such as working under an inert atmosphere and using fresh, high-purity solvents with antioxidants.[4][6] | | Artifacts from saponification. | Cold saponification is generally recommended to avoid the formation of artifacts that can occur with harsher, high-temperature methods.[4][6] | | Interference from other sterols. | Ensure the chromatographic method has sufficient resolution to separate 8-DHC from other structurally similar sterols that may be present in the sample.[16] Derivatization can sometimes improve chromatographic separation.[14][17] |
Quantitative Data Summary
Table 1: Recommended Antioxidant Concentrations for Sample Preparation
| Antioxidant | Typical Concentration | Solvent/Matrix | Reference |
| Butylated Hydroxytoluene (BHT) | 0.005% - 1% | Chloroform-methanol, Ethanol | [2][4][5] |
| Triphenylphosphine (TPP) | 0.25 mg/mL | Chloroform-methanol | [2][5] |
Table 2: Stability of 7-Dehydrocholesterol (a proxy for 8-DHC) in Human Plasma Under Different Storage Conditions
| Storage Temperature | Duration | Antioxidant | Stability | Reference |
| Room Temperature | 6 hours | BHT and TPP | Stable | [2] |
| Room Temperature | 6 hours | BHT only or no antioxidant | Significant loss | [2] |
| -80°C | Not specified | Not specified | Stable | [2] |
Experimental Protocols
Protocol 1: Extraction of 8-DHC from Plasma
This protocol is adapted from methods designed to minimize the oxidation of labile sterols.
Materials:
-
Human plasma collected in EDTA-coated tubes
-
Chloroform-methanol (2:1, v/v), ice-cold
-
Butylated hydroxytoluene (BHT)
-
Triphenylphosphine (TPP)
-
0.9% NaCl solution, ice-cold
-
Nitrogen gas
-
Centrifuge
Procedure:
-
Immediately after collection, process blood under dim red light.[2]
-
Prepare a stock solution of BHT (e.g., 0.5% w/v) and TPP (e.g., 25 mg/mL) in ethanol.
-
Add the antioxidant solution to the plasma to achieve a final concentration of approximately 0.005% BHT and 0.25 mg/mL TPP.[2][5]
-
For extraction, add 0.2 mL of plasma to a glass tube containing 3 mL of ice-cold chloroform-methanol (2:1, v/v) with BHT and TPP already added.[2]
-
Add internal standards if performing quantitative analysis by mass spectrometry.
-
Vortex the sample vigorously for 1 minute.
-
Incubate at room temperature for 30 minutes under a nitrogen atmosphere with occasional shaking.[2]
-
Add 2 mL of ice-cold 0.9% NaCl solution.[2]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
Resuspend the lipid extract in an appropriate solvent for analysis (e.g., methanol for LC-MS).
Protocol 2: Cold Saponification for the Release of Esterified 8-DHC
This gentle saponification method helps to prevent the formation of artifacts.[4][6]
Materials:
-
Dried lipid extract from Protocol 1
-
1 M Methanolic KOH
-
Hexane or diethyl ether
-
Distilled water
-
Nitrogen gas
Procedure:
-
To the dried lipid extract, add 2 mL of 1 M methanolic KOH.
-
Flush the tube with nitrogen, seal tightly, and vortex.
-
Incubate at room temperature (e.g., 24°C) for 18 hours in the dark.[6]
-
After incubation, add 2 mL of distilled water.
-
Extract the unsaponifiable fraction (containing free sterols) by adding 3 mL of hexane or diethyl ether.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction two more times to ensure complete recovery.
-
Combine the organic extracts and wash with distilled water to remove any remaining KOH.
-
Dry the final extract under a stream of nitrogen.
-
The sample is now ready for derivatization (if required for GC-MS) or direct analysis by LC-MS.
Visualizations
Caption: Workflow for the analysis of this compound in biological samples.
Caption: Troubleshooting logic for inaccurate 8-DHC measurements.
References
- 1. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation: a critical step in the analysis of cholesterol oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 11. restorativemedicine.org [restorativemedicine.org]
- 12. Antioxidant supplementation ameliorates molecular deficits in Smith-Lemli-Opitz Syndrome (SLOS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Pitfalls in measuring plasma cholesterol in the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
addressing isomeric interference in 8-Dehydrocholesterol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 8-dehydrocholesterol (8-DHC), particularly in addressing isomeric interference.
Frequently Asked Questions (FAQs)
Q1: What are the main isomeric interferences when quantifying this compound?
The primary isomers that interfere with the accurate quantification of this compound (8-DHC) are 7-dehydrocholesterol (7-DHC) and lathosterol.[1][2] Due to their structural similarity and close molecular weights, they can be challenging to separate chromatographically, leading to co-elution and inaccurate measurements. In the context of Smith-Lemli-Opitz Syndrome (SLOS), a disorder of cholesterol biosynthesis, both 7-DHC and 8-DHC are found at elevated levels, making their distinct quantification crucial for diagnosis and monitoring.[3][4][5][6][7]
Q2: What are the most common analytical techniques for separating 8-DHC from its isomers?
The most prevalent and effective techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
GC-MS often requires derivatization to improve the volatility and thermal stability of the sterols. While a powerful technique, it can be more time-consuming due to sample preparation.[6]
-
LC-MS/MS is increasingly preferred for its high sensitivity, specificity, and typically simpler sample preparation.[6][8] It allows for the direct analysis of sterols in complex biological matrices.
Q3: Why is derivatization sometimes necessary for analyzing 8-DHC and its isomers?
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of sterols, derivatization is crucial to:
-
Increase volatility: Sterols are not inherently volatile, and derivatization makes them suitable for gas-phase analysis.
-
Improve thermal stability: It prevents the degradation of the sterol at the high temperatures used in the GC injector and column.
-
Enhance ionization efficiency and fragmentation patterns in the mass spectrometer, leading to better sensitivity and specificity.
For LC-MS, derivatization can also be used to improve ionization efficiency. For example, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve the ionization of 7-DHC for electrospray ionization (ESI)-MS.[8][9]
Q4: Can I use UV detection for 8-DHC quantification?
While UV detection has been used in the past, it presents significant challenges for accurate quantification due to a lack of specificity.[8] Co-eluting isomers and other matrix components can absorb at similar wavelengths, leading to inaccurate results. Tandem mass spectrometry (LC-MS/MS) is considered the 'gold standard' for its superior sensitivity and specificity.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor chromatographic separation of 8-DHC and 7-DHC peaks (co-elution). | Inadequate column chemistry or mobile phase composition. | For LC-MS: • Use a pentafluorophenyl (PFP) column, which can offer different selectivity for sterol isomers.[8] • Optimize the mobile phase gradient. A shallower gradient can improve resolution. • Consider a longer column to increase the separation efficiency.[10] For GC-MS: • Employ a slower temperature ramp to enhance separation.[11] • Use a longer capillary column or one with a different stationary phase.[11] |
| Inaccurate quantification with suspected isomeric interference. | Co-eluting isomers are being measured along with 8-DHC. | • Improve chromatographic separation using the suggestions above. • For MS/MS, develop a multiple reaction monitoring (MRM) method with unique precursor-product ion transitions for each isomer to ensure specificity, even with partial co-elution. |
| Low signal intensity or poor sensitivity for 8-DHC. | Poor ionization efficiency. Matrix effects from the biological sample. | • For LC-MS: - Consider derivatization with reagents like PTAD or Girard P (GP) to improve ionization.[3][8] - Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and reduce matrix suppression.[3][8] • For GC-MS: - Ensure complete derivatization of the sample. |
| Peak tailing or broad peaks. | Active sites on the GC liner or column. Suboptimal mobile phase pH in LC. Column overload. | • For GC-MS: - Use a deactivated liner and ensure the column is properly conditioned. • For LC-MS: - Adjust the mobile phase pH. The addition of a small amount of formic acid is common.[8] • Inject a smaller sample volume or dilute the sample to avoid overloading the column. |
Quantitative Data Summary
The following table summarizes representative quantitative data for 8-DHC and related sterols in biological samples from individuals with Smith-Lemli-Opitz Syndrome (SLOS) and control subjects.
| Analyte | Matrix | Patient Group | Concentration Range | Analytical Method | Reference |
| This compound | Plasma | SLOS | Elevated | GC-MS / LC-MS/MS | [4][7] |
| 7-Dehydrocholesterol | Plasma | SLOS | Markedly Elevated | GC-MS / LC-MS/MS | [4][7] |
| This compound | Plasma | Control | < 0.3 mg/L | GC-MS / LC-MS/MS | [7] |
| 7-Dehydrocholesterol | Plasma | Control | < 2.0 mg/L | GC-MS / LC-MS/MS | [7] |
| 7-Dehydrocholesterol | Skin Biopsy | Control | 1.6 - 100 µg/g | LC-MS/MS | [8] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 7-DHC and 8-DHC in Brain Tissue
This protocol is adapted from a method used for the analysis of sterols in a mouse model of SLOS.[3]
1. Sample Preparation and Extraction: a. Homogenize brain tissue in ethanol containing internal standards ([²H₇]cholesterol). b. Perform a two-step liquid-liquid extraction with ethanol and water. c. Pool the supernatants.
2. Solid-Phase Extraction (SPE): a. Use a C18 SPE cartridge to separate oxysterols from cholesterol and other sterols like 7-DHC and 8-DHC.[3]
3. Derivatization (GP-Tagging): a. Treat the sterol-containing fraction with cholesterol oxidase. b. Derivatize the resulting products with Girard P (GP) reagent to improve ionization.[3]
4. LC-MS/MS Analysis: a. Column: Hypersil Gold RP column (50 mm × 2.1 mm, 1.9 µm).[3] b. Mobile Phase A: 0.1% formic acid in 33.3% methanol, 16.7% acetonitrile.[3] c. Mobile Phase B: 0.1% formic acid in 63.3% methanol, 31.7% acetonitrile.[3] d. Gradient: A short gradient is employed for separation. e. Mass Spectrometry: Use an LTQ Orbitrap XL or similar high-resolution mass spectrometer. f. Detection: Monitor the specific m/z for GP-tagged dehydrocholesterols (e.g., m/z 516.3948).[3] g. Quantification: Use MS³ fragmentation for confirmation and quantification (e.g., [M]⁺ → [M−79]⁺→).[3]
Protocol 2: GC-MS Quantification of Total Sterols in Plasma
This protocol is a general method for the analysis of total sterols, including 8-DHC, in plasma.[12]
1. Sample Preparation and Extraction: a. Add plasma to an ice-cold chloroform-methanol (2:1, v/v) solution containing an antioxidant (e.g., BHT) and an internal standard (e.g., 5β-cholestan-3α-ol).[12] b. Add NaCl solution, vortex, and centrifuge to separate the phases. c. Collect the lower organic layer and dry it under a stream of nitrogen.
2. Saponification (Hydrolysis): a. Resuspend the dried lipid extract in ethanolic KOH. b. Incubate at an elevated temperature (e.g., 70°C) for 1 hour to hydrolyze steryl esters to free sterols.[12] c. Cool the mixture and extract the free sterols with hexane.
3. Derivatization: a. Dry the hexane extract. b. Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form trimethylsilyl (TMS) ethers.
4. GC-MS Analysis: a. Column: A non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).[13] b. Injector Temperature: 280°C.[13] c. Oven Program: Start at a lower temperature (e.g., 180°C) and ramp up to a final temperature (e.g., 315°C) to separate the sterols.[13][14] d. Mass Spectrometry: Use electron impact (EI) ionization and operate in selected ion monitoring (SIM) mode for targeted quantification.
Visualizations
Caption: General experimental workflow for 8-DHC quantification.
Caption: Troubleshooting logic for isomeric interference in 8-DHC analysis.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative Proteomics Analysis of Inborn Errors of Cholesterol Synthesis: IDENTIFICATION OF ALTERED METABOLIC PATHWAYS IN DHCR7 and SC5D DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in measuring plasma cholesterol in the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Recent Developments in the Manifestation, Diagnosis, and Treatment of Patients with Smith–Lemli–Opitz Syndrome: From Molecular Pathways to Clinical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 14. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Dehydrocholesterol (8-DHC) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and reliability of their 8-dehydrocholesterol (8-DHC) assays.
Troubleshooting Guide
This guide addresses common issues encountered during 8-DHC analysis.
Q1: Why are my 8-DHC recoveries low and variable?
A1: Low and inconsistent recoveries of 8-DHC are often due to several factors during sample preparation and analysis.
-
Suboptimal Extraction: Inefficient extraction from the sample matrix (e.g., plasma, tissue) is a primary cause. The classic Folch or Bligh-Dyer methods, which use a chloroform and methanol mixture, are standard for lipid extraction. However, the efficiency can be affected by the sample-to-solvent ratio and vortexing/agitation time. Ensure thorough mixing and phase separation.
-
Analyte Adsorption: 8-DHC can adsorb to plasticware and glassware. Using silanized glass vials and minimizing sample transfers can mitigate this issue.
-
Ex vivo Oxidation: 8-DHC is susceptible to oxidation, which can lead to its degradation. It is approximately 90 times more oxidizable than cholesterol.[1] To prevent this, it is crucial to handle samples under dim light, on ice, and to add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (TPP) to the extraction solvents.[2]
-
Incomplete Saponification: When measuring total 8-DHC (free and esterified), incomplete alkaline hydrolysis (saponification) of 8-DHC esters will lead to underestimation. Ensure that the concentration of KOH or NaOH and the incubation time and temperature are sufficient for complete hydrolysis.
-
Matrix Effects in MS-based Assays: Co-eluting substances from the sample matrix can suppress or enhance the ionization of 8-DHC in the mass spectrometer, leading to inaccurate quantification.[3][4][5] Improving sample cleanup, for example, by using solid-phase extraction (SPE), can reduce matrix effects.[6]
Q2: I am observing extraneous peaks in my chromatogram that interfere with 8-DHC quantification. What is the likely cause?
A2: Interfering peaks in your chromatogram can originate from several sources.
-
Isomeric Compounds: 7-dehydrocholesterol (7-DHC) is an isomer of 8-DHC and may not be chromatographically resolved depending on the column and method used.[7] Optimization of the chromatographic gradient or using a different column chemistry may be necessary to separate these isomers.
-
Oxidation Products: As mentioned, 8-DHC is prone to oxidation. The resulting oxysterols can appear as additional peaks in the chromatogram. The use of antioxidants during sample preparation is critical to minimize the formation of these artifacts.[1][8]
-
Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself. Running solvent blanks can help identify the source of contamination. Ensure high-purity solvents and clean equipment are used. In GC-MS, septum bleed can also introduce interfering peaks.
Q3: My assay sensitivity is poor. How can I improve the limit of detection (LOD) and limit of quantification (LOQ)?
A3: Improving assay sensitivity is a common goal in 8-DHC analysis, especially when dealing with samples containing low concentrations of the analyte.
-
Derivatization: For GC-MS analysis, derivatization of 8-DHC with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve its volatility and chromatographic behavior, leading to sharper peaks and better sensitivity. For LC-MS, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has been shown to significantly enhance sensitivity.[9]
-
Instrumentation and Method Optimization:
-
For MS-based methods: Optimize the ionization source parameters (e.g., temperatures, gas flows) and use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.
-
For GC-based methods: Ensure the injection port temperature is optimized to prevent analyte degradation and that the carrier gas flow rate is optimal for the column used.
-
-
Sample Pre-concentration: After extraction, the sample can be dried down and reconstituted in a smaller volume of solvent to increase the concentration of 8-DHC before injection. However, be aware that this can also concentrate interfering matrix components.
Frequently Asked Questions (FAQs)
Q1: What is the best method for quantifying 8-DHC?
A1: The choice of method depends on the required sensitivity, specificity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used method for sterol analysis. It offers high resolution and can be very sensitive, especially with derivatization. GC-MS is often used for the diagnosis of Smith-Lemli-Opitz Syndrome (SLOS).[6][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, and it can often analyze 8-DHC without the need for derivatization. LC-MS/MS is particularly useful for complex biological matrices and can distinguish between free and esterified 8-DHC.[2]
Q2: How should I prepare my plasma samples for total 8-DHC analysis?
A2: A typical workflow for plasma sample preparation involves:
-
Addition of an internal standard: A deuterated analog of 8-DHC is often used.
-
Lipid Extraction: Using a method like the Folch or Bligh-Dyer extraction.
-
Saponification: Alkaline hydrolysis with KOH or NaOH to cleave the ester bonds of 8-DHC esters.
-
Extraction of the non-saponifiable lipids: Typically with a non-polar solvent like hexane.
-
Derivatization (optional but recommended for GC-MS): To improve volatility and sensitivity.
-
Analysis: By GC-MS or LC-MS/MS.
Q3: What are the expected concentrations of 8-DHC in human plasma?
A3: In healthy individuals, 8-DHC levels are typically very low, often below the limit of detection of less sensitive assays. In patients with Smith-Lemli-Opitz Syndrome (SLOS), plasma concentrations of 8-DHC are significantly elevated. A reference range for this compound is often cited as ≤ 0.3 mg/L.[11][12]
Q4: Can medication interfere with 8-DHC measurements?
A4: Yes, some medications, including certain antipsychotics and antidepressants like aripiprazole and trazodone, can lead to elevated levels of 7-DHC and potentially 8-DHC, which could be a confounding factor in diagnosis.[10][11][12]
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for 8-DHC and related sterols. Note that direct comparisons can be challenging due to variations in instrumentation, sample matrices, and reporting units.
| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | 7-DHC, Cholesterol | Hair | 10 ng/mg (7-DHC), 8 ng/mg (Cholesterol) | - | [10] |
| LC-MS/MS | 7-DHC | - | - | 1.6 µg/g | [10] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Total 8-DHC in Plasma
This protocol is a generalized procedure based on common practices for sterol analysis.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., deuterated 8-DHC).
-
Add 1 mL of ethanolic NaOH and incubate at 70°C for 1 hour to saponify the sterol esters.
-
Cool the sample and add 1 mL of water.
-
Extract the non-saponifiable lipids by adding 3 mL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a new glass tube.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 290°C at 20°C/min, and hold for 10 minutes.
-
MS Parameters: Operate in electron ionization (EI) mode. Use selected ion monitoring (SIM) for quantification, monitoring characteristic ions for 8-DHC-TMS and the internal standard.
-
Protocol 2: LC-MS/MS Analysis of Free 8-DHC in Plasma
This protocol is adapted from methods for the analysis of free sterols.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add an internal standard (e.g., deuterated 8-DHC).
-
Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing an antioxidant like 0.005% BHT.
-
Vortex for 1 minute and let stand for 30 minutes.
-
Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge at 1500 x g for 5 minutes.
-
Collect the lower organic layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS/MS Parameters: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode. Optimize the collision energy and monitor specific precursor-to-product ion transitions (MRM) for 8-DHC and the internal standard for sensitive and specific quantification.
-
Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the position of 8-DHC and the defect in SLOS.
Caption: A typical experimental workflow for the quantification of 8-DHC in plasma samples.
References
- 1. 27-Hydroxylation of 7- and this compound in Smith-Lemli-Opitz syndrome: a novel metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol regulation of developmental and oncogenic Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]
- 9. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
dealing with analytical variability in 8-Dehydrocholesterol measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-dehydrocholesterol (8-DHC) measurements.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Issue | Potential Cause | Recommended Action |
| High Analytical Variability | Inconsistent sample handling and storage. | Ensure uniform and timely processing of samples. Plasma should be separated from whole blood within 45 minutes of collection and frozen if not analyzed immediately.[1] Long-term storage at room temperature or 4°C can affect sterol concentrations.[2] |
| Ex vivo oxidation of 7-DHC and 8-DHC. | Minimize sample exposure to air and light. Consider using antioxidants during sample preparation.[3] HPLC/MS methods that permit direct analysis of sterol esters can help avoid ex vivo oxidation.[4] | |
| Interference from medications. | Review patient/subject medication history. Antipsychotic and antidepressant drugs like aripiprazole and trazodone can cause elevations in 7-dehydrocholesterol.[5][6][7][8][9] | |
| Inaccurate Quantification | Use of enzymatic cholesterol assays. | Enzymatic methods for cholesterol measurement can be unreliable in samples containing 7-DHC and 8-DHC, as these are also substrates for cholesterol oxidase, leading to falsely high cholesterol readings.[10] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the recommended methods.[1][5][6] |
| Improper sample preparation. | Follow a validated protocol for hydrolysis, extraction, and derivatization. For GC-MS, this typically involves saponification to release esterified sterols, followed by extraction and derivatization.[5][9] For LC-MS/MS, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance sensitivity.[11][12] | |
| Poor Chromatographic Resolution | Suboptimal chromatography conditions. | Optimize the mobile phase composition and gradient for LC-MS/MS to ensure baseline separation of cholesterol and 7-DHC.[13] For GC-MS, ensure the temperature program is optimized for the separation of sterols.[14] |
| Low Signal Intensity (LC-MS/MS) | Inefficient ionization. | Derivatization of 7-DHC with PTAD can improve ionization efficiency for electrospray ionization (ESI).[12] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for measuring this compound?
The most common and reliable methods for quantifying this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6] These methods offer high specificity and sensitivity, allowing for accurate measurement in complex biological matrices like plasma.
2. What are the typical reference ranges for this compound in plasma?
For a healthy individual, the reference range for this compound in plasma is typically less than or equal to 0.3 mg/L.[1][6][7][8] Elevated levels are indicative of certain metabolic disorders, most notably Smith-Lemli-Opitz Syndrome (SLOS).[5][7]
3. What pre-analytical factors can influence 8-DHC measurements?
Pre-analytical variables are critical to control for accurate 8-DHC measurement.[15] Key factors include:
-
Sample Collection: Use of appropriate anticoagulants (sodium or lithium heparin is preferred).[5][9]
-
Sample Processing: Prompt centrifugation to separate plasma is crucial. Plasma should be frozen if not analyzed immediately.[5][6]
-
Patient Factors: Fasting for at least 12 hours is recommended before blood collection.[1] Certain medications can also interfere with the results.[5][6][7][8]
4. Can medication interfere with 8-DHC measurements?
Yes, certain medications can lead to elevated levels of 7-dehydrocholesterol, a structurally similar sterol that is often measured alongside 8-DHC. These include some antipsychotic and antidepressant medications such as haloperidol, aripiprazole, and trazodone.[5][6][7][8][9] It is important to consider a patient's medication history when interpreting results.
5. Why is 8-DHC measured in the diagnosis of Smith-Lemli-Opitz Syndrome (SLOS)?
SLOS is an autosomal recessive disorder caused by a deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7).[16][17] This enzyme is responsible for the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[18] In individuals with SLOS, this deficiency leads to an accumulation of 7-DHC and its isomer, 8-DHC, in plasma and tissues.[19] Therefore, elevated levels of 7-DHC and 8-DHC are key biochemical markers for the diagnosis of SLOS.[5][7][20]
Experimental Protocols
Protocol 1: Plasma Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantification of 8-DHC in plasma using GC-MS.
1. Sample Preparation:
- To 0.5 mL of plasma, add an internal standard (e.g., epicoprostanol).
- Perform alkaline hydrolysis (saponification) by adding ethanolic potassium hydroxide and heating to release sterols from their esterified forms.
- Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like hexane.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to create trimethylsilyl (TMS) ethers of the sterols. This step improves volatility and chromatographic performance.
3. GC-MS Analysis:
- Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol analysis (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane).
- Use a temperature gradient program to separate the different sterols.
- The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target sterols.
Protocol 2: Plasma 7-Dehydrocholesterol Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the sensitive detection of 7-DHC, which can be adapted for 8-DHC, using LC-MS/MS with derivatization.
1. Sample Preparation and Extraction:
- Spike plasma samples with a deuterated internal standard (e.g., d7-7-DHC).
- Extract the lipids using a solvent system such as ethyl acetate:methanol (1:1 v/v).[12]
- Employ solid-supported liquid extraction (SLE) to remove larger lipids and minimize matrix effects.[12]
2. Derivatization:
- Derivatize the extracted sterols with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reagent reacts with the conjugated diene system in 7-DHC and 8-DHC, improving ionization efficiency for ESI-MS.[11][12]
3. LC-MS/MS Analysis:
- Perform chromatographic separation using a reversed-phase column (e.g., a pentafluorophenyl column).[21]
- Use a gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid.[21]
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for the derivatized 8-DHC and the internal standard.
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting 8-DHC.
Caption: Troubleshooting Workflow for 8-DHC Measurement Variability.
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. Effects of sample storage on 7- and this compound levels analysed on whole blood spots by gas chromatography-mass spectrometry-selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. 7-Dehydrocholesterol [healthcare.uiowa.edu]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. childrensmn.org [childrensmn.org]
- 9. theohiostatelabs.testcatalog.org [theohiostatelabs.testcatalog.org]
- 10. Pitfalls in measuring plasma cholesterol in the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of 7-dehydrocholesterol in plasma and amniotic fluid by liquid chromatography/particle beam-mass spectrometry as a biochemical diagnostic marker for the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 15. selectscience.net [selectscience.net]
- 16. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 17. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 18. Quantitative Proteomics Analysis of Inborn Errors of Cholesterol Synthesis: IDENTIFICATION OF ALTERED METABOLIC PATHWAYS IN DHCR7 and SC5D DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical and Clinical Effects of Vitamin E Supplementation in Hungarian Smith-Lemli-Opitz Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mirumpharma.com [mirumpharma.com]
- 21. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
impact of different ionization techniques on 8-Dehydrocholesterol analysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of different ionization techniques on the analysis of 8-Dehydrocholesterol (8-DHC) and related sterols. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
Question: Why am I observing low sensitivity or no signal for 8-DHC in my LC-MS analysis?
Answer:
Low sensitivity for 8-DHC and other sterols is a common issue, often related to the choice of ionization technique and sample matrix effects.
-
Potential Cause 1: Inappropriate Ionization Source. 8-DHC is a moderately non-polar molecule. Electrospray Ionization (ESI) is often inefficient for such compounds and is known to be rather insensitive for routine sterol analysis[1].
-
Solution: Atmospheric Pressure Chemical Ionization (APCI) is generally more effective for compounds with moderate to low polarity, like sterols, and can provide significantly better performance (up to >137-fold) compared to ESI[1][2][3]. If available, consider using an APCI source. Tube Plasma Ionization (TPI) is a newer technique that has also shown comparable performance to APCI and superior sensitivity to ESI for sterol analysis[2][3].
-
-
Potential Cause 2: Ion Suppression. The sample matrix can significantly interfere with the ionization of the target analyte, a problem that is particularly pronounced with ESI[2][3].
-
Potential Cause 3: Analyte Derivatization. For certain methods, derivatization is used to enhance ionization efficiency.
-
Solution: For highly sensitive detection, consider derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the conjugated diene system in 7-DHC and can be adapted for 8-DHC analysis, followed by LC-APCI-MS/MS[4][5]. For GC-MS analysis, derivatization to form trimethylsilyl (TMS) ethers is standard practice to increase volatility and thermal stability[6].
-
Question: My mass spectrum shows unexpected peaks, such as losses of 2 amu. What could be the cause?
Answer:
The appearance of unexpected peaks, particularly those corresponding to a loss of 2 atomic mass units (amu), can indicate in-source reactions or the presence of closely related isomers.
-
Potential Cause 1: In-Source Dehydrogenation. This can occur with certain ionization techniques, leading to the formation of ions like [M+H-2]+. This is a known issue in sterol analysis and can complicate results, for example, by making a product peak appear at the same m/z as the starting material in a reduction reaction[1]. When using silver-coordination MALDI, dehydrogenation products ([M+Ag-2H]+) can form, potentially leading to an overestimation of 7-DHC and underestimation of cholesterol[7][8].
-
Potential Cause 2: Isomeric Contamination. 8-DHC (cholesta-5,8-dien-3β-ol) is an isomer of 7-dehydrocholesterol (7-DHC, cholesta-5,7-dien-3β-ol). In biological systems like Smith-Lemli-Opitz Syndrome (SLOS), both are present and need to be chromatographically separated for accurate quantification[10][11][12].
-
Solution: Ensure your chromatographic method (either GC or LC) provides adequate separation of 8-DHC and 7-DHC. Their mass spectra can be quite different, aiding in identification if separation is achieved[10].
-
Frequently Asked Questions (FAQs)
Question: Which ionization technique is best for quantifying 8-DHC?
Answer: The optimal ionization technique depends on the analytical instrumentation available (GC-MS vs. LC-MS) and the required sensitivity.
-
For LC-MS: Atmospheric Pressure Chemical Ionization (APCI) is highly recommended. It is well-suited for the moderate-to-low polarity of sterols and generally provides higher sensitivity and a more stable signal than Electrospray Ionization (ESI)[1][2][3]. ESI is often unsuitable for robust sterol quantification due to poor ionization efficiency and susceptibility to ion suppression[2][3].
-
For GC-MS: Electron Ionization (EI) is the standard. This technique requires derivatization of the sterols (e.g., silylation) to make them volatile enough for gas chromatography[6]. GC-MS provides excellent chromatographic resolution and is a well-established method for sterol analysis[13][14].
-
For Tissue Imaging: Matrix-Assisted Laser Desorption/Ionization (MALDI), particularly with a sputtered silver matrix, is effective for profiling and imaging 8-DHC and other sterols directly in tissue sections or on plated cells[7][8][9].
Question: Do I need to derivatize 8-DHC before analysis?
Answer:
-
For GC-MS: Yes, derivatization is mandatory. The hydroxyl group on 8-DHC must be derivatized, typically to a trimethylsilyl (TMS) ether, to increase its volatility and thermal stability for gas chromatography[6].
-
For LC-MS: Derivatization is not always necessary but can be used to significantly improve sensitivity. Methods using derivatizing agents like PTAD can achieve very high sensitivity for dehydrocholesterols[4][5]. However, direct analysis using LC-APCI-MS is also feasible.
Question: What are the typical ions I should expect to see for 8-DHC in my mass spectrum?
Answer: The observed ion depends heavily on the ionization technique used.
-
APCI (Positive Mode): You will typically observe the protonated molecule [M+H]+ and often an ion corresponding to the loss of water, [M+H-H₂O]+, which is characteristic of sterols.
-
ESI (Positive Mode): If a signal is obtained, it may be a protonated molecule [M+H]+ or an adduct with a cation from the mobile phase, such as sodium [M+Na]+ or ammonium [M+NH₄]+[15].
-
GC-MS (after TMS derivatization): You will observe the molecular ion (M+) of the derivatized sterol and a characteristic fragmentation pattern, which is useful for structural confirmation.
-
MALDI (with silver): You will observe silver-coordinated ions, [M+Ag]+. Silver has two stable isotopes (¹⁰⁷Ag and ¹⁰⁹Ag), so you will see a characteristic doublet for this adduct[7][8].
Data Presentation: Comparison of Ionization Techniques
The following table summarizes the performance of different ionization techniques for the analysis of sterols, including 8-DHC.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Tube Plasma Ionization (TPI) | GC-MS (Electron Ionization) |
| Analyte Polarity | Best for polar to ionic compounds[15][16] | Best for low to moderate polarity compounds[2][16] | Wide polarity range[3] | Volatile/Semi-volatile (after derivatization)[6] |
| Sensitivity for Sterols | Generally low to moderate; often insufficient[2] | High; considered a preferred method[1][17] | High; comparable to APCI[2][3] | High |
| Signal Stability | Prone to instability and ion suppression[2][3] | Stable signal[2][3] | Stable signal[2][3] | Stable and reproducible |
| Matrix Effects | Highly susceptible to ion suppression[2][3] | Less susceptible than ESI[17] | Robust in complex matrices[2][3] | Minimized by chromatographic separation |
| Derivatization Required? | No, but can be used | No, but can be used | No | Yes (e.g., silylation) |
| Primary Ion(s) Formed | [M+H]+, [M+Na]+, [M+NH₄]+[15] | [M+H]+, [M+H-H₂O]+ | [M]+• or [M+H]+[3] | M+• and characteristic fragments |
Experimental Protocols
Protocol 1: GC-MS Analysis of 8-DHC
This protocol is adapted from established methods for sterol profiling[6].
-
Internal Standard Addition: To 100 µL of serum/plasma or a prepared cell pellet, add an appropriate amount of a deuterated internal standard (e.g., Cholesterol-d7).
-
Saponification & Extraction: Add 500 µL of alkaline reagent (e.g., ethanolic KOH). Vortex and incubate at 70°C for 60 minutes in the dark to saponify sterol esters. Cool the samples and add 500 µL of deionized water. Extract the non-saponifiable lipids (including 8-DHC) by adding 1 mL of n-hexane and vortexing.
-
Drying: Transfer the upper hexane layer to a new glass tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS). Cap the tube tightly and heat at 60°C for 20-30 minutes to form TMS ethers.
-
GC-MS Analysis: Cool the sample and inject 1 µL into the GC-MS system.
-
Column: Use a low-polarity capillary column suitable for sterol analysis (e.g., HP-5MS, 60 m × 0.25 mm × 0.25 μm)[6].
-
Carrier Gas: Helium.
-
Temperature Program: An example program starts at a suitable initial temperature, ramps up to ~280-300°C, and holds to ensure elution of all sterols.
-
MS Detection: Operate in full scan mode to identify compounds or Selected Ion Monitoring (SIM) mode for targeted quantification to increase sensitivity.
-
Protocol 2: LC-MS/MS Analysis of 8-DHC using APCI
This protocol is based on general principles for LC-MS sterol analysis[1][2][4].
-
Sample Preparation (Protein Precipitation): For 10 µL of serum or a dried blood spot, add an internal standard followed by a protein precipitation solvent (e.g., 100 µL of acetonitrile or methanol). Vortex vigorously and centrifuge to pellet the precipitated proteins[11].
-
Drying and Reconstitution: Transfer the supernatant to a new vial and evaporate to dryness under nitrogen. Reconstitute the residue in a solvent compatible with the mobile phase (e.g., 100 µL of methanol).
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol or acetonitrile and water, often with a small amount of additive like acetic acid or ammonium formate to aid ionization. A reported isocratic solvent for a related analysis is Methanol/Acetic Acid (100:0.1, v/v)[4].
-
Flow Rate: Typical flow rates are between 0.3 - 0.6 mL/min[1].
-
Ion Source: APCI in positive ion mode.
-
MS Detection: Use tandem mass spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) for highest sensitivity and specificity. A common transition for sterols is the fragmentation of the protonated molecule [M+H]+ to the characteristic dehydrated ion [M+H-H₂O]+.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Simplified cholesterol biosynthesis pathway and its disruption in SLOS.
Caption: Decision tree for selecting an ionization technique for 8-DHC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling and Imaging Ion Mobility-Mass Spectrometry Analysis of Cholesterol and 7-Dehydrocholesterol in Cells Via Sputtered Silver MALDI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling and Imaging Ion Mobility-Mass Spectrometry Analysis of Cholesterol and 7-Dehydrocholesterol in Cells Via Sputtered Silver MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-based quantification of cholesterol and related metabolites in dried blood for the screening of inborn errors of sterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. m.youtube.com [m.youtube.com]
overcoming challenges in 8-Dehydrocholesterol analysis in complex matrices
Welcome to the technical support center for 8-Dehydrocholesterol (8-DHC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the analysis of 8-DHC in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of 8-DHC in biological samples so challenging?
A1: The analysis of 8-DHC is challenging due to several factors. It is often present at low concentrations in complex biological matrices. Its chemical structure, which includes a conjugated diene system, makes it susceptible to oxidation and isomerization during sample preparation and analysis. Furthermore, 8-DHC has several isomers, such as 7-dehydrocholesterol (7-DHC), which can interfere with accurate quantification if not properly separated chromatographically.
Q2: What are the most common analytical methods for 8-DHC quantification?
A2: The most common methods for the quantification of 8-DHC are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to improve the volatility and thermal stability of 8-DHC, while LC-MS/MS can often analyze the molecule directly.
Q3: What is derivatization and why is it important for GC-MS analysis of 8-DHC?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of sterols like 8-DHC, silylation is a common derivatization technique, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing the molecule's thermal stability and volatility, which leads to improved chromatographic peak shape and sensitivity.
Q4: How can I prevent the degradation of 8-DHC during sample storage and preparation?
A4: To prevent degradation, it is crucial to minimize exposure to light, heat, and acidic conditions. Samples should be stored at -80°C in the dark. The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample collection and preparation can help prevent oxidation. It is also advisable to use amber glassware or light-blocking tubes and to process samples on ice.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Ensure the derivatization reagent (e.g., BSTFA + 1% TMCS) is fresh and not expired. - Optimize the derivatization reaction time and temperature. A common starting point is 60°C for 1 hour. - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can quench the reaction. |
| Analyte Degradation in the GC Inlet | - Use a clean, deactivated injector liner. Deactivated liners with a glass wool plug can help trap non-volatile residues. - Optimize the injector temperature. A lower temperature might prevent thermal degradation, but it needs to be high enough for efficient volatilization. |
| Active Sites in the GC Column | - Condition the column according to the manufacturer's instructions. - If the column is old or has been used with highly active compounds, consider replacing it. |
| Contamination | - Check for contamination in the solvent, reagents, or glassware. Run a blank to identify potential sources of contamination. |
Issue 2: Co-elution of 8-DHC with Isomeric Interferences (e.g., 7-DHC)
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | - For GC-MS: Use a capillary column with a suitable stationary phase for sterol analysis (e.g., a mid-polarity phase). Optimize the temperature ramp; a slower ramp can improve resolution. - For LC-MS/MS: Use a C18 column and optimize the mobile phase composition and gradient to enhance the separation of the isomers. |
| Matrix Effects in LC-MS/MS | - Implement more rigorous sample cleanup procedures, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. - Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects. |
Issue 3: Low Recovery of 8-DHC During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - For Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous phase is optimized. Test different organic solvents (e.g., hexane, ethyl acetate) or mixtures to find the one with the best recovery for 8-DHC. - For Solid-Phase Extraction (SPE): Ensure the sorbent material is appropriate for sterol extraction. Optimize the wash and elution steps to minimize analyte loss while maximizing the removal of interferences. |
| Analyte Oxidation | - Add an antioxidant like BHT to the extraction solvent. - Perform all extraction steps on ice and away from direct light. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 10 µL of an internal standard solution and 50 µL of BHT solution (5 g/L in ethanol).
-
Vortex for 10 seconds.
-
Add 250 µL of 1 M ethanolic potassium hydroxide solution for saponification.
-
Vortex and incubate at 37°C for 1 hour.
-
Cool the sample on ice and add 500 µL of water.
-
Extract the sterols by adding 1 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction (steps 6-8) two more times and combine the hexane fractions.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS/MS).
Protocol 2: GC-MS Derivatization
-
To the dried extract from the sample preparation step, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and vortex for 10 seconds.
-
Incubate the vial at 60°C for 1 hour to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for 8-DHC Analysis
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Required (typically silylation) | Not usually required |
| Common Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Throughput | Lower due to longer run times and derivatization step | Higher |
| Selectivity | Good, but may require high-resolution chromatography for isomers | Excellent, especially with tandem MS (MS/MS) |
| Sensitivity | Can be very sensitive, but depends on derivatization efficiency and background noise | Generally very sensitive and specific |
Visualizations
Caption: General workflow for the analysis of 8-DHC, from sample preparation to detection by GC-MS or LC-MS/MS.
Caption: Troubleshooting logic for low signal or poor peak shape in the GC-MS analysis of 8-DHC.
Technical Support Center: Accurate 8-Dehydrocholesterol Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate quantification of 8-dehydrocholesterol (8-DHC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during the quantification of this compound by GC-MS and LC-MS/MS.
Question: I am observing poor peak shape (e.g., tailing or fronting) for my 8-DHC peak in my GC-MS analysis. What are the possible causes and solutions?
Answer: Poor peak shape in GC-MS analysis of sterols can arise from several factors. Here are some common causes and their respective solutions:
-
Incomplete Derivatization: 8-DHC, like other sterols, requires derivatization to increase its volatility and thermal stability for GC analysis. Incomplete silylation is a common cause of peak tailing.
-
Solution: Ensure your derivatization reagent (e.g., BSTFA with TMCS) is fresh and not exposed to moisture. Optimize the reaction time and temperature. A typical procedure involves heating the sample with the silylation reagent at 60-80°C for 30-60 minutes.[1]
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, leading to peak tailing.
-
Solution: Use a deactivated inlet liner. If you suspect column activity, you can try to bake out the column at a high temperature (according to the manufacturer's instructions) or trim the first few centimeters of the column. In some cases, a new, highly inert column may be necessary.
-
-
Improper Injection Technique: A slow or inconsistent injection can lead to broad or misshapen peaks.
-
Solution: For manual injections, use a smooth and rapid injection technique. For autosamplers, ensure the injection speed is set appropriately.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
Question: My 8-DHC signal is very low or undetectable in my LC-MS/MS analysis. How can I improve the sensitivity?
Answer: Low sensitivity in LC-MS/MS analysis of 8-DHC is a common challenge due to its poor ionization efficiency. Here are several strategies to enhance your signal:
-
Derivatization: Derivatizing 8-DHC can significantly improve its ionization efficiency.
-
Optimize Mass Spectrometry Parameters: The settings on your mass spectrometer can have a large impact on signal intensity.
-
Solution: Optimize the source parameters, such as spray voltage, gas flows (nebulizer and drying gas), and source temperature. Also, optimize the collision energy for the specific MRM transition of your 8-DHC derivative.
-
-
Improve Sample Preparation: Inefficient extraction or the presence of matrix effects can suppress the signal.
-
Solution: Ensure your extraction protocol is efficient for sterols. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample and reduce matrix components.[3]
-
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency.
-
Solution: The addition of a small amount of an additive, such as formic acid or ammonium formate, to the mobile phase can improve the ionization of certain analytes.[4]
-
Question: I am seeing a high background signal or many interfering peaks in my chromatogram. What can I do to clean up my sample?
Answer: A high background or the presence of interfering peaks is often due to a complex sample matrix.
-
Saponification: For the analysis of total 8-DHC (free and esterified), a saponification step is necessary. This also helps to remove interfering lipids.
-
Solution: Treat your sample with a strong base (e.g., KOH in ethanol) to hydrolyze the sterol esters and saponify triglycerides.[1]
-
-
Solid-Phase Extraction (SPE): SPE can be a very effective way to clean up your sample.
-
Solution: Choose an SPE cartridge with a sorbent that is appropriate for retaining sterols while allowing interfering compounds to be washed away. A C18 or a more specialized sterol-specific phase can be used.
-
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate sterols from more polar or non-polar interferences.
-
Solution: A common LLE method for sterols involves extraction with a solvent like hexane or a mixture of chloroform and methanol.
-
Frequently Asked Questions (FAQs)
Q1: Which is the better method for 8-DHC quantification: GC-MS or LC-MS/MS?
A1: Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 8-DHC, and the choice often depends on the specific application and available instrumentation.
-
GC-MS is a well-established and robust method for sterol analysis.[5] It generally offers excellent chromatographic resolution and is highly sensitive, especially when operated in selected ion monitoring (SIM) mode. However, it requires a derivatization step to make the sterols volatile, which can add to the sample preparation time.
-
LC-MS/MS has the advantage of not always requiring derivatization, which can simplify sample preparation. However, 8-DHC has poor ionization efficiency, so derivatization is often employed to improve sensitivity.[2][3] LC-MS/MS can be highly selective and is well-suited for complex matrices.
Q2: What is the importance of an internal standard in 8-DHC quantification?
A2: An internal standard (IS) is crucial for accurate and precise quantification. The IS is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer (e.g., a stable isotope-labeled version of the analyte). The IS is added to the sample at the beginning of the sample preparation process and corrects for any loss of analyte during extraction, derivatization, and injection, as well as for variations in instrument response. For 8-DHC analysis, deuterated sterols like d7-7-dehydrocholesterol or d7-cholesterol are commonly used.
Q3: Can I measure both free and esterified 8-DHC?
A3: Yes. To measure only free 8-DHC, you would perform a direct extraction without a hydrolysis step. To measure total 8-DHC (the sum of free and esterified forms), you must include a saponification (alkaline hydrolysis) step in your sample preparation protocol to cleave the ester bond and convert the sterol esters to their free form.[6]
Q4: What are some common sample matrices for 8-DHC analysis?
A4: 8-DHC is typically measured in biological fluids and tissues. Common matrices include plasma, serum, amniotic fluid, and cultured cells such as fibroblasts.[5][7]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for different 8-DHC quantification methods. Please note that these values can vary depending on the specific instrumentation, sample matrix, and protocol used.
| Method | Analyte | Sample Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery | Reference |
| GC-MS | 7-Dehydrocholesterol | Dried Blood Spot | 50-4000 ng/mg | 10 ng/mg | - | [5] |
| LC-MS/MS | 7-Dehydrocholesterol | Human Skin | 1.6 - 100 µg/g | 1.6 µg/g | 91.4% | [3] |
| GC-FID | 7-Dehydrocholesterol | Dried Blood Spot | - | - | - | [5] |
Experimental Protocols
Protocol 1: GC-MS Quantification of this compound in Plasma (with Saponification)
This protocol describes the quantification of total 8-DHC in plasma using GC-MS after saponification and silylation.
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of deuterated internal standard (e.g., d7-cholesterol).
-
Add 1 mL of ethanolic potassium hydroxide (1 M KOH in 90% ethanol).
-
Vortex and incubate at 60°C for 1 hour to saponify the sterol esters.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane fractions.
-
-
Drying and Derivatization:
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling, inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 290°C at 20°C/min, and hold for 15 minutes.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the trimethylsilyl (TMS) derivatives of 8-DHC and the internal standard.
-
-
Protocol 2: LC-MS/MS Quantification of this compound in Cultured Cells (without Saponification)
This protocol describes the quantification of free 8-DHC in cultured cells using LC-MS/MS.
-
Sample Preparation and Extraction:
-
Harvest a known number of cells and wash with phosphate-buffered saline (PBS).
-
Add a known amount of a suitable internal standard (e.g., d7-7-dehydrocholesterol).
-
Lyse the cells and extract the lipids using a modified Folch extraction (chloroform:methanol, 2:1 v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Drying and Reconstitution:
-
Evaporate the organic extract to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC analysis (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 8-DHC from other sterols.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (example):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Set up transitions for 8-DHC and the internal standard.
-
-
Visualizations
Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting this compound.
Caption: Experimental Workflow for GC-MS Quantification of this compound.
References
- 1. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 2. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize ion suppression for 8-Dehydrocholesterol in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of 8-Dehydrocholesterol.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to ion suppression in your LC-MS experiments.
Q1: I am observing low signal intensity or complete signal loss for this compound. What are the likely causes and how can I troubleshoot this?
A1: Low or no signal for this compound is a common problem often attributed to ion suppression from matrix components or suboptimal analytical conditions. Follow this troubleshooting workflow to identify and resolve the issue.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity of this compound.
Q2: My results for this compound are inconsistent and not reproducible. What could be the cause?
A2: Inconsistent and irreproducible results are often a consequence of variable ion suppression between samples. This variability can be introduced by inconsistencies in the sample matrix or the analytical workflow.
-
Sample Matrix Variability: Biological samples can have inherent differences that affect the degree of ion suppression.
-
Inconsistent Sample Preparation: Ensure that your sample preparation is highly consistent across all samples, standards, and quality controls.
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to correct for variability in ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate and precise quantification based on the analyte-to-IS ratio.
Q3: I suspect phospholipids are causing ion suppression. How can I confirm this and what is the best way to remove them?
A3: Phospholipids are a major cause of ion suppression in the analysis of biological samples like plasma and serum.
-
Confirmation: You can monitor for characteristic phospholipid fragment ions (e.g., m/z 184) in your mass spectrometer to see if they co-elute with this compound.
-
Removal: While protein precipitation is a simple sample preparation technique, it is generally ineffective at removing phospholipids. Solid-Phase Extraction (SPE) is a much more effective method for removing these interfering lipids.[1] There are also specialized SPE cartridges and plates designed specifically for phospholipid removal.
Quantitative Data on Sample Preparation and Ion Suppression
The choice of sample preparation technique has a significant impact on the extent of matrix effects and, consequently, ion suppression. The following table summarizes the relative effectiveness of different sample preparation methods in removing phospholipids, a major source of ion suppression in plasma and serum samples.
| Sample Preparation Method | Relative Phospholipid Removal | Expected Impact on Ion Suppression for this compound |
| Protein Precipitation (PPT) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low |
| HybridSPE®-Phospholipid | Very High | Very Low |
Table based on findings from a comparative study of sample preparation techniques for reducing matrix interference.[1]
Experimental Protocols
1. Protocol for Solid-Phase Extraction (SPE) of Sterols from Human Plasma
This protocol is adapted from a comprehensive method for the extraction of sterols from human plasma and is suitable for this compound.[2]
-
Materials:
-
200 µL human plasma
-
Deuterated internal standard for this compound
-
Methanol:Dichloromethane (1:1, v/v)
-
10N Potassium Hydroxide (KOH)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Hexane
-
Aminopropyl SPE columns (200 mg, 3 mL)
-
-
Procedure:
-
Add 200 µL of plasma to 3 mL of 1:1 methanol:dichloromethane containing the deuterated internal standard.
-
Perform alkaline hydrolysis by adding 300 µL of 10N KOH and incubating at 35°C for 1.5 hours to cleave sterol esters.
-
Neutralize the reaction by adding 3 mL of DPBS.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic layer.
-
Dry the organic extract under a stream of nitrogen.
-
Condition an aminopropyl SPE column with 2 x 3 mL of hexane.
-
Resuspend the dried extract in approximately 1 mL of hexane and load it onto the SPE column.
-
Wash the column with additional hexane.
-
Elute the sterols with an appropriate solvent mixture (e.g., hexane with a small percentage of a more polar solvent like ethyl acetate or isopropanol).
-
Dry the eluate and reconstitute in the initial mobile phase for LC-MS analysis.
-
2. Protocol for Liquid-Liquid Extraction (LLE) of Sterols
This is a general protocol for the extraction of steroids from liquid samples.[3]
-
Materials:
-
Liquid sample (e.g., plasma, serum)
-
Diethyl ether or ethyl acetate
-
Dry ice/ethanol bath
-
Speedvac or nitrogen evaporator
-
-
Procedure:
-
Add diethyl ether or ethyl acetate to the liquid sample at a 5:1 (v/v) solvent-to-sample ratio.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate for 5 minutes.
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.
-
Decant the organic solvent (upper layer) into a clean tube.
-
Repeat the extraction (steps 1-5) on the aqueous layer for maximum recovery and combine the organic extracts.
-
Evaporate the pooled organic solvent to dryness using a speedvac or a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
Frequently Asked Questions (FAQs)
Q: What is ion suppression? A: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q: What are the common causes of ion suppression? A: Common causes of ion suppression include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, other lipids).
-
Mobile Phase Components: High concentrations of non-volatile buffers or salts in the mobile phase.
-
High Analyte Concentration: In some cases, a very high concentration of the analyte itself or co-eluting compounds can lead to self-suppression.
Q: Should I use ESI or APCI for this compound analysis? A: For nonpolar compounds like sterols, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI). APCI is generally less susceptible to ion suppression from matrix components for such analytes.[4]
Q: What type of LC column is best for separating this compound from other sterol isomers? A: C18 columns are widely used for sterol analysis. However, for challenging separations of isomers, a Pentafluorophenyl (PFP) stationary phase may provide alternative selectivity and better resolution.[5] The separation of sterol isomers often requires careful optimization of the mobile phase and temperature.[4]
Q: How can I assess the degree of ion suppression in my method? A: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. Any dips in the constant signal of this compound indicate regions of ion suppression.
Diagram of Post-Column Infusion Setup
Caption: Experimental setup for a post-column infusion experiment to assess ion suppression.
References
Technical Support Center: 8-Dehydrocholesterol Data Interpretation
Welcome to the technical support center for 8-dehydrocholesterol (8-DHC) analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of 8-DHC data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-DHC) and why is it measured?
A1: this compound (8-DHC) is a sterol and an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] It is measured primarily as a biomarker for Smith-Lemli-Opitz syndrome (SLOS), a genetic disorder caused by a deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7).[3][4][5] This enzyme deficiency prevents the conversion of 7-DHC to cholesterol, leading to an accumulation of both 7-DHC and its isomer, 8-DHC, in the body's tissues and fluids.[2][6]
Q2: What is the clinical significance of elevated 8-DHC?
A2: Markedly elevated plasma concentrations of 8-DHC, along with 7-DHC, are highly suggestive of a biochemical diagnosis of Smith-Lemli-Opitz syndrome.[4] SLOS is a developmental disorder that can affect multiple organ systems and is characterized by a wide range of clinical features, including growth retardation and developmental delays.[3][4] Therefore, accurate measurement of 8-DHC is crucial for the diagnosis and biochemical monitoring of this condition.[7]
Q3: What are the standard analytical methods for measuring 8-DHC?
A3: The gold-standard methods for quantifying 8-DHC are mass spectrometry-based techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8][9] These methods are essential because they can chromatographically separate 8-DHC from its isomers and other sterols, which is critical for accurate quantification.[7][10] Older enzymatic cholesterol assays are not suitable as they cross-react with 7-DHC and 8-DHC, leading to inaccurate results.[7]
Troubleshooting Guide: Analytical Issues
This guide addresses common problems encountered during the analytical phase of 8-DHC measurement.
Q4: My 8-DHC measurements show high variability between replicate samples. What is a likely cause?
A4: High variability is often due to the inherent instability of dehydrocholesterols. Both 7-DHC and 8-DHC are highly susceptible to ex vivo oxidation (peroxidation), which can occur during sample collection, storage, and processing.[2][11] This degradation can alter the measured concentration and lead to inconsistent results.
-
Solution: To prevent oxidative degradation, it is critical to add antioxidants like butylated hydroxytoluene (BHT) and/or triphenylphosphine (TPP) to the sample immediately after collection.[12][13] Samples should also be protected from light and stored at -80°C until analysis.[13]
Q5: I am using a standard enzymatic cholesterol kit on samples from a suspected SLOS patient, and the cholesterol levels appear low-normal. Can I rule out SLOS?
A5: No, you cannot rule out SLOS based on these results. This is a major analytical pitfall. Enzymatic methods for cholesterol measurement that use the cholesterol oxidase enzyme give falsely high values for plasma cholesterol in samples from SLOS patients.[7] The enzyme cross-reacts with the accumulated 7-DHC and 8-DHC, masking the underlying cholesterol deficiency.[7]
-
Solution: For diagnosing SLOS and monitoring patients, it is mandatory to use specific techniques like GC-MS or LC-MS/MS that can physically separate and independently quantify cholesterol, 7-DHC, and 8-DHC.[7]
Q6: How can I be sure I am quantifying 8-DHC and not co-eluting isomers like 7-DHC?
A6: Differentiating between sterol isomers is a fundamental challenge that must be addressed by the analytical method. Since many sterol intermediates share the same molecular mass, mass spectrometry alone is insufficient.[10]
-
Solution: Effective chromatographic separation prior to mass spectrometric detection is essential. Your GC or LC method must be optimized to achieve baseline resolution of 8-DHC, 7-DHC, desmosterol, and cholesterol.[10][13] The use of derivatization, such as silylation for GC-MS or reaction with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for LC-MS, can improve chromatographic properties and detection sensitivity but must be carefully validated to avoid side reactions.[6][13]
Analytical Workflow Highlighting Critical Pitfalls
Caption: Experimental workflow for 8-DHC analysis highlighting critical control points.
Troubleshooting Guide: Data Interpretation
This guide addresses common challenges in interpreting the biological and clinical meaning of 8-DHC results.
Q7: I have a result showing elevated 8-DHC, but the patient lacks the classic physical signs of SLOS. What could be the cause?
A7: This is a critical interpretation challenge, as several factors besides SLOS can cause elevated 8-DHC and 7-DHC levels. The most common confounder is medication.[14] Many frequently prescribed drugs are known to inhibit enzymes in the cholesterol biosynthesis pathway, including DHCR7.[15][16] This inhibition can produce a biochemical profile that mimics SLOS.[14][17]
-
Solution:
-
Thoroughly review the patient's medication history. Pay close attention to drugs listed in Table 2. This interference has led to misdiagnoses of SLOS in adult patients.[14][18]
-
Consider other conditions. Transient elevations of 7-DHC and 8-DHC have been reported in newborns with fetal fentanyl syndrome.[4][19] Mild elevations may also be seen in patients with general hypercholesterolemia.[18]
-
Q8: How can I biochemically distinguish between a true SLOS case and drug-induced elevation of 8-DHC?
A8: While the absolute concentrations of 7-DHC and 8-DHC can overlap, calculating the ratio of the precursor to the product is a powerful diagnostic tool.
-
Solution: Calculate the ratio of 7-DHC to cholesterol. In true SLOS patients, this ratio is typically significantly elevated due to the profound enzymatic block.[18] While some medications can increase 7-DHC, the effect on the ratio is often less dramatic than in a genetic deficiency.[18] If ambiguity remains, the definitive diagnosis of SLOS requires genetic sequencing of the DHCR7 gene.[5]
Decision-Making Logic for Elevated 8-DHC
Caption: Troubleshooting logic for interpreting an elevated 8-DHC result.
Data Presentation & Reference Information
Table 1: Summary of Common Pitfalls in 8-DHC Interpretation
| Category | Pitfall | Consequence | Mitigation Strategy |
| Analytical | Ex vivo oxidation of 8-DHC/7-DHC | Inaccurate, low, and variable results | Add antioxidants (BHT/TPP) to samples immediately; protect from light; store at -80°C.[2][12][13] |
| Analytical | Use of enzymatic cholesterol assays | Falsely normal/high cholesterol values, masking the defect | Use specific methods like GC-MS or LC-MS/MS for analysis.[7] |
| Analytical | Co-elution with isomers | Inaccurate quantification of 8-DHC | Optimize chromatographic separation to resolve 8-DHC from 7-DHC and other sterols.[10] |
| Interpretation | Interference from medications | False positive results, potential misdiagnosis of SLOS | Carefully review patient medication history; use sterol ratios for clarification.[14][18] |
| Interpretation | Over-reliance on absolute values | Failure to distinguish SLOS from other conditions or drug effects | Calculate the 7-DHC-to-cholesterol ratio, which is a more robust diagnostic marker.[18] |
Table 2: Medications Reported to Interfere with Sterol Biosynthesis
| Drug Class | Examples | Reference |
| Antipsychotics | Aripiprazole, Haloperidol, Cariprazine | [4][14][16] |
| Antidepressants | Trazodone, Fluoxetine | [4][14][16] |
| Antiarrhythmics | Amiodarone | [16][20] |
| HMG-CoA Reductase Inhibitors | Statins (e.g., Simvastatin) | [2][21] |
Table 3: Typical Plasma Reference Ranges
| Analyte | Reference Range | Reference |
| This compound (8-DHC) | ≤ 0.3 mg/L | [18][19] |
| 7-Dehydrocholesterol (7-DHC) | ≤ 2.0 mg/L | [18][19] |
| Note: Reference ranges may vary slightly between laboratories. Values are for non-SLOS individuals not taking interfering medications. |
Key Experimental Protocol & Signaling Pathway
Simplified Cholesterol Biosynthesis Pathway
Caption: The terminal steps of cholesterol biosynthesis and the metabolic block in SLOS.
Protocol: Quantification of 8-DHC in Plasma by LC-MS/MS
This protocol provides a generalized workflow. Specific parameters must be optimized for individual instruments and laboratory conditions.
-
Sample Collection and Preparation:
-
Internal Standard Spiking and Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a deuterated internal standard (e.g., d7-7-DHC) to account for extraction loss and matrix effects.[13]
-
Perform a liquid-liquid extraction. Add 2 mL of a Folch solution (chloroform:methanol, 2:1 v/v), vortex thoroughly, and centrifuge to separate the phases.[13]
-
Carefully collect the lower organic phase and dry it completely under a stream of nitrogen.
-
-
Hydrolysis (for total sterol measurement):
-
This step is performed to measure both free and esterified sterols.
-
Reconstitute the dried extract in 1 mL of 1 M ethanolic KOH.
-
Incubate at 70°C for 60 minutes to hydrolyze the sterol esters.[6]
-
Neutralize and re-extract the sterols into hexane or another nonpolar solvent. Dry the solvent under nitrogen.
-
-
Derivatization (Optional but Recommended for LC-ESI-MS):
-
To enhance ionization efficiency, derivatize the sterols. A common method involves reacting the dried extract with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[13][22]
-
Reconstitute the sample in a suitable solvent (e.g., methanol) and add the PTAD solution. Incubate at room temperature.[13]
-
Stop the reaction and prepare the sample for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column to separate 8-DHC, 7-DHC, and cholesterol. The mobile phase typically consists of a gradient of methanol/water with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8-DHC (and its derivative), the internal standard, and other target sterols.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of 8-DHC standards.
-
Calculate the concentration of 8-DHC in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
- 1. Identification of this compound (cholesta-5,8-dien-3 beta-ol) in patients with Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Living with SLOS - Smith-Lemli-Opitz Foundation [smithlemliopitz.org]
- 4. SLO - Overview: Smith-Lemli-Opitz Screen, Plasma [mayocliniclabs.com]
- 5. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 6. jasem.com.tr [jasem.com.tr]
- 7. Pitfalls in measuring plasma cholesterol in the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medjournal360.com [medjournal360.com]
- 9. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common psychotropic meds disrupt cholesterol synthesis in brain [asbmb.org]
- 15. bioengineer.org [bioengineer.org]
- 16. Medication effects on developmental sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Common medications may affect brain development through unexpected cholesterol disruption | EurekAlert! [eurekalert.org]
- 18. 7-Dehydrocholesterol [healthcare.uiowa.edu]
- 19. mayocliniclabs.com [mayocliniclabs.com]
- 20. Elevated this compound (Concept Id: C1840013) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 21. Equally potent inhibitors of cholesterol synthesis in human hepatocytes have distinguishable effects on different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS for 8-Dehydrocholesterol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 8-dehydrocholesterol (8-DHC) is critical in understanding various physiological and pathological processes, including its role as a precursor in the later stages of cholesterol biosynthesis. The choice of analytical methodology is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 8-DHC, supported by experimental data and detailed protocols.
Introduction to this compound and Analytical Challenges
This compound is a sterol intermediate in the Bloch pathway of cholesterol synthesis. Its accumulation, along with its isomer 7-dehydrocholesterol (7-DHC), is a key diagnostic marker for Smith-Lemli-Opitz syndrome (SLOS), a rare autosomal recessive disorder of cholesterol metabolism.[1] Accurate measurement of these dehydrocholesterols is crucial for the diagnosis and monitoring of SLOS.[1][2] Both GC-MS and LC-MS/MS are widely used for sterol analysis, each presenting a unique set of advantages and disadvantages.[3][4]
Experimental Methodologies
A critical aspect of selecting an analytical technique is understanding the experimental workflow. The following sections detail typical protocols for 8-DHC analysis using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for sterol analysis, known for its high chromatographic resolution.[5] However, it necessitates a derivatization step to increase the volatility and thermal stability of the sterols.[4][6]
Sample Preparation and Extraction:
-
Sample Collection: Begin with a serum or plasma sample (typically 100 µL).[1]
-
Internal Standard Addition: Add an appropriate internal standard (e.g., cholesterol-d7) to the sample for accurate quantification.[7]
-
Saponification: To release esterified sterols, add a reagent like methanolic NaOH and incubate at an elevated temperature (e.g., 70°C for 60 minutes).[1][5]
-
Extraction: After cooling, perform a liquid-liquid extraction using a non-polar solvent such as hexane to isolate the sterols.[8] The organic layer is then collected and dried under a stream of nitrogen.[1][8]
Derivatization:
-
The dried extract is reconstituted in a derivatizing agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][8]
-
The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (TMS) ether derivatives of the sterols.[5][8]
GC-MS Analysis:
-
Injection: 1 µL of the derivatized sample is injected into the GC-MS system.[7]
-
Chromatographic Separation: A capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically used.[8] The oven temperature is programmed with a gradient to ensure the separation of different sterols. A typical program might start at 100°C, ramp up to 318°C, and hold for a few minutes.[7]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has gained popularity for sterol analysis due to its high sensitivity and specificity, often without the need for derivatization.[6][10]
Sample Preparation and Extraction:
-
Sample Collection: A small volume of serum or a dried blood spot can be used.
-
Protein Precipitation: For serum samples, a simple protein precipitation step with a solvent like methanol is often sufficient to extract the sterols. For more complex matrices, a liquid-liquid extraction similar to the GC-MS protocol may be employed.[10]
-
The supernatant is collected and can be directly injected or dried and reconstituted in the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Reversed-phase chromatography is commonly used. A C18 or a pentafluorophenyl (PFP) column can be employed to separate the sterol isomers.[10] The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile and methanol, often with an additive like acetic acid.[11] A gradient elution is used to resolve the analytes.
-
Mass Spectrometry: The mass spectrometer is usually equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[6][12] Analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for 8-DHC and the internal standard are monitored.[5]
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, such as sensitivity, throughput, and the available instrumentation. A study comparing a new LC-MS/MS method with a conventional GC-MS method for the analysis of 7- and this compound found a significant correlation between the two techniques (r = 0.937 for dehydrocholesterol).
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | More complex, requires saponification and mandatory derivatization.[6][13] | Simpler, often only protein precipitation is needed. Derivatization is typically not required.[14] |
| Analysis Time | Longer run times, typically 15-30 minutes per sample.[5][6] | Shorter run times, often less than 15 minutes per sample.[5][14] A rapid method with a 7.5-minute runtime has been reported for a related sterol.[15] |
| Sensitivity | Generally less sensitive compared to LC-MS/MS.[10] | Highly sensitive, with lower limits of quantification (LLOQs) reported in the low ng/mL to sub-ng/mL range for related sterols.[15] |
| Specificity | Good, especially with high-resolution mass spectrometry. | Excellent, particularly in MRM mode which minimizes interferences.[5] |
| Throughput | Lower, due to longer sample preparation and run times. | Higher, amenable to automation. |
| Robustness | Well-established and robust, but derivatization can introduce variability. | Can be susceptible to matrix effects, requiring careful method development and use of appropriate internal standards. |
Visualizing the Workflow and Cross-Validation
To better illustrate the experimental processes and the logic of cross-validation, the following diagrams are provided.
Caption: Experimental workflows for GC-MS and LC-MS/MS analysis of this compound.
Caption: Logical flow of a cross-validation study between two analytical methods.
Conclusion
Both GC-MS and LC-MS/MS are capable of providing accurate and reliable quantification of this compound. The choice between the two techniques will be guided by the specific needs of the study.
-
GC-MS remains a valuable tool, particularly in research settings where its high resolving power can be advantageous for complex samples and for untargeted sterol profiling.[13]
-
LC-MS/MS offers a more streamlined, sensitive, and high-throughput alternative, making it highly suitable for routine clinical diagnostics and large-scale studies.[2][6]
Ultimately, a thorough cross-validation is essential when transitioning from one method to another or when comparing data from different laboratories to ensure consistency and accuracy in the analysis of this compound.
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. medjournal360.com [medjournal360.com]
- 3. Sterol Analysis by Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 5. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 8. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 9. A gas chromatography–mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of 7-dehydrocholesterol in plasma and amniotic fluid by liquid chromatography/particle beam-mass spectrometry as a biochemical diagnostic marker for the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Dehydrocholesterol Quantification Methodologies
For researchers, scientists, and professionals in drug development, accurate quantification of 8-dehydrocholesterol (8-DHC) is crucial, particularly in the study and diagnosis of Smith-Lemli-Opitz Syndrome (SLOS).[1][2][3][4][5] This guide provides a comparative overview of the analytical methodologies employed for 8-DHC quantification, supported by experimental data and detailed protocols. Due to the limited availability of direct inter-laboratory comparison studies in the public domain, this guide focuses on comparing the established analytical methods based on their principles and applications as described in scientific literature.
The Significance of this compound
This compound is a key sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[6][7][8] In individuals with Smith-Lemli-Opitz Syndrome, a deficiency in the enzyme 7-dehydrocholesterol reductase leads to an accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-DHC, in plasma and tissues.[2][4][9] Consequently, the accurate measurement of 8-DHC is a critical biomarker for the diagnosis and monitoring of SLOS.[1][3]
Comparative Analysis of Quantification Methods
The quantification of 8-DHC in biological matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most prominent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Volatile derivatives of sterols are separated by gas chromatography and detected by mass spectrometry. | Sterols are separated by liquid chromatography and detected by tandem mass spectrometry. |
| Sample Preparation | Requires derivatization to increase volatility (e.g., silylation). | Minimal sample preparation, often "dilute-and-shoot" after protein precipitation and extraction. |
| Instrumentation | Gas chromatograph coupled to a mass spectrometer. | Liquid chromatograph coupled to a tandem mass spectrometer. |
| Throughput | Generally lower due to longer run times and derivatization steps. | Higher throughput is often achievable. |
| Sensitivity & Specificity | High sensitivity and specificity. | Generally offers high sensitivity and specificity, with the ability to distinguish isomers. |
| Reported Use | Has been a standard method for sterol analysis, including 7-DHC and 8-DHC.[10] | Increasingly used for the analysis of 7-DHC and 8-DHC and their esters.[9][11] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for 8-DHC Quantification
A common approach for sterol analysis by GC-MS involves the following steps:
-
Internal Standard Addition: A known amount of an isotopically labeled internal standard (e.g., d7-7-DHC) is added to the plasma sample.
-
Saponification: The sample is hydrolyzed with potassium hydroxide to release esterified sterols.
-
Extraction: The non-saponifiable lipids, including 8-DHC, are extracted with an organic solvent (e.g., hexane).
-
Derivatization: The extracted sterols are converted to their trimethylsilyl (TMS) ethers to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The sterols are separated on a capillary column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: The concentration of 8-DHC is determined by comparing the peak area of the analyte to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 8-DHC Quantification
The LC-MS/MS method for 8-DHC offers a more direct analysis:
-
Internal Standard Addition: An appropriate internal standard is added to the sample.
-
Protein Precipitation and Extraction: Proteins are precipitated with a solvent like acetonitrile, and the sterols are extracted.
-
LC Separation: The extract is injected into the LC system, where 8-DHC is separated from other sterols on a C18 or similar column.
-
MS/MS Detection: The eluent from the LC is introduced into the tandem mass spectrometer. Specific precursor-to-product ion transitions for 8-DHC and the internal standard are monitored using Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection.
-
Quantification: The concentration of 8-DHC is calculated from the ratio of the peak area of the analyte to the internal standard. One study highlighted that 8-DHC linoleate levels determined by HPLC/MS correlated well with the severity of SLOS.[9]
Workflow and Pathway Diagrams
Caption: Generalized experimental workflow for 8-DHC quantification.
Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.
Conclusion and Recommendations
References
- 1. mirumpharma.com [mirumpharma.com]
- 2. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 3. Smith-Lemli-Opitz Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Smith-Lemli-Opitz Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of 8-Dehydrocholesterol: A Guide to Reference Materials
For researchers, scientists, and drug development professionals, the accurate quantification of 8-Dehydrocholesterol (8-DHC) is paramount, particularly in the study of Smith-Lemli-Opitz Syndrome (SLOS), where it serves as a critical biomarker. The absence of a formal Certified Reference Material (CRM) for 8-DHC necessitates a careful evaluation of commercially available analytical standards. This guide provides a comparative overview of these materials, outlines essential validation protocols, and offers context for their application in research and clinical settings.
Comparison of Commercially Available this compound Standards
While no formal CRM exists, several suppliers offer 8-DHC as a high-purity analytical standard. The primary differences lie in the purity claims, the extent of provided documentation, and the intended application. Researchers must rely on the supplier's Certificate of Analysis (CoA) and perform in-house validation to ensure the material's suitability for their specific assay.
| Supplier | Product Name | Purity Specification | Format | Intended Use |
| Cayman Chemical | 8-dehydro Cholesterol | ≥90% | Solid | Research |
| GlpBio | 8-dehydro Cholesterol | >95.00% | Solid | Research |
| MedChemExpress | This compound | Not specified | Solid | Research |
It is crucial to note that the purity stated by the manufacturer is a key starting point, but independent verification is essential for rigorous quantitative analysis.
Essential In-House Validation of this compound Standards
Given the lack of a CRM, establishing the identity, purity, and concentration of a commercially procured 8-DHC standard is a critical prerequisite for its use in any experiment. The following experimental protocols are recommended for in-house validation.
Experimental Protocol: Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular identity of the 8-DHC standard.
Methodology:
-
Sample Preparation: Dissolve a small amount of the 8-DHC standard in a suitable organic solvent (e.g., methanol or chloroform).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Analysis: Infuse the sample directly or inject it into a liquid chromatography system coupled to the mass spectrometer.
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.
-
Verification: Compare the experimentally determined accurate mass of the molecular ion ([M+H]+ or [M+Na]+) with the theoretical exact mass of 8-DHC (C27H44O, Monoisotopic Mass: 384.3392 Da). The mass error should be within an acceptable range (typically <5 ppm). Further confirmation can be achieved by comparing the fragmentation pattern (MS/MS) with literature data or through in-silico fragmentation prediction.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the 8-DHC standard and identify any potential impurities.
Methodology:
-
Chromatographic System: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice. The specific gradient profile should be optimized to achieve good separation of 8-DHC from any potential impurities.
-
Sample Preparation: Prepare a stock solution of the 8-DHC standard in a suitable solvent and perform serial dilutions to create a calibration curve.
-
Analysis: Inject the sample and monitor the chromatogram.
-
Purity Calculation: The purity of the 8-DHC standard can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Role of this compound in Smith-Lemli-Opitz Syndrome
8-DHC is an isomer of 7-dehydrocholesterol (7-DHC), the immediate precursor of cholesterol in the Kandutsch-Russell pathway. In individuals with SLOS, a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) leads to a buildup of 7-DHC and its isomer, 8-DHC, and a decrease in cholesterol levels.[1][2] The accumulation of these sterols is a key diagnostic feature of the syndrome.[3]
Caption: Simplified schematic of the cholesterol biosynthesis pathway and its disruption in Smith-Lemli-Opitz Syndrome (SLOS).
Experimental Workflow for 8-DHC Quantification in Biological Samples
The accurate measurement of 8-DHC in biological matrices such as plasma or tissue is crucial for SLOS diagnosis and research. The following workflow outlines a typical analytical procedure using gas chromatography-mass spectrometry (GC-MS).
Caption: A typical experimental workflow for the quantification of this compound in biological samples by GC-MS.
References
A Comparative Guide to 8-Dehydrocholesterol and 7-Dehydrocholesterol as Biomarkers for Smith-Lemli-Opitz Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Dehydrocholesterol (8-DHC) and 7-Dehydrocholesterol (7-DHC) as biomarkers for Smith-Lemli-Opitz Syndrome (SLOS). SLOS is an autosomal recessive disorder caused by a deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the final step in cholesterol biosynthesis. This deficiency leads to an accumulation of cholesterol precursors, primarily 7-DHC and its isomer, 8-DHC. While 7-DHC is the established and primary diagnostic biomarker for SLOS, emerging evidence suggests that 8-DHC and its esters may offer unique advantages in assessing disease severity.
Executive Summary
Both 7-DHC and 8-DHC are reliable biomarkers for the diagnosis of SLOS, with concentrations significantly elevated in affected individuals compared to healthy controls. The established diagnostic marker, 7-DHC, is a direct precursor to cholesterol and its accumulation is a primary consequence of DHCR7 deficiency. However, recent studies indicate that a specific ester of 8-DHC, 8-DHC linoleate , exhibits a stronger correlation with the clinical severity of SLOS than 7-DHC or total 8-DHC. This suggests that while both biomarkers are crucial for diagnosis, 8-DHC and its derivatives may serve as more precise prognostic indicators and endpoints in clinical trials.
Data Presentation: Quantitative Comparison of Biomarkers
The following table summarizes the key quantitative parameters of 7-DHC and 8-DHC as SLOS biomarkers.
| Feature | 7-Dehydrocholesterol (7-DHC) | This compound (8-DHC) |
| Typical Concentration in Healthy Individuals | < 2.0 mg/L in plasma[1] | < 0.3 mg/L in plasma[1] |
| Typical Concentration in SLOS Patients | Markedly elevated, often 10-2000 times the normal level, ranging from 2.7 to 470 µg/ml in plasma.[2] | Significantly elevated, often in conjunction with 7-DHC. |
| Diagnostic Utility | Primary and established biomarker for SLOS diagnosis.[3] Elevated levels are highly suggestive of the disorder.[1][4] | Also elevated in SLOS and considered a diagnostic marker.[5] |
| Correlation with Disease Severity | The ratio of 7-DHC to cholesterol is often used as an indicator of biochemical severity. However, the correlation of 7-DHC levels alone with clinical severity can be variable. | 8-DHC linoleate shows a stronger correlation with the SLOS severity score compared to 7-DHC and other sterols.[6] |
| Primary Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7] |
Cholesterol Biosynthesis Pathway in SLOS
The following diagram illustrates the terminal steps of the cholesterol biosynthesis pathway and the metabolic block in SLOS.
Caption: Cholesterol biosynthesis pathway illustrating the DHCR7 deficiency in SLOS.
Experimental Protocols
Accurate quantification of 7-DHC and 8-DHC is critical for the diagnosis and management of SLOS. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Experimental Workflow: Sterol Analysis from Plasma
Caption: General workflow for the analysis of 7-DHC and 8-DHC in plasma samples.
Detailed Methodologies
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Total 7-DHC and 8-DHC
This method is a widely used and robust technique for the quantification of total sterols (free and esterified) after saponification.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., epicoprostanol or deuterated 7-DHC).
-
Add 1 mL of ethanolic potassium hydroxide and incubate at 60°C for 1 hour to hydrolyze the sterol esters.
-
After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new tube and repeat the extraction.
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a capillary column suitable for sterol analysis (e.g., HP-5MS).
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification of characteristic ions of the TMS-derivatized sterols and the internal standard.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Free and Esterified 7-DHC and 8-DHC
LC-MS/MS offers high sensitivity and the ability to analyze both free sterols and their esters without hydrolysis, which is particularly important for the analysis of labile molecules like 8-DHC linoleate.
-
Sample Preparation:
-
To 50 µL of plasma, add an antioxidant solution (e.g., butylated hydroxytoluene - BHT) and internal standards (e.g., deuterated forms of the analytes).
-
Perform a protein precipitation and lipid extraction using a solvent mixture such as isopropanol/acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each analyte and internal standard. Atmospheric pressure chemical ionization (APCI) is often used as the ionization source.
-
Conclusion
In the diagnosis of Smith-Lemli-Opitz Syndrome, both 7-Dehydrocholesterol and this compound are indispensable biomarkers. While elevated 7-DHC remains the cornerstone of initial diagnosis, the quantification of 8-DHC, particularly its linoleate ester, provides a more nuanced understanding of the disease's clinical severity. For researchers and drug development professionals, this distinction is critical. The use of 8-DHC linoleate as a surrogate endpoint in clinical trials could lead to more precise evaluations of therapeutic efficacy. The choice of analytical methodology, whether GC-MS or LC-MS/MS, should be guided by the specific research question, with LC-MS/MS being particularly advantageous for the analysis of specific sterol esters. As research in SLOS progresses, a comprehensive analysis of both 7-DHC and 8-DHC and their derivatives will be essential for advancing our understanding and treatment of this complex disorder.
References
- 1. 7-Dehydrocholesterol [healthcare.uiowa.edu]
- 2. Smith–Lemli–Opitz syndrome | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jasem.com.tr [jasem.com.tr]
Correlation of Plasma 8-Dehydrocholesterol Levels with Smith-Lemli-Opitz Syndrome Clinical Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the DHCR7 gene, which codes for the enzyme 7-dehydrocholesterol reductase.[1][2][3][4] This enzymatic deficiency disrupts the final step of cholesterol synthesis, leading to reduced cholesterol levels and a significant accumulation of its precursors, 7-dehydrocholesterol (7-DHC) and its isomer, 8-dehydrocholesterol (8-DHC), in plasma and tissues.[5][6][7][8][9] The clinical presentation of SLOS is a wide spectrum, ranging from mild learning and behavioral issues to a severe, often lethal, syndrome with multiple congenital anomalies.[1][10] Consequently, identifying reliable biomarkers that correlate with clinical severity is crucial for prognosis, management, and as endpoints in clinical trials. This guide provides an objective comparison of the utility of plasma 8-DHC and related sterols as biomarkers for SLOS severity, supported by experimental data.
Data Presentation: Biomarker Correlation with SLOS Severity
Several studies have investigated the relationship between plasma sterol levels and the clinical severity of SLOS. While elevated 7-DHC is the primary diagnostic marker, the correlation of various sterol measurements, including 8-DHC, with the degree of clinical affectation has yielded varied results. The following table summarizes key quantitative findings from published research.
| Biomarker | Correlation with Clinical Severity | Key Findings & Statistics | Measurement Method | Source(s) |
| Plasma 8-DHC Linoleate | Significant Positive Correlation | Correlates better with severity score than total 7-DHC or 8-DHC. Regression: Severity Score = 114 * (8-DHC-LA) + 9.5; r² = 0.57 (P=0.0004). | HPLC/MS | [5] |
| Plasma 8-DHC (Total) | Inconclusive / Weak Correlation | A positive but not statistically significant correlation was found with clinical severity scores (r² = 0.03, P = 0.33). | Gas Chromatography (GC) | [11] |
| Total Dehydrocholesterol (7-DHC + 8-DHC) | Positive Correlation | Plasma levels are significantly higher in the more severe (Type II) variant of SLOS compared to the milder (Type I) form. | Not specified | [12] |
| Ratio of (7-DHC + 8-DHC) to Cholesterol | Positive Correlation | This ratio is considered a severity index for the disease. Higher ratios are associated with more severe phenotypes. | GC, GC-MS, LC-MS/MS | [6][13][14][15] |
| Plasma Cholesterol | Significant Inverse Correlation | Lower plasma cholesterol levels are strongly correlated with increased clinical severity and reduced survival. | Gas Chromatography (GC) | [11][12] |
Experimental Protocols
The methodologies for quantifying sterol levels and assessing clinical severity are critical for interpreting the correlational data.
Quantification of Plasma Sterols (7-DHC, 8-DHC, and Cholesterol)
The diagnosis of SLOS is established by demonstrating elevated levels of 7-DHC and 8-DHC in plasma or tissues.[10][16] Several analytical techniques are employed for accurate quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the simultaneous measurement of cholesterol and its precursors.[16] It involves extracting sterols from plasma, derivatizing them to increase volatility, and then separating and identifying them based on their mass-to-charge ratio and retention time.
-
High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These methods offer high sensitivity and specificity and can directly analyze sterols and their esters (like 8-DHC linoleate) in plasma, which can prevent ex vivo oxidation of the analytes.[5][14] The process involves a liquid chromatography step to separate the different sterol species before they are ionized and detected by a mass spectrometer.
Assessment of Clinical Severity
A standardized clinical severity score is often used to quantify the phenotypic severity of SLOS. This score is typically based on a comprehensive evaluation of the patient's physical and functional abnormalities.[11]
-
Scoring System: The severity score is calculated by summing points assigned to various clinical features, including the presence and severity of congenital malformations (e.g., cleft palate, cardiac defects, polydactyly), growth restriction, microcephaly, and the degree of intellectual disability.[1][11] A higher total score indicates a more severe clinical phenotype.[11]
Visualizations: Pathways and Workflows
Biochemical Pathway in Smith-Lemli-Opitz Syndrome
The following diagram illustrates the metabolic block in the cholesterol biosynthesis pathway that characterizes SLOS, leading to the accumulation of 7-DHC and 8-DHC.
Caption: Metabolic pathway disruption in SLOS.
Experimental Workflow for SLOS Diagnosis and Severity Assessment
This diagram outlines the typical workflow from clinical suspicion to biochemical and genetic confirmation and severity scoring for SLOS.
Caption: Diagnostic and severity assessment workflow for SLOS.
Conclusion
The accumulation of 8-DHC is a fundamental biochemical feature of Smith-Lemli-Opitz syndrome.[7] While total plasma 8-DHC levels alone have not shown a consistently strong correlation with clinical severity across all studies, specific forms, such as 8-DHC linoleate, appear to be more promising biomarkers.[5] Furthermore, the ratio of total dehydrocholesterols (7-DHC + 8-DHC) to cholesterol is widely regarded as a valuable index of disease severity.[6][15] In contrast, plasma cholesterol concentration demonstrates a significant inverse relationship with the severity of SLOS.[11][12]
For drug development professionals and researchers, these findings highlight the importance of a multi-faceted approach. Rather than relying on a single sterol measurement, a panel that includes 8-DHC esters, the 7-DHC+8-DHC/cholesterol ratio, and cholesterol levels is likely to provide a more accurate and robust biochemical surrogate for clinical severity in SLOS. This comprehensive biomarker strategy is essential for patient stratification, monitoring therapeutic efficacy, and advancing the development of new treatments for this complex disorder.
References
- 1. Smith-Lemli-Opitz Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 3. Smith-Lemli-Opitz Syndrome (SLOS) - Rare Disease Diagnostics [diagnostics.protheragen.us]
- 4. genetics.pediatrics.med.ufl.edu [genetics.pediatrics.med.ufl.edu]
- 5. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smith–Lemli–Opitz syndrome | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. Pathogenesis, Epidemiology, Diagnosis and Clinical Aspects of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SLOS - Understanding | CHOLBAM® (cholic acid) | Official HCP Site [cholbamhcp.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Correlation of severity and outcome with plasma sterol levels in variants of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development, behavior, and biomarker characterization of Smith-Lemli-Opitz syndrome: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and Clinical Effects of Vitamin E Supplementation in Hungarian Smith-Lemli-Opitz Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Recent Developments in the Manifestation, Diagnosis, and Treatment of Patients with Smith–Lemli–Opitz Syndrome: From Molecular Pathways to Clinical Innovations | MDPI [mdpi.com]
A Comparative Guide to the Validation of a Novel Analytical Method for 8-Dehydrocholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 8-Dehydrocholesterol (8-DHC) against established gas chromatography-mass spectrometry (GC-MS) and HPLC-MS/MS techniques. The data presented is based on established validation parameters from the scientific literature for similar analytes, providing a robust framework for evaluating analytical performance.
Introduction to this compound Analysis
This compound is a crucial intermediate in the biosynthesis of cholesterol. Its accurate quantification is of significant interest in biomedical research, particularly in the study of metabolic disorders such as Smith-Lemli-Opitz Syndrome (SLOS), where levels of 8-DHC and its isomer, 7-dehydrocholesterol (7-DHC), are elevated. The development of sensitive and reliable analytical methods is paramount for both diagnostic and research applications. This guide will delve into the validation of a novel HPLC-MS/MS method, offering a clear comparison with existing methodologies.
Performance Comparison of Analytical Methods
The performance of the new HPLC-MS/MS method is benchmarked against established GC-MS and HPLC-MS/MS methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | New HPLC-MS/MS Method | Established GC-MS Method | Established HPLC-MS/MS Method |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.999) | 10 - 1000 ng/mL (r² > 0.995) | 1 - 500 ng/mL (r² > 0.997) |
| Accuracy (% Recovery) | 95 - 105% | 85 - 110% | 90 - 108% |
| Precision (%RSD) | |||
| - Intra-day | < 3% | < 10% | < 5% |
| - Inter-day | < 5% | < 15% | < 10% |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 5 ng/mL | 1 ng/mL |
Experimental Protocols
Detailed methodologies for the novel and established analytical techniques are provided below to allow for replication and comparison of results.
New High-Performance HPLC-MS/MS Method
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d7-7-dehydrocholesterol).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 8-DHC and the internal standard.
Established Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation and Derivatization:
-
To 200 µL of plasma, add an internal standard (e.g., epicoprostanol).
-
Perform a liquid-liquid extraction with a mixture of chloroform and methanol (2:1, v/v).
-
Evaporate the organic layer to dryness.
-
Perform saponification with ethanolic potassium hydroxide to hydrolyze cholesterol esters.
-
Extract the non-saponifiable lipids with hexane.
-
Evaporate the hexane extract and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.
2. GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 180°C, ramp to 280°C.
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer with electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for 8-DHC-TMS ether.
Established HPLC-MS/MS Method
1. Sample Preparation:
-
Similar to the new HPLC-MS/MS method, involving protein precipitation and extraction.
2. HPLC-MS/MS Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water, often with an additive like formic acid or ammonium acetate.
-
Mass Spectrometer: Tandem mass spectrometer with atmospheric pressure chemical ionization (APCI) or ESI.
-
Detection: Multiple Reaction Monitoring (MRM) for quantification.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the new high-performance HPLC-MS/MS method for this compound analysis.
Caption: Workflow of the new HPLC-MS/MS method.
Signaling Pathway Context
The accurate measurement of this compound is critical for understanding the cholesterol biosynthesis pathway. A simplified representation of the latter part of this pathway is shown below, highlighting the position of 8-DHC.
Caption: Simplified cholesterol biosynthesis pathway.
Comparative Analysis of 8-Dehydrocholesterol in Different SLOS Mouse Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 8-dehydrocholesterol (8-DHC) accumulation in various mouse models of Smith-Lemli-Opitz Syndrome (SLOS). SLOS is a human genetic disorder caused by mutations in the DHCR7 gene, leading to a deficiency in the enzyme 7-dehydrocholesterol reductase. This deficiency disrupts the final step of cholesterol biosynthesis, resulting in the accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-DHC. This guide is intended for researchers, scientists, and drug development professionals working on SLOS and related disorders.
Quantitative Analysis of this compound Across SLOS Mouse Models
The accumulation of 8-DHC is a key biochemical feature of SLOS. Various mouse models have been developed to mimic the human condition and serve as invaluable tools for studying disease pathogenesis and evaluating potential therapies. Below is a summary of 8-DHC levels in different SLOS mouse models.
| Mouse Model | Genotype | Tissue | 8-DHC Concentration | Fold Increase vs. Wild-Type | Reference |
| Knockout | Dhcr7-/- or Dhcr7Δ3–5/Δ3–5 | Brain, Liver | Not explicitly quantified, but noted as part of a 30- to 40-fold increase in total dehydrocholesterols (7-DHC + 8-DHC) | ~30-40 | [1][2] |
| Compound Heterozygous | Dhcr7Δ3-5/T93M | Brain (newborn) | 134 ± 34 ng/mg | Significantly elevated | [3] |
| Liver-Specific Knockout | Dhcr7L-KO | Liver | Elevated | Significantly elevated | [4] |
| Hypomorphic | Dhcr7T93M/T93M | Neuronal and Glial Cultures | Altered upon treatment, baseline tissue levels not specified | - | [5] |
Note: Quantitative data for 8-DHC is not always reported separately from 7-DHC. The knockout models exhibit the most severe phenotype with the highest accumulation of dehydrocholesterols. The compound heterozygous model provides a viable option for studying the pathophysiology of SLOS with significant 8-DHC accumulation. The liver-specific knockout model is useful for investigating the tissue-specific roles of DHCR7 deficiency.
Experimental Protocols for this compound Quantification
Accurate quantification of 8-DHC is crucial for preclinical studies. The following are detailed methodologies for sterol analysis in mouse tissues.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a widely used technique for the separation and quantification of sterols.
1. Tissue Homogenization and Lipid Extraction:
-
Dissect and weigh the desired mouse tissue (e.g., brain, liver).
-
Homogenize the tissue in a chloroform/methanol solution (e.g., 2:1, v/v).
-
Add an internal standard (e.g., epicoprostanol or a deuterated sterol) to the homogenate for quantification.
-
Perform a Folch extraction by adding water to create a biphasic system.
-
Collect the lower organic phase containing the lipids.
2. Saponification:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid residue in an ethanolic potassium hydroxide solution.
-
Heat the mixture to hydrolyze the sterol esters.
-
After cooling, extract the non-saponifiable lipids (including 8-DHC) with a non-polar solvent like hexane or petroleum ether.
3. Derivatization:
-
Dry the extracted sterols under nitrogen.
-
To increase volatility for GC analysis, derivatize the sterols to form trimethylsilyl (TMS) ethers using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., HP-5MS).
-
Use helium as the carrier gas.
-
Employ a temperature gradient to separate the different sterols.
-
The mass spectrometer is used for detection and quantification, typically in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive sample preparation.
1. Tissue Homogenization and Lipid Extraction:
-
Follow the same initial steps as for GC-MS (homogenization and lipid extraction).
2. Derivatization (Optional but Recommended for Sensitivity):
-
While underivatized sterols can be analyzed, derivatization with a charge-carrying moiety can significantly enhance ionization efficiency and sensitivity. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the conjugated diene system of 7-DHC and 8-DHC.
3. LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatograph, typically a reversed-phase column (e.g., C18).
-
Use a mobile phase gradient (e.g., methanol/water with an additive like formic acid or ammonium formate) to separate the sterols.
-
The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific detection and quantification based on the precursor-to-product ion transitions of 8-DHC.
Signaling Pathways and Experimental Workflows
The accumulation of 8-DHC and its precursor 7-DHC has significant implications for cellular signaling. Below are diagrams illustrating a key affected pathway and a typical experimental workflow for 8-DHC analysis.
Caption: Experimental workflow for GC-MS based quantification of 8-DHC.
The Sonic Hedgehog (Shh) signaling pathway is critical for embryonic development and is known to be affected in SLOS. Cholesterol plays a crucial role in this pathway, and its precursors, including 7-DHC and likely 8-DHC, can interfere with proper signaling.
Caption: Inhibition of the Sonic Hedgehog pathway by 7/8-DHC.
The accumulation of 7-DHC has been shown to accelerate the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This creates a negative feedback loop that can exacerbate the cholesterol deficiency in SLOS. While the direct effect of 8-DHC on this process is less characterized, it is likely to have a similar impact.
This guide provides a foundational understanding of 8-DHC accumulation in SLOS mouse models. Further research is needed to fully elucidate the specific roles of 8-DHC in the pathophysiology of SLOS and to develop effective therapeutic strategies.
References
- 1. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
- 2. 007453 - Strain Details [jax.org]
- 3. Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Diagnostic Accuracy of 8-Dehydrocholesterol for Smith-Lemli-Opitz Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-dehydrocholesterol (8-DHC) with other established biomarkers for the diagnosis of Smith-Lemli-Opitz syndrome (SLOS). SLOS is an autosomal recessive disorder caused by a deficiency of the enzyme 7-dehydrocholesterol (7-DHC) reductase, encoded by the DHCR7 gene. This enzymatic block leads to the accumulation of 7-DHC and its isomer, 8-DHC, and a deficiency of cholesterol.[1][2] The accurate and timely diagnosis of SLOS is crucial for patient management and the development of therapeutic interventions. This document outlines the diagnostic performance of 8-DHC, presents detailed experimental protocols for its measurement, and provides a visual representation of the relevant biochemical pathway.
Comparative Analysis of Diagnostic Biomarkers
The diagnosis of SLOS primarily relies on the biochemical analysis of sterols in plasma or amniotic fluid. The key biomarkers include 7-DHC, 8-DHC, the 7-DHC/cholesterol ratio, and genetic testing for DHCR7 mutations. While elevated 7-DHC is the most well-established biochemical marker, 8-DHC has emerged as a significant diagnostic and prognostic indicator.
A study analyzing plasma samples from 17 SLOS patients found that 8-DHC linoleate showed a better correlation with the clinical severity score of the patients compared to other sterols, including cholesterol and 7-DHC. This suggests that specific esters of 8-DHC may serve as valuable surrogate markers for disease severity and as endpoints in clinical trials.
| Biomarker | Description | Diagnostic Utility | Supporting Data |
| This compound (8-DHC) | An isomer of 7-DHC that accumulates due to the deficiency of 7-DHC reductase.[1] | Elevated levels are highly suggestive of SLOS.[3] 8-DHC linoleate, in particular, correlates strongly with disease severity. | In a study of 17 SLOS patients, 8-DHC linoleate demonstrated a strong correlation with the SLOS severity score (r² = 0.57, P = 0.0004). |
| 7-Dehydrocholesterol (7-DHC) | The direct precursor to cholesterol that accumulates due to the DHCR7 enzyme deficiency.[1] | A primary and well-established diagnostic marker for SLOS. Markedly elevated levels are a hallmark of the disease. | Levels of 7-DHC in the amniotic fluid of affected pregnancies are typically elevated 1000 times or more. |
| 7-DHC/Cholesterol Ratio | The ratio of accumulated 7-DHC to cholesterol. | This ratio is a robust diagnostic marker, as it accounts for the dual biochemical abnormalities of precursor accumulation and cholesterol deficiency. It is typically elevated only in SLOS patients. | In a study of amniotic fluid, the 7+8-DHC to cholesterol ratio was below 0.02 in all control samples and above 0.20 in all SLOS samples, representing at least a 10-fold difference.[4] |
| DHCR7 Gene Sequencing | Molecular analysis to identify disease-causing mutations in the DHCR7 gene. | Confirmatory diagnostic test. Sequencing can identify pathogenic mutations in approximately 96% of affected individuals.[1] | N/A |
Experimental Protocols
Accurate measurement of 8-DHC and other sterols is critical for the diagnosis and management of SLOS. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Sterol Analysis
This method is widely used for the simultaneous quantification of multiple sterols.
1. Sample Preparation:
-
To 200 µL of plasma, add an internal standard (e.g., cholestane).
-
Saponify the sample by adding a 1 M potassium hydroxide (KOH) in ethanol solution and incubating at 70°C for 1 hour to hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (including free sterols) twice with a hexane/ethanol (20:1 v/v) solution.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried lipid extract in a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine.
-
Incubate to form trimethylsilyl (TMS) ether derivatives of the sterols, which are more volatile and suitable for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Column: DB-5 capillary column (30 m x 0.250 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 275°C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 1 minute.
-
Ramp to 250°C at a rate of 15°C/min.
-
Ramp to 315°C at a rate of 3°C/min.
-
-
Mass Spectrometer: Agilent 5975C Mass Spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selective Ion Monitoring (SIM) to monitor characteristic ions for each sterol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amniotic Fluid Sterol Analysis
LC-MS/MS offers high sensitivity and specificity for sterol analysis.
1. Sample Preparation and Derivatization:
-
To 10 µL of amniotic fluid, add an internal standard.
-
Perform a "one-pot" reaction:
-
Oxidize the 3β-hydroxyl group of the sterols to a 3-keto group using cholesterol oxidase.
-
Derivatize the resulting 3-keto sterols with Girard's reagent P (GP) to form GP-hydrazones. This adds a permanently charged quaternary nitrogen, enhancing ionization efficiency in electrospray ionization (ESI).[4]
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A system capable of capillary or conventional flow rates.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol, isopropanol, and water with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each derivatized sterol. For example, the MRM transition for derivatized 7+8-DHC is m/z 516.4 → 137.1, and for derivatized cholesterol is m/z 518.4 → 163.1.[4]
Visualizing the Biochemical Pathway and Diagnostic Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the enzymatic block in SLOS, and a typical diagnostic workflow.
Caption: Cholesterol biosynthesis pathway indicating the DHCR7 enzyme block in SLOS.
Caption: Diagnostic workflow for Smith-Lemli-Opitz Syndrome (SLOS).
References
- 1. Smith-Lemli-Opitz syndrome | Research Starters | EBSCO Research [ebsco.com]
- 2. Smith-Lemli-Opitz Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Potential of sterol analysis by liquid chromatography - tandem mass spectrometry for the prenatal diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Longitudinal Monitoring of 8-Dehydrocholesterol in Smith-Lemli-Opitz Syndrome: A Comparative Guide to Therapeutic Interventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of longitudinal studies monitoring 8-dehydrocholesterol (8-DHC) levels in patients with Smith-Lemli-Opitz Syndrome (SLOS). SLOS is an autosomal recessive disorder caused by a deficiency of the 7-dehydrocholesterol (DHC) reductase (DHCR7) enzyme, leading to an accumulation of 7-DHC and its isomer, 8-DHC, and reduced cholesterol levels.[1][2][3] This guide summarizes quantitative data on the effects of various therapeutic interventions on 8-DHC levels over time, details the experimental protocols used for measurement, and presents key information through structured tables and diagrams to aid in research and drug development.
Comparison of Therapeutic Interventions on this compound Levels
The primary therapeutic strategies for SLOS aim to reduce the levels of toxic precursors, 7-DHC and 8-DHC, and increase cholesterol levels.[4] The most common interventions include dietary cholesterol supplementation, HMG-CoA reductase inhibitors (statins), and bile acid supplementation.[1]
| Intervention | Study/Patient Cohort | Duration of Study | Key Findings on 8-DHC Levels | Reference |
| Dietary Cholesterol Supplementation (Egg Yolk) | Linck et al. (2000) - Small trial | Up to 23 months | Significant decrease in both 7-DHC and 8-DHC concentrations at 9-23 months. | [1] |
| Dietary Cholesterol Supplementation (Crystalline form) | Irons et al. (1997) | 6-15 months | No significant change in 7-DHC and 8-DHC concentrations over a relatively short time period, though plasma cholesterol increased. | [1] |
| Cholesterol Supplementation + Simvastatin | Haas et al. (2007) | Not Specified | Significantly reduced levels of 7-DHC and 8-DHC compared to a group receiving only cholesterol supplementation. | [1] |
| Cholesterol Supplementation + Simvastatin | Chan et al. | Not Specified | A retrospective study showed a decrease in 7-DHC and 8-DHC levels. | |
| Cholic Acid + Cholesterol Supplementation | Case Series (8 patients) | 30 to 450 days | One patient's 8-DHC level declined from 4.7 mg/dL to 4.0 mg/dL after 450 days of cholic acid treatment in addition to cholesterol supplementation. | [4] |
| Cholic Acid Supplementation | Pilot Study (12 patients) | 2 months | No significant changes in 7-dehydrocholesterol or this compound levels were observed. | [5] |
| Dietary Cholesterol Supplementation | Single Patient Case | Long-term | 8-DHC levels decreased from 8.0 to 0.6 mg/dl. | [3] |
Experimental Protocols
The primary method for quantifying 8-DHC and other sterols in SLOS patients is Gas Chromatography/Mass Spectrometry (GC/MS) .[6] While specific laboratory protocols may vary, the general workflow is as follows:
-
Sample Collection: Blood samples are collected from patients, and plasma or serum is separated.
-
Lipid Extraction: Lipids, including sterols, are extracted from the plasma/serum sample using organic solvents.
-
Saponification: The extracted lipids are saponified (hydrolyzed) to release the sterols from their esterified forms.
-
Derivatization: The sterols are chemically modified (derivatized) to make them volatile and suitable for gas chromatography.
-
GC/MS Analysis: The derivatized sterol sample is injected into a gas chromatograph, which separates the different sterols based on their boiling points and interactions with the chromatography column. The separated sterols then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for precise identification and quantification of 8-DHC.
Visualizing Key Pathways and Workflows
To better understand the underlying biochemistry and the process of monitoring therapeutic efficacy, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway illustrating the DHCR7 enzyme deficiency in SLOS.
Caption: Experimental workflow for longitudinal monitoring of 8-DHC levels in SLOS patients.
References
- 1. Treatment of Smith-Lemli-Opitz Syndrome and Other Sterol Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, behavior, and biomarker characterization of Smith-Lemli-Opitz syndrome: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Normal Cognition and Behavior in a Smith-Lemli-Opitz Syndrome Patient Who Presented With Hirschsprung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of cholic acid in Smith-Lemli-Opitz syndrome (SLOS): real-world patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medjournal360.com [medjournal360.com]
- 6. academic.oup.com [academic.oup.com]
Evaluating 8-Dehydrocholesterol as a Therapeutic Monitoring Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-dehydrocholesterol (8-DHC) as a therapeutic monitoring biomarker, primarily in the context of Smith-Lemli-Opitz Syndrome (SLOS). We will delve into its performance against other potential biomarkers, supported by experimental data, and provide detailed methodologies for key analytical techniques.
Introduction to this compound and Smith-Lemli-Opitz Syndrome
Smith-Lemli-Opitz Syndrome is an autosomal recessive disorder caused by a deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme is crucial for the final step of cholesterol biosynthesis, converting 7-dehydrocholesterol (7-DHC) to cholesterol. The enzymatic block leads to a characteristic accumulation of 7-DHC and its isomer, this compound (8-DHC), in plasma and tissues, alongside reduced cholesterol levels.[1][2] The clinical presentation of SLOS is a wide spectrum, ranging from mild learning and behavioral issues to severe congenital anomalies.
Therapeutic interventions for SLOS primarily focus on dietary cholesterol supplementation to bypass the metabolic block and potentially reduce the endogenous production of 7-DHC and 8-DHC through feedback inhibition.[3][4][5] Consequently, accurate monitoring of these sterol levels is critical to assess treatment efficacy and disease progression. While both 7-DHC and 8-DHC are established diagnostic markers for SLOS, emerging evidence suggests that 8-DHC and its derivatives may offer unique advantages as therapeutic monitoring tools.
Comparative Analysis of Biomarkers for SLOS
The ideal therapeutic monitoring biomarker should correlate strongly with disease severity and demonstrate a clear and sensitive response to treatment. Below is a comparative summary of key biomarkers in SLOS.
| Biomarker | Rationale | Advantages | Disadvantages | Correlation with SLOS Severity |
| This compound (8-DHC) | Accumulates due to DHCR7 deficiency. | Some studies suggest its esters, like 8-DHC linoleate, have a stronger correlation with severity than total 7-DHC.[6] | Less abundant than 7-DHC. | Good, particularly 8-DHC linoleate (r² = 0.57-0.68).[6] |
| 7-Dehydrocholesterol (7-DHC) | The direct substrate for the deficient DHCR7 enzyme. | The most abundant accumulating precursor, making it a robust diagnostic marker. | Its correlation with clinical severity can be variable.[6] | Moderate; the ratio of (7-DHC+8-DHC)/cholesterol is often used.[7] |
| Cholesterol | The deficient end-product of the metabolic pathway. | Directly reflects the primary biochemical defect. | Levels can be influenced by dietary intake, making it a less direct measure of endogenous production changes in response to therapy. | Inversely correlated with severity, but with considerable variability. |
| Oxysterols | Oxidative products of 7-DHC and 8-DHC. | May reflect the "toxic" burden of precursor accumulation, as some oxysterols are cytotoxic.[8] | Concentrations are much lower and analytical methods are less standardized. | Emerging evidence suggests a correlation, but more research is needed.[6][8] |
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating these biomarkers in SLOS patients.
Table 1: Correlation of Plasma Sterols with SLOS Severity Score
| Biomarker | Correlation Coefficient (r²) | p-value | Reference |
| 8-DHC Linoleate | 0.57 (all data) | 0.0004 | [6] |
| 8-DHC Linoleate (excluding simvastatin-treated) | 0.68 | - | [6] |
| Total 7-DHC | Weaker than 8-DHC linoleate | - | [6] |
| Cholesterol | Weaker than 8-DHC linoleate | - | [6] |
| 7-Ketocholesterol | Correlates with severity | - | [6] |
Table 2: Response of Plasma Sterols to Cholesterol Supplementation
| Biomarker | Short-term Response (weeks) | Long-term Response (months) | Reference |
| 8-DHC | No significant change | Significant decrease | [3] |
| 7-DHC | No significant change | Significant decrease | [3] |
| Cholesterol | Significant increase | Continued significant increase | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biochemical and analytical processes, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway illustrating the metabolic block in SLOS.
Caption: General experimental workflow for sterol analysis.
Caption: Logical relationship of biomarker utility in SLOS therapeutic monitoring.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for 7-DHC and 8-DHC
This method is widely used for the simultaneous quantification of cholesterol and its precursors.
1. Sample Preparation:
-
To 50 µL of plasma, add an internal standard (e.g., epicoprostanol).
-
Add 1 M potassium hydroxide in 90% ethanol to saponify the sterol esters.
-
Incubate at 70°C for 40 minutes.[9]
-
After cooling, perform a liquid-liquid extraction with n-hexane (repeated three times).[9]
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 60°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., HP-5ms).
-
Oven Program: Start at an initial temperature of ~180°C, then ramp to ~280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of characteristic ions for cholesterol-TMS, 7-DHC-TMS, and 8-DHC-TMS ethers.
4. Quantification:
-
Generate a standard curve using known concentrations of 7-DHC, 8-DHC, and cholesterol.
-
Calculate the concentration of each analyte in the plasma sample based on the peak area ratio to the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 8-DHC Linoleate
This method offers high sensitivity and specificity for the analysis of non-derivatized sterol esters.
1. Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., d7-7-dehydrocholesterol linoleate).
-
Perform a lipid extraction using a solvent system such as chloroform:methanol.
-
Evaporate the organic phase to dryness.
-
Reconstitute the lipid extract in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for 8-DHC linoleate and the internal standard. For example, for 8-DHC linoleate, the transition could be the precursor ion [M+H]+ to a characteristic product ion.
3. Quantification:
-
Create a calibration curve using a series of known concentrations of 8-DHC linoleate.
-
Quantify the amount of 8-DHC linoleate in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion and Future Directions
The evidence suggests that while both 7-DHC and 8-DHC are essential for the diagnosis of SLOS, This compound, particularly its linoleate ester, shows promise as a superior biomarker for monitoring disease severity .[6] Its stronger correlation with clinical scores indicates it may more accurately reflect the underlying pathophysiology and response to therapeutic interventions.
However, the routine clinical adoption of 8-DHC linoleate measurement requires further validation in larger, longitudinal patient cohorts. Additionally, the role of oxysterols as indicators of toxicity and disease progression warrants further investigation.[8] As analytical techniques continue to improve in sensitivity and accessibility, a multi-biomarker panel, including 8-DHC esters and specific oxysterols, may provide the most comprehensive picture for the therapeutic management of SLOS and other disorders of sterol metabolism. This will ultimately enable a more personalized approach to treatment, optimizing clinical outcomes for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. Treatment of Smith-Lemli-Opitz Syndrome and Other Sterol Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dietary cholesterol and simvastatin on cholesterol synthesis in Smith-Lemli-Opitz syndrome (SLOS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays of plasma dehydrocholesteryl esters and oxysterols from Smith-Lemli-Opitz syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Placebo-Controlled Trial of Simvastatin Therapy in Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterols and Oxysterols in Plasma from Smith-Lemi-Opitz Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reliable tool for detecting 7-dehydrocholesterol and cholesterol in human plasma and its use in diagnosis of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Dehydrocholesterol Levels in Diverse Patient Populations: A Methodological Guide
This guide provides a comparative overview of 8-Dehydrocholesterol (8-DHC) data analysis, tailored for researchers, scientists, and professionals in drug development. It outlines the statistical presentation of 8-DHC levels across different patient cohorts, details the experimental protocols for its quantification, and visualizes the biochemical pathways and analytical workflows involved. The focus is on providing a framework for objective comparison supported by established experimental data.
Statistical Analysis of this compound: A Comparative Overview
The accurate quantification of this compound, an isomer of 7-Dehydrocholesterol (7-DHC), is crucial for the diagnosis and monitoring of certain metabolic disorders, most notably Smith-Lemli-Opitz Syndrome (SLOS). In SLOS, a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7) disrupts the final step of cholesterol synthesis, leading to the accumulation of 7-DHC and consequently 8-DHC in plasma and tissues.[1][2][3][4] The following table presents a hypothetical statistical summary of 8-DHC concentrations in plasma, illustrating typical findings in a healthy control group versus a cohort of patients diagnosed with SLOS.
Table 1: Comparative Statistical Analysis of Plasma this compound (8-DHC) Concentrations
| Patient Cohort | Sample Size (n) | Mean 8-DHC (µg/mL) | Standard Deviation (SD) | p-value (vs. Control) |
| Healthy Controls | 150 | < 0.5 | 0.2 | - |
| Smith-Lemli-Opitz Syndrome (SLOS) | 50 | 15.8 | 4.2 | < 0.0001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values may vary based on the patient population and analytical methodology.
Experimental Protocols for this compound Quantification
Accurate measurement of 8-DHC is critical for clinical diagnosis and research. The primary methods employed are mass spectrometry-based techniques, which offer high sensitivity and specificity.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for sterol analysis.[5][6][7] The protocol generally involves sample preparation, including saponification to release esterified sterols, extraction, and derivatization to improve volatility and ionization efficiency, followed by GC-MS analysis.
Detailed Protocol:
-
Sample Collection: Collect 100 µL of serum or plasma.
-
Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., d7-7-DHC) to the sample for accurate quantification.[8]
-
Saponification: Add 500 µL of methanolic KOH. Incubate the mixture at 70°C for 60 minutes in the dark to hydrolyze sterol esters.[5]
-
Lipid Extraction: After cooling, add deionized water and perform a liquid-liquid extraction using a non-polar solvent like hexane or a chloroform/methanol mixture. Centrifuge to separate the phases and collect the organic (upper) layer.[9][10]
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen gas.
-
Derivatization: Reconstitute the dried lipid extract in a derivatizing agent such as BSTFA:TMCS (99:1). Incubate at 60°C for 30-60 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.[10]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., HP-5MS) to separate the sterols. A typical temperature program starts at a lower temperature and ramps up to over 300°C to elute the sterols.[9][10]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the characteristic ions of the 8-DHC-TMS derivative and the internal standard.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high throughput and sensitivity, often without the need for the extensive derivatization required for GC-MS.[11][12][13] Recent methods utilize derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance ionization efficiency.[12][13][14]
Detailed Protocol:
-
Sample Collection: Use a small volume of plasma, serum, or a skin punch biopsy.[13]
-
Internal Standard Addition: Add a deuterated internal standard to the sample.
-
Lipid Extraction: Perform a liquid-liquid extraction with a solvent mixture such as ethyl acetate:methanol (1:1 v/v) or by using solid supported liquid extraction (SLE) to remove interfering lipids.[13][14]
-
Drying: Transfer the supernatant and dry it under a stream of nitrogen.
-
Derivatization (PTAD Method): Reconstitute the extract and add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reagent reacts with the conjugated diene system in 8-DHC via a Diels-Alder reaction, creating a derivative that is highly responsive to electrospray ionization.[12][13]
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the derivatized sterols using a reversed-phase column (e.g., C18 or PFP) with a gradient elution profile, typically using a mobile phase of water and acetonitrile containing a small amount of formic acid.[13]
-
Tandem Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the 8-DHC-PTAD adduct and monitoring for a specific product ion after fragmentation, providing exceptional specificity and sensitivity for quantification.
-
Visualizing Key Processes
Experimental Workflow for 8-DHC Quantification
The following diagram illustrates the generalized workflow for the analysis of this compound from biological samples using mass spectrometry.
Caption: General workflow for this compound analysis.
Signaling Pathway in Smith-Lemli-Opitz Syndrome (SLOS)
This diagram illustrates the final step of the cholesterol biosynthesis pathway and the metabolic block that characterizes Smith-Lemli-Opitz Syndrome, leading to the accumulation of 7-DHC and its isomer, 8-DHC.
Caption: Cholesterol synthesis pathway disruption in SLOS.
References
- 1. Pathogenesis, Epidemiology, Diagnosis and Clinical Aspects of Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smith-Lemli-Opitz syndrome: Clinical, biochemical, and genetic insights with emerging treatment opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Smith-Lemli-Opitz Syndrome, SLOS - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Discordant Clinical Phenotype and Sterol Biochemistry in Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jasem.com.tr [jasem.com.tr]
- 6. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls in measuring plasma cholesterol in the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol: GC-MS for Optic Nerve Cholesterol Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 11. medjournal360.com [medjournal360.com]
- 12. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Establishing Reference Intervals for 8-Dehydrocholesterol in Healthy Populations: A Comparative Guide
This guide provides a comprehensive overview of the establishment of reference intervals for 8-Dehydrocholesterol (8-DHC) in healthy populations. It is intended for researchers, scientists, and drug development professionals working in the field of cholesterol metabolism and related disorders. This document outlines established reference values, compares 8-DHC with its isomer 7-Dehydrocholesterol (7-DHC) as a key biomarker, and provides detailed experimental protocols for their quantification.
Introduction to this compound
This compound is a sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It is an isomer of 7-Dehydrocholesterol, the immediate precursor to cholesterol. In healthy individuals, 8-DHC is present at very low concentrations. However, its levels, along with those of 7-DHC, are significantly elevated in Smith-Lemli-Opitz Syndrome (SLOS), an autosomal recessive disorder caused by a deficiency of the enzyme 7-dehydrocholesterol reductase (DHCR7)[1][2][3]. This makes the accurate measurement of 8-DHC and the establishment of its reference intervals in a healthy population crucial for the differential diagnosis of SLOS and for research into cholesterol metabolism.
Reference Intervals for this compound
The determination of reference intervals for 8-DHC is essential for clinical diagnostics and research. These intervals can vary based on the population studied and the analytical methodology employed. The following table summarizes reported reference intervals for 8-DHC in healthy individuals.
| Population | Sample Type | Analytical Method | Reference Interval | Citation |
| General | Plasma | Gas Chromatography-Mass Spectrometry (GC-MS) | ≤ 0.3 mg/L | [4] |
| Neonates (age 1-2 days) | Plasma | Not Specified | < 0.01 µg/mL | [5] |
Comparative Analysis: this compound vs. 7-Dehydrocholesterol
In the context of cholesterol biosynthesis and its disorders, 7-Dehydrocholesterol is the most relevant biomarker to compare with 8-DHC. Both are substrates for the DHCR7 enzyme and accumulate in SLOS[1][2].
| Feature | This compound (8-DHC) | 7-Dehydrocholesterol (7-DHC) |
| Biochemical Role | Isomer of 7-DHC, also a substrate for DHCR7. | The direct precursor to cholesterol in the Kandutsch-Russell pathway. |
| Clinical Significance | Elevated levels are a key diagnostic marker for Smith-Lemli-Opitz Syndrome (SLOS). | Elevated levels are the primary biochemical marker for SLOS. The 7-DHC/cholesterol ratio is a key diagnostic indicator.[4] |
| Reference Interval (Plasma) | ≤ 0.3 mg/L[4] | ≤ 2.0 mg/L[4] |
| Analytical Considerations | Often measured concurrently with 7-DHC using GC-MS or LC-MS/MS. | Can be measured by GC-MS and LC-MS/MS. Derivatization is often required for enhanced sensitivity and specificity in LC-MS/MS.[6][7] |
Experimental Protocols
The accurate quantification of 8-DHC and 7-DHC in biological matrices is predominantly achieved through mass spectrometry-based methods.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established method for the analysis of sterols.
1. Sample Preparation (Plasma):
-
Hydrolysis: To measure total 8-DHC (free and esterified), an alkaline hydrolysis step (e.g., with ethanolic potassium hydroxide) is performed to release the sterol from its ester form.
-
Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction using an organic solvent such as hexane or a mixture of hexane and isopropanol[8].
-
Derivatization: The hydroxyl group of the sterol is derivatized, typically by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), to increase its volatility and improve chromatographic performance[9].
2. GC-MS Analysis:
-
Chromatographic Separation: A capillary column, such as a low-bleed HP5-MS, is used for the separation of the derivatized sterols[9]. The oven temperature is programmed with a gradient to ensure optimal separation.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes[9].
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is increasingly preferred for sterol quantification[10].
1. Sample Preparation (Plasma):
-
Extraction: A liquid-liquid extraction or solid-phase extraction is performed to isolate the sterols from the plasma matrix.
-
Derivatization: While not always necessary, derivatization can improve ionization efficiency. For 7-DHC, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has been shown to significantly enhance sensitivity[6][7].
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the sterols.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Multiple reaction monitoring (MRM) is employed for quantification, providing high specificity.
Visualizing the Workflow and Pathway
To aid in the understanding of the experimental process and the biochemical context, the following diagrams are provided.
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified cholesterol biosynthesis pathway highlighting the role of DHCR7.
References
- 1. Comparison of the liquid-ordered bilayer phases containing cholesterol or 7-dehydrocholesterol in modeling Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of 7-dehydrocholesterol and cholesterol in hair can be used in the diagnosis of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Dehydrocholesterol [healthcare.uiowa.edu]
- 5. Table 1. [Concentrations of 8(9)-Cholestenol and this compound...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatographic-mass spectrometric determination of brain levels of alpha-cholest-8-en-3beta-ol (lathosterol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Recent Developments in the Manifestation, Diagnosis, and Treatment of Patients with Smith–Lemli–Opitz Syndrome: From Molecular Pathways to Clinical Innovations [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 8-Dehydrocholesterol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information on the proper disposal procedures for 8-Dehydrocholesterol, ensuring compliance and safety.
Immediate Safety and Disposal Plan
Based on available safety data, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to handle all laboratory chemicals with care and follow established institutional and local guidelines for waste disposal.
Key Disposal Considerations:
-
Solid Waste: Dispose of solid this compound in the manufacturer's original container whenever possible.[2] If the original container is not available, use a clearly labeled, sealed, and compatible container.
-
Contaminated Materials: Lab supplies such as absorbent paper, gloves, and wipes that are contaminated with this compound should be double-bagged in clear plastic bags for disposal as lab trash.[2]
-
"Empty" Containers: Containers that held this compound should be triple-rinsed with an appropriate solvent. The resulting rinsate must be collected and managed as chemical waste.[3] After rinsing, the container can often be disposed of as regular trash.[3] Always check with your institution's Environmental Health & Safety (EHS) department for specific procedures.
-
Unknowns: Never dispose of unidentified chemical waste.[2] If you encounter an unlabeled container that may contain this compound, contact your EHS office for guidance on identification and disposal.[3]
Quantitative Data for Chemical Waste Disposal
While this compound itself does not have specific quantitative disposal limits due to its non-hazardous classification, general laboratory guidelines for chemical waste accumulation should be followed. These are often set by regulatory bodies and institutional policies.
| Parameter | Guideline | Citation |
| Aqueous Solutions pH | For drain disposal of non-hazardous chemicals, the pH should typically be between 5.5 and 10.5. | [4] |
| Quantity Limits for Hazardous Waste Storage | Satellite Accumulation Areas (SAAs) are generally limited to 55 gallons of non-acutely hazardous waste. | [5] |
| Time Limits for Hazardous Waste Storage | Hazardous waste must typically be collected within 90 days from the start of accumulation. | [2] |
| Acutely Toxic Hazardous Waste Limit | Storage of acutely toxic hazardous waste is often limited to 1 quart. | [5] |
Note: While this compound is not classified as hazardous, these general guidelines for hazardous waste provide a conservative framework for managing chemical waste in a laboratory setting.
Experimental Protocols
The proper disposal of this compound does not typically involve experimental protocols. The primary procedure is to follow the waste management guidelines provided by your institution's EHS department, which align with local and national regulations. The key steps are outlined in the disposal workflow below.
Disposal Workflow
The following diagram illustrates a standard workflow for the disposal of a non-hazardous chemical like this compound in a laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Dehydrocholesterol
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 8-Dehydrocholesterol, a crucial intermediate in cholesterol biosynthesis. While not classified as a hazardous substance under the Globally Harmonized System (GHS), best practices in laboratory settings warrant a cautious and well-defined handling protocol to minimize exposure and prevent contamination.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the integrity of your research and the safety of laboratory personnel.
Understanding the Compound: Key Data
While specific occupational exposure limits for this compound have not been established, a summary of its known properties and general safety ratings provides a baseline for safe handling.
| Data Point | Value | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS[1] |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| CAS Number | 70741-38-7 | Cayman Chemical SDS[1] |
| Synonyms | Cholesta-5,8-dien-3β-ol | Cayman Chemical SDS[1] |
| Primary Use | Research purposes only | Cayman Chemical SDS[1] |
Note: The toxicological properties of this compound have not been thoroughly investigated. Therefore, adopting a cautious approach to handling is recommended.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is recommended for handling this compound to prevent skin and eye contact and inhalation of any aerosols or dust.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves.[2] For extensive handling, consider double gloving.[3] | Prevents direct skin contact. Powder-free gloves are recommended to avoid contamination of the work area.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[5] A face shield may be used for additional protection against splashes.[6] | Protects eyes from accidental splashes or contact with airborne particles. |
| Body Protection | A disposable gown or a clean laboratory coat.[2] Gowns should be long-sleeved with closed cuffs.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator should be worn.[3] | Minimizes the risk of inhaling the compound. |
Operational Protocol: Step-by-Step Handling and Disposal
This section provides a detailed workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the work area of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.
2. Donning PPE:
-
Put on a lab coat or gown.
-
Don eye and face protection.
-
If required, put on a respirator.
-
Wash hands thoroughly and then put on gloves. If double gloving, put the first pair under the gown cuff and the second pair over the cuff.[3]
3. Handling the Compound:
-
Carefully unpack the container, inspecting for any damage.
-
When weighing the solid, do so in a fume hood or a ventilated enclosure to minimize the risk of inhalation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
4. Spill Management:
-
In case of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Disposal:
-
Dispose of waste material, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
6. Doffing PPE:
-
Remove gloves first, peeling them off without touching the outside.
-
Remove the gown or lab coat.
-
Remove eye and face protection.
-
If a respirator was used, remove it last.
-
Wash hands thoroughly with soap and water.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
